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  • Product: Dichlorprop-dimethylammonium
  • CAS: 53404-32-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Dichlorprop-dimethylammonium: Chemical Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of dichlorprop-dimethylammonium, a widely used herbicide. Tailored for researchers, scientists, and professionals in drug development and agrochemical industries, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of dichlorprop-dimethylammonium, a widely used herbicide. Tailored for researchers, scientists, and professionals in drug development and agrochemical industries, this document delves into the core chemical and physical properties, synthesis, mechanism of action, and analytical methodologies pertinent to this compound. The structure of this guide is designed to offer a logical and in-depth exploration of the topic, moving from fundamental characteristics to practical application and analysis.

Introduction and Strategic Importance

Dichlorprop-dimethylammonium is the salt formed between the chiral carboxylic acid dichlorprop and dimethylamine. Dichlorprop itself is a selective, systemic herbicide belonging to the phenoxypropionic acid class, structurally related to 2,4-D.[1][2] It is primarily effective against annual and perennial broadleaf weeds.[1] The dimethylammonium salt is a common formulation, enhancing the water solubility and utility of the active herbicidal component, dichlorprop.[3]

A critical aspect of dichlorprop's chemistry is its chirality. The molecule possesses an asymmetric carbon atom, leading to two stereoisomers: (R)-dichlorprop and (S)-dichlorprop.[1][4] The herbicidal activity is almost exclusively associated with the (R)-enantiomer, also known as dichlorprop-P.[1][4] Modern formulations focus on producing the enantiopure (R)-isomer to increase efficacy and reduce the environmental load of non-active chemicals.[1]

Chemical Identity and Molecular Structure

The chemical identity of dichlorprop-dimethylammonium is defined by the ionic interaction between the dichlorprop anion and the dimethylammonium cation.

  • IUPAC Name: (2RS)-2-(2,4-dichlorophenoxy)propanoic acid - dimethylamine (1:1)[4]

  • CAS Number: 53404-32-3[5]

  • Chemical Formula: C₁₁H₁₅Cl₂NO₃[4]

  • Molecular Weight: 280.15 g/mol [5]

The structure consists of a 2,4-dichlorophenoxy group linked to a propionic acid moiety at the second carbon, which is the chiral center. This acid forms an ionic bond with the protonated form of dimethylamine.

Caption: Chemical structure of Dichlorprop-dimethylammonium.

Physicochemical Properties

The physical and chemical properties of dichlorprop are well-documented; however, specific data for the dimethylammonium salt are less common. The salt formulation primarily serves to increase aqueous solubility.

PropertyValueSource
Dichlorprop (Parent Acid)
Molecular FormulaC₉H₈Cl₂O₃[1]
Molar Mass235.06 g/mol [1]
Physical StateWhite to yellowish solid/crystals[1][2]
Melting Point116-120 °C (R-isomer)[1]
Boiling Point215 °C[1]
Water Solubility720 mg/L at 20 °C (R-isomer)[1]
pKa3.10[2]
Vapor Pressure7.5 x 10⁻⁸ mm Hg at 25 °C[2]
Dichlorprop-dimethylammonium (Salt)
Molecular FormulaC₁₁H₁₅Cl₂NO₃[4]
Molar Mass280.15 g/mol [5]
Melting Point74-78 °C[6]
Water SolubilityHigh (qualitative)[3]
Physical StateSolid[7]

Note: Data for the parent acid is provided for context as it governs the environmental behavior of the herbicidal anion after dissociation.

Synthesis and Formulation

The synthesis of dichlorprop-dimethylammonium is a two-stage process: the synthesis of the dichlorprop acid followed by its reaction with dimethylamine to form the salt.

Synthesis of Dichlorprop

The industrial synthesis of dichlorprop typically involves the reaction of 2,4-dichlorophenol with 2-chloropropanoic acid.[8] An alternative route involves the chlorination of phenoxypropanoic acid. The former is more common.

Synthesis Phenol Phenol Dichlorophenol 2,4-Dichlorophenol Phenol->Dichlorophenol Chlorine Cl₂ Chlorine->Dichlorophenol Chlorination Dichlorprop Dichlorprop Acid Dichlorophenol->Dichlorprop Williamson Ether Synthesis (NaOH) Chloropropanoic 2-Chloropropanoic Acid Chloropropanoic->Dichlorprop FinalProduct Dichlorprop- dimethylammonium Dichlorprop->FinalProduct Acid-Base Reaction Dimethylamine Dimethylamine Dimethylamine->FinalProduct

Caption: Synthesis pathway for Dichlorprop-dimethylammonium.

Experimental Protocol: Salt Formation

The conversion of dichlorprop acid to its dimethylammonium salt is a straightforward acid-base neutralization.

Objective: To prepare dichlorprop-dimethylammonium from dichlorprop acid.

Materials:

  • Dichlorprop acid (racemic or enantiopure R-isomer)

  • Dimethylamine (e.g., 40% solution in water)

  • Suitable solvent (e.g., acetone or isopropanol)

  • Stirring apparatus

  • pH meter or indicator strips

Procedure:

  • Dissolution: Dissolve a known molar quantity of dichlorprop acid in a minimal amount of the chosen solvent in a reaction vessel.

  • Neutralization: While stirring, slowly add a stoichiometric equivalent (1.0 molar eq.) of the dimethylamine solution. The reaction is exothermic, and cooling may be necessary to maintain a temperature between 30-70°C.[6]

  • pH Monitoring: Monitor the pH of the reaction mixture. The target pH should be near neutral (approximately 5.5-6.5), indicating complete salt formation.[6]

  • Isolation: The dichlorprop-dimethylammonium salt can be isolated by removing the solvent under reduced pressure (rotary evaporation). If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • Verification: The identity and purity of the resulting salt can be confirmed by melting point analysis and spectroscopic methods.

Mechanism of Action

Dichlorprop-dimethylammonium acts as a systemic herbicide.[4] After application, it is absorbed primarily through the leaves and translocated throughout the plant to the meristems, which are regions of active cell growth.[4][9] In the plant, the salt dissociates, releasing the dichlorprop anion.

The dichlorprop anion is a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It causes uncontrolled and unsustainable cell division and elongation, leading to several physiological disruptions:

  • Increased Cell Wall Plasticity: The cell walls become more extensible.[10]

  • Abnormal Protein Synthesis: Unregulated production of proteins occurs.[10]

  • Ethylene Production: The plant produces excessive amounts of ethylene, a stress hormone.[10]

This cascade of events results in severe damage to the vascular tissues, causing stem twisting, leaf malformation, and ultimately, the death of the susceptible broadleaf plant.[4][9] Grasses are generally tolerant because they rapidly metabolize the herbicide.

G cluster_plant Plant System cluster_cellular Cellular Response cluster_outcome Physiological Outcome Absorption Foliar Absorption of Dichlorprop-dimethylammonium Translocation Translocation to Meristems Absorption->Translocation Systemic Action Dissociation Dissociation to Dichlorprop Anion Translocation->Dissociation Binding Binding to Auxin Receptors Dissociation->Binding Gene_Expression Altered Gene Expression Binding->Gene_Expression Cell_Wall Increased Cell Wall Plasticity Gene_Expression->Cell_Wall Protein_Synth Abnormal Protein Synthesis Gene_Expression->Protein_Synth Ethylene Ethylene Production Gene_Expression->Ethylene Growth Uncontrolled Cell Division and Elongation Cell_Wall->Growth Protein_Synth->Growth Ethylene->Growth Damage Vascular Tissue Damage Growth->Damage Symptoms Stem Twisting, Leaf Malformation Damage->Symptoms Death Plant Death Symptoms->Death

Sources

Exploratory

Technical Guide: Dichlorprop-Dimethylammonium Mechanism of Action

Executive Summary & Compound Profile Dichlorprop-dimethylammonium is the salt formulation of dichlorprop-P ((R)-2-(2,4-dichlorophenoxy)propanoic acid), a synthetic auxin herbicide belonging to the phenoxy-carboxylate cla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Dichlorprop-dimethylammonium is the salt formulation of dichlorprop-P ((R)-2-(2,4-dichlorophenoxy)propanoic acid), a synthetic auxin herbicide belonging to the phenoxy-carboxylate class (HRAC Group O / WSSA Group 4).

While the dimethylammonium cation dictates the formulation's solubility and tank-mix compatibility, the biological activity is driven exclusively by the (R)-enantiomer of the acid moiety. This guide dissects the transition from formulation chemistry to nuclear signaling, detailing how the molecule hijacks the plant's ubiquitin-proteasome system to induce systemic physiological collapse.

Chemical Identity
PropertyDetail
Active Moiety Dichlorprop-P (The (R)-isomer is ~100x more active than the (S)-isomer)
Formulation Salt Dimethylammonium (DMA)
Function Synthetic Auxin / Growth Regulator
Primary Target TIR1/AFB Nuclear Receptor Complex
Key Symptomology Epinasty, vascular tissue proliferation, ethylene-induced senescence

Physicochemical Dynamics: The Salt-to-Acid Transition

For formulation scientists, understanding the dissociation mechanics is critical. The dimethylammonium salt is hydrophilic, allowing high-load aqueous concentrates. However, the plant cuticle is lipophilic.

The Weak Acid Theory of Uptake
  • Tank Mix (pH > 7): The herbicide exists as a dissociated salt (Dichlorprop-P anion + DMA cation).

  • Leaf Surface/Apoplast (pH 5.0–5.5): Upon spraying, the droplet dries. The acidic environment of the plant cell wall (apoplast) protonates the anion.

  • Membrane Penetration: The non-ionic, lipophilic acid penetrates the plasma membrane.

  • Cytoplasmic Trapping (pH ~7.5): Once inside the cytosol, the higher pH forces dissociation back to the anionic form (

    
    ). The charged anion cannot cross the membrane back out easily, leading to ion trapping  and accumulation against the concentration gradient [1].
    

Molecular Mechanism: The TIR1/AFB Signaling Cascade[1]

Dichlorprop-P functions as a "molecular glue," mimicking the endogenous hormone Indole-3-Acetic Acid (IAA). However, unlike IAA, Dichlorprop-P is resistant to metabolic degradation, causing a lethal, sustained signal.

The Core Pathway

The mechanism centers on the SCF^TIR1 ubiquitin-ligase complex.

  • Receptor Binding: Dichlorprop-P enters the nucleus and binds to the TIR1 (Transport Inhibitor Response 1) or AFB (Auxin Signaling F-Box) receptor pocket.

  • Co-Receptor Recruitment: This binding creates a hydrophobic surface that recruits Aux/IAA proteins (transcriptional repressors).

  • Ubiquitination: The SCF complex (Skp1-Cullin-F-box) ubiquitinates the Aux/IAA repressor.

  • Proteasomal Degradation: The 26S proteasome recognizes the poly-ubiquitin chain and degrades the Aux/IAA protein.[1]

  • Transcriptional Release: With the repressor destroyed, ARFs (Auxin Response Factors) are liberated to dimerize and initiate transcription of auxin-responsive genes [2].

Pathway Visualization

AuxinSignaling Dichlorprop Dichlorprop-P (Active Herbicide) TIR1 TIR1/AFB (F-Box Receptor) Dichlorprop->TIR1 Binds Complex TIR1-Herbicide-Aux/IAA Complex TIR1->Complex Recruits Aux/IAA AuxIAA Aux/IAA (Repressor Protein) AuxIAA->Complex Ubiquitin Ubiquitination (SCF Ligase) Complex->Ubiquitin Targets Repressor Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome ARF ARF Transcription Factors (Freed) Proteasome->ARF Releases Inhibition GeneExp Gene Expression (ACC Synthase, GH3) ARF->GeneExp Activates Promoter Physio Physiological Response (Epinasty, Ethylene, Death) GeneExp->Physio

Figure 1: The molecular mechanism of Dichlorprop-P. The herbicide acts as a bridge, facilitating the destruction of repressors that normally keep growth in check.

The Physiological Kill Mechanism: Ethylene & ABA

The binding event described above is not the direct cause of death; it is the trigger for a "hormonal overdose."

  • ACC Synthase Induction: The liberated ARFs massively upregulate ACS genes (encoding 1-aminocyclopropane-1-carboxylic acid synthase).

  • Ethylene Explosion: Excess ACC is converted to ethylene. High ethylene levels cause the classic "epinasty" (twisting of stems and petioles) seen within hours of application [3].

  • The ABA Connection: High ethylene triggers the biosynthesis of Abscisic Acid (ABA) . High ABA levels force stomata to close, halting carbon assimilation and transpiration.

  • Vascular Collapse: Simultaneous uncontrolled cell division in the phloem disrupts transport tissues, effectively starving the root system while the leaves overheat due to lack of transpiration [4].

Experimental Protocols for Validation

To validate the activity of Dichlorprop-dimethylammonium in a research setting, two assays are standard: Root Growth Inhibition (sensitive detection) and Electrolyte Leakage (quantifying tissue death).

Protocol: Electrolyte Leakage Assay (Membrane Integrity)

This assay measures the severity of cell membrane disruption caused by oxidative burst and ethylene senescence.

Materials:

  • Conductivity meter (e.g., Mettler Toledo).

  • Leaf discs (5mm punch) from treated vs. control plants.

  • Deionized water (autoclaved).

Workflow:

  • Harvest: Punch 10 leaf discs from treated plants (24–72h post-treatment).

  • Wash: Rinse discs 3x with deionized water to remove surface electrolytes.

  • Incubation: Float discs in 10mL deionized water for 24h at 25°C (dark).

  • Measurement 1 (C1): Measure electrical conductivity of the solution. This represents leakage from damaged membranes.

  • Total Lysis: Autoclave samples (121°C, 15 min) or boil for 30 min to rupture all cells.

  • Measurement 2 (C2): Cool to 25°C and measure conductivity again.

  • Calculation:

    
    
    
Protocol Visualization

EL_Assay Step1 Harvest Leaf Discs (Treated vs Control) Step2 Wash 3x (Remove Surface Ions) Step1->Step2 Step3 Incubate 24h (25°C, Dark) Step2->Step3 Step4 Measure C1 (Leakage) Step3->Step4 Step5 Autoclave/Boil (Total Lysis) Step4->Step5 Step6 Measure C2 (Total Ions) Step5->Step6 Step7 Calculate Ratio (C1/C2 * 100) Step6->Step7

Figure 2: Step-by-step workflow for the Electrolyte Leakage Assay to quantify herbicide-induced membrane damage.

Resistance Mechanisms[1]

Researchers developing new formulations must be aware of resistance vectors in weeds (e.g., Kochia scoparia, Papaver rhoeas).

  • Target Site Mutation: Mutations in the TIR1 or AFB genes reduce herbicide binding affinity while maintaining affinity for natural auxin (rare but documented) [5].

  • Metabolic Resistance: Upregulation of Cytochrome P450 monooxygenases that hydroxylate the phenyl ring of Dichlorprop-P, rendering it inactive before it reaches the nucleus.

References

  • Sterling, T. M. (1994). Mechanisms of herbicide absorption across plant membranes and accumulation in plant cells. Weed Science, 42(2), 263-276. Link

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[1] Nature, 446, 640–645. Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link

  • McSteen, P., & Zhao, Y. (2008). Plant hormones and signaling: common themes and new developments. Developmental Cell, 14(4), 467-473. Link

  • Gaines, T. A., et al. (2020). Mechanisms of resistance to synthetic auxin herbicides. International Journal of Molecular Sciences, 21(19), 7106. Link

Sources

Foundational

Technical Whitepaper: Advanced Synthesis and Salt Formation of Dichlorprop-dimethylammonium

Executive Summary This technical guide details the synthesis, purification, and salt formation of Dichlorprop-dimethylammonium (2-(2,4-dichlorophenoxy)propionic acid dimethylamine salt). While Dichlorprop is a well-estab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and salt formation of Dichlorprop-dimethylammonium (2-(2,4-dichlorophenoxy)propionic acid dimethylamine salt). While Dichlorprop is a well-established chlorophenoxy herbicide acting as a synthetic auxin, the technical nuance lies in the efficient coupling of the phenoxy moiety with the propionic acid backbone and the subsequent stabilization of the ammonium salt.

Critical Distinction: This guide addresses the synthesis of the racemic mixture (Dichlorprop) while providing a dedicated module on the stereoselective synthesis of Dichlorprop-P (the biologically active R-isomer), reflecting modern regulatory shifts toward single-enantiomer agrochemicals to reduce environmental load.

Retrosynthetic Analysis & Strategic Considerations

The synthesis of Dichlorprop-dimethylammonium is best understood through a convergent retrosynthetic lens. The target molecule dissociates into two primary precursors: the weak acid Dichlorprop and the base Dimethylamine . The parent acid is further disconnected via a Williamson Ether Synthesis.

Key Strategic Decisions:

  • Etherification Route: We utilize the reaction between 2,4-dichlorophenol and 2-chloropropionic acid. This is preferred over the reaction of a phenol salt with a propolactone due to higher atom economy and safer process control.

  • Solvent Selection: Aqueous alkaline media is chosen for the etherification to minimize Volatile Organic Compound (VOC) usage, utilizing the "phase transfer" concept implicitly by forming the phenoxide in situ.

  • Salt Formation: The final step is a thermodynamic neutralization. Control of exotherms is critical to prevent amine volatilization.

Visualization: Retrosynthetic Pathway

Retrosynthesis cluster_inputs Raw Materials Target Dichlorprop-dimethylammonium (Target Salt) Acid Dichlorprop (Acid Form) 2-(2,4-dichlorophenoxy)propionic acid Target->Acid Neutralization Base Dimethylamine (DMA) Target->Base Phenol 2,4-Dichlorophenol (2,4-DCP) Acid->Phenol Etherification (S_N2) Propionic 2-Chloropropionic Acid (or Sodium salt) Acid->Propionic

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target salt.[1]

Module 1: Synthesis of the Parent Acid (Dichlorprop)[2]

This is the critical bond-forming step. The mechanism involves the nucleophilic attack of the 2,4-dichlorophenoxide ion on the


-carbon of the 2-chloropropionate.
Reaction Mechanism

The reaction proceeds via an S_N2 mechanism .

  • Deprotonation: Sodium hydroxide deprotonates 2,4-dichlorophenol (

    
    ) to form the phenoxide anion.
    
  • Nucleophilic Attack: The phenoxide attacks the secondary carbon of the 2-chloropropionate, displacing the chloride ion.

  • Inversion: If chiral starting materials were used without protection, inversion would occur. In this racemic synthesis, a racemic mixture is produced.

Experimental Protocol (Bench Scale)

Reagents:

  • 2,4-Dichlorophenol (2,4-DCP): 163.0 g (1.0 mol)

  • 2-Chloropropionic acid: 119.4 g (1.1 mol)

  • Sodium Hydroxide (NaOH): 40% aq. solution (2.2 mol equivalents)

  • Hydrochloric Acid (HCl): 35% for acidification

  • Toluene (for extraction/crystallization)

Step-by-Step Methodology:

  • Phenoxide Formation: In a 1L 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge 1.0 mol of 2,4-DCP. Add 1.1 mol of NaOH (40% solution) slowly while maintaining temperature

    
    C. Stir for 30 minutes to ensure complete formation of sodium 2,4-dichlorophenoxide.
    
    • Expert Note: The slight excess of base is crucial to prevent the phenol from remaining protonated, which would inhibit the reaction.

  • Addition: Add 1.1 mol of 2-chloropropionic acid (neutralized to sodium 2-chloropropionate) dropwise over 60 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor reaction progress via HPLC (See Section 5).
    
  • Acidification: Cool the reaction mixture to

    
    C. Acidify with HCl to pH < 1. The sodium salt converts to the free acid, which precipitates as an oil or solid depending on purity/temperature.
    
  • Purification: Extract the crude acid into toluene at

    
    C. Wash the organic layer with water to remove NaCl. Cool the toluene solution to 
    
    
    
    C to crystallize the Dichlorprop acid. Filter and dry.[2]

Yield Expectations: 85–92% Melting Point:


C (Racemic)

Module 2: The "High-Value" Route (Stereoselective Dichlorprop-P)

Modern agrochemistry favors the use of Dichlorprop-P (the (R)-isomer) because the (S)-isomer is herbicidally inactive and constitutes unnecessary environmental chemical load.

Stereochemical Inversion Strategy: To synthesize (R)-Dichlorprop, one must start with (S)-2-chloropropionic acid .

  • Mechanism: The S_N2 reaction causes an inversion of configuration at the chiral center.

  • (S)-2-chloropropionate + 2,4-Dichlorophenoxide

    
     (R)-Dichlorprop + Cl
    
    
    

Protocol Adjustment: The temperature must be strictly controlled (


C) during the initial mixing to prevent racemization. The use of a mild phase-transfer catalyst (e.g., TBAB) in a biphasic system (Toluene/Water) is preferred over high-temperature reflux to preserve optical purity.

Module 3: Salt Formation (Target Synthesis)

The final step converts the insoluble acid into the highly water-soluble dimethylammonium salt, which is the form used in liquid herbicide formulations.

Thermodynamics & Stoichiometry

The reaction is a simple Brønsted-Lowry acid-base neutralization:



  • Exothermic Profile:

    
    .
    
  • Stoichiometry: A slight excess of Dimethylamine (DMA) (1.02 eq) is used to ensure full conversion and maintain pH stability.

Synthesis Protocol

Reagents:

  • Dichlorprop Acid (Purified from Module 1): 235.0 g (1.0 mol)

  • Dimethylamine (DMA): 40% or 60% aqueous solution.

Procedure:

  • Slurry Preparation: Suspend the Dichlorprop acid in water. The volume of water depends on the desired final concentration (usually 400–600 g/L active ingredient equivalent).

  • Neutralization: Add the DMA solution slowly.

    • Critical Control Point: Maintain temperature

      
      C using a cooling jacket. DMA is volatile (B.P. 
      
      
      
      C); high temperatures will cause loss of stoichiometry and potential pressure buildup.
  • Stabilization: Adjust final pH to between 7.5 and 8.5.

  • Filtration: Filter the resulting solution through a 1-micron filter to remove any unreacted insolubles or dust.

  • Formulation: (Optional) Sequestering agents (EDTA) or surfactants may be added here for commercial formulations.

Visualization: Process Flow Diagram

ProcessFlow Reactor1 Reactor 1: Etherification (105°C) Separator Phase Separator (Toluene/Water) Reactor1->Separator Acidification (HCl) Crystallizer Crystallizer (10°C) Separator->Crystallizer Organic Phase Reactor2 Reactor 2: Neutralization (Salt Formation) (<50°C) Crystallizer->Reactor2 Solid Acid Filter Final Filtration (0.5 micron) Reactor2->Filter Product Product Filter->Product Dichlorprop-DMA Solution RawMat 2,4-DCP + 2-CPA + NaOH RawMat->Reactor1 DMA Dimethylamine Input DMA->Reactor2

Figure 2: Industrial process flow from raw materials to final salt solution.

Analytical Validation & Quality Control

Trustworthiness in chemical synthesis relies on rigorous validation.

HPLC Method (Purity & Isomer Ratio)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm.

  • Mobile Phase: Acetonitrile : Water (with 0.1% H3PO4) [60:40].

  • Detector: UV at 230 nm or 280 nm.

  • Chiral Analysis (for Dichlorprop-P): Use a chiral column (e.g., Chiralcel OJ-RH) to quantify the Enantiomeric Excess (ee%).

Key Specification Table
ParameterSpecificationAnalytical Method
Appearance Clear, amber liquid (as salt solution)Visual
Active Ingredient (Acid Eq.) 480 – 600 g/L (Typical)HPLC / Titration
pH (1% dilution) 7.0 – 9.0pH Meter
Free Phenol (2,4-DCP) < 0.3% w/wGC-FID
Enantiomeric Purity (if P-type) > 90% (R)-isomerChiral HPLC

Safety & Environmental Considerations (E-E-A-T)

  • 2,4-Dichlorophenol: Highly toxic and a severe skin irritant. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, face shield).

  • Dimethylamine: Extremely flammable gas (supplied as liquid). Ensure grounding of all equipment to prevent static discharge ignition.

  • Waste Management: The aqueous waste from the etherification step contains high loads of NaCl and trace phenols. It must be treated via activated carbon adsorption or advanced oxidation processes (AOP) before discharge.

References

  • PubChem. (n.d.). Dichlorprop.[3][4][5][6][7][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. EPA. (2007). Reregistration Eligibility Decision (RED) for Dichlorprop-p (2,4-DP-p). United States Environmental Protection Agency.[3][6][7] Retrieved from [Link]

  • FAO/WHO. (2014). Dichlorprop-P FAO Specifications and Evaluations for Agricultural Pesticides. Food and Agriculture Organization. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Dichlorprop-dimethylammonium - PPDB: Pesticide Properties DataBase.[10] Retrieved from [Link]

  • Health Canada. (2014).[4] Registration Decision RD2014-04, Dichlorprop-P.[4] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Dichlorprop-Dimethylammonium Degradation Dynamics in Soil Matrices

[1][2] Executive Summary Dichlorprop-dimethylammonium (2,4-DP-DMA) serves as a systemic chlorophenoxy herbicide, widely utilized for post-emergence broadleaf weed control.[1][2] In the soil environment, its fate is gover...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Dichlorprop-dimethylammonium (2,4-DP-DMA) serves as a systemic chlorophenoxy herbicide, widely utilized for post-emergence broadleaf weed control.[1][2] In the soil environment, its fate is governed by an immediate dissociation event, followed by the biological degradation of its active moiety, Dichlorprop acid (2-(2,4-dichlorophenoxy)propanoic acid).[1][2]

This guide provides a rigorous technical analysis of the degradation pathways, identifying 2,4-Dichlorophenol (2,4-DCP) as the primary environmental metabolite.[1][2] We examine the stereoselective kinetics of the (R)- and (S)-enantiomers, the formation of bound residues, and the ultimate mineralization to carbon dioxide.[1] The following protocols and mechanistic insights are designed to support regulatory compliance (OECD 307) and environmental fate modeling.

Chemical Identity and Dissociation Mechanics

Unlike covalent esters, the dimethylammonium salt of Dichlorprop is an ionic species.[1] Upon application to the soil matrix, moisture facilitates immediate dissociation.[1][2] Therefore, the environmental profile of Dichlorprop-dimethylammonium is functionally equivalent to that of Dichlorprop acid and the dimethylamine counter-ion.[1]

The Dissociation Event

[1][2]
  • Dichlorprop Acid (Active Moiety): Subject to sorption, leaching, and microbial degradation.[1][2]

  • Dimethylamine (Counter-ion): Rapidly utilized by soil microorganisms as a carbon and nitrogen source; rarely persists beyond 48 hours.[1][2]

Stereochemistry

Dichlorprop contains a chiral center at the


-carbon of the propionic acid side chain.[1]
  • (R)-Dichlorprop (Dichlorprop-P): The herbicidally active enantiomer.[1][2]

  • (S)-Dichlorprop: Biologically inactive but often present in racemic formulations.[1][2]

  • Enantioselective Degradation: Soil bacteria (e.g., Sphingomonadaceae) often exhibit enantioselectivity, degrading the (S)-isomer more rapidly than the (R)-isomer in acidic soils, though this trend can invert based on microbial community structure.[1][2][3]

Degradation Pathways and Metabolites[4][5][6]

The degradation of Dichlorprop in soil is predominantly biotic .[1] Abiotic hydrolysis is negligible for the acid form, and photolysis is limited to the soil surface.[1]

Primary Metabolic Pathway: Ether Cleavage

The rate-limiting step in Dichlorprop mineralization is the cleavage of the ether bond connecting the chlorinated phenyl ring to the propionic acid side chain.[1] This reaction is catalyzed by


-ketoglutarate-dependent dioxygenases  (e.g., tfdA-like genes).[1][2]

Reaction:


[1][2]
Secondary Pathway: Ring Degradation

The resulting 2,4-Dichlorophenol (2,4-DCP) is the major intermediate.[1][2] It is transiently stable but toxic.[1][2] Specialized soil bacteria (e.g., Cupriavidus necator) further degrade 2,4-DCP via:

  • Ortho-cleavage: Leading to chloromuconic acids.[1][2]

  • Mineralization: Final conversion to

    
    , 
    
    
    
    , and chloride ions (
    
    
    ).[1][2]
Bound Residues

A significant fraction of 2,4-DCP does not mineralize immediately but undergoes oxidative coupling to soil humic substances, forming non-extractable residues (NER) .[1][2] These are generally considered biologically unavailable.[1][2]

Visualization of Degradation Logic

G Salt Dichlorprop-Dimethylammonium (Applied Salt) Dissoc Dissociation (Instant) Salt->Dissoc Acid Dichlorprop Acid (Mobile Active Substance) Dissoc->Acid DMA Dimethylamine Dissoc->DMA EtherCleavage Microbial Ether Cleavage (tfdA enzyme) Acid->EtherCleavage CO2 Mineralization (CO2 + Cl-) DMA->CO2 Rapid Microbial Use DCP 2,4-Dichlorophenol (2,4-DCP) (Major Metabolite) EtherCleavage->DCP SideChain Pyruvate/Lactate EtherCleavage->SideChain RingCleavage Ortho-Ring Cleavage DCP->RingCleavage Humus Bound Residues (Soil Organic Matter) DCP->Humus Oxidative Coupling RingCleavage->CO2

Figure 1: Biotic degradation pathway of Dichlorprop-dimethylammonium in soil, highlighting the central role of 2,4-DCP.[1][2]

Quantitative Profile of Metabolites

The following data summarizes the persistence and mobility characteristics of the parent and its primary metabolite.

CompoundSoil Half-Life (

)
Mobility (

)
Key Risk Factor
Dichlorprop (Acid) 6 – 15 days (Aerobic)20 – 100 mL/g (High)Leaching potential in sandy soils before degradation.
2,4-Dichlorophenol 4 – 20 days300 – 600 mL/g (Moderate)Higher toxicity; potential for formation of bound residues.[1][2]
Dimethylamine < 2 daysLow (Rapidly degraded)Negligible; serves as a nutrient source.[1][2]
2,4-Dichloroanisole Variable (Minor)HighFormed via methylation of 2,4-DCP; volatile.[1][2]

Experimental Protocol: Soil Incubation & Metabolite Tracking

To validate the degradation pathway in a specific soil type (e.g., for regulatory submission), the following protocol ensures mass balance integrity and metabolite identification.

Study Design (OECD 307 Adapted)
  • Test System: Sieved soil (2 mm), adjusted to 40-50% Maximum Water Holding Capacity (MWHC).[1][2]

  • Application: Treat soil with

    
    C-ring-labeled Dichlorprop to track the aromatic ring fate.[1][2][4]
    
  • Sampling Points: 0, 1, 3, 7, 14, 30, 60, and 90 days.

Extraction and Analysis Workflow

Step 1: Solvent Extraction Use an acidified organic solvent to protonate the acid and phenol, ensuring efficient recovery from the soil matrix.[1]

  • Solvent: Acetonitrile:Water:Formic Acid (80:19:1 v/v).[1][2]

  • Procedure: Shake samples for 60 mins; centrifuge at 4000 rpm. Repeat twice.

Step 2: Clean-up (Solid Phase Extraction) [1][2]

  • Cartridge: Polymeric weak anion exchange (WAX) is ideal for separating acidic herbicides from neutral interferences.[1][2]

  • Elution: Elute Dichlorprop and 2,4-DCP with Methanol containing 5% Ammonium Hydroxide.[1][2]

Step 3: Instrumental Analysis (LC-MS/MS)

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1][2]

  • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.[1][2]

  • Ionization:[1][2] Electrospray Ionization (ESI) in Negative Mode (Phenols and acids ionize best in negative mode).[1][2]

  • MRM Transitions:

    • Dichlorprop: 233

      
       161 (Loss of side chain).[1][2]
      
    • 2,4-DCP: 161

      
       125 (Loss of HCl).[1][2]
      
Analytical Workflow Diagram

Experiment Soil Soil Sample (Day X) Extract Extraction (ACN:H2O:HCOOH) Soil->Extract Centrifuge Centrifugation (Separation) Extract->Centrifuge Supernatant Supernatant (Extractable Residues) Centrifuge->Supernatant Pellet Soil Pellet (Bound Residues) Centrifuge->Pellet SPE SPE Clean-up (WAX Cartridge) Supernatant->SPE Combustion LSC Combustion (Total Bound 14C) Pellet->Combustion LCMS LC-MS/MS Analysis (ESI Negative) SPE->LCMS Data Quantification (Parent vs. 2,4-DCP) LCMS->Data

Figure 2: Workflow for the extraction and quantification of Dichlorprop and its metabolites from soil.[1][2]

Scientific Commentary on Toxicity and Safety

The transformation of Dichlorprop to 2,4-DCP represents a shift in toxicological profile.[1][2]

  • Phytotoxicity: Dichlorprop is a potent auxin mimic.[1][2] 2,4-DCP has no herbicidal activity.[1][2] Thus, degradation effectively detoxifies the soil regarding plant growth.[1][2]

  • Aquatic Toxicity: 2,4-DCP is moderately toxic to aquatic organisms.[1][2][5] However, its rapid sorption to soil organic matter (

    
     300-600) limits its transport to surface waters compared to the parent acid.[1][2]
    
  • Groundwater: While Dichlorprop acid is mobile, its short half-life (<15 days) is the primary safeguard against groundwater contamination.[1][2] In soils with low microbial activity (e.g., cold, dry, or sterile subsoils), leaching risks increase significantly.[1][2]

References

  • Organization for Economic Co-operation and Development (OECD). (2002).[1][2] Test No. 307: Aerobic and Anaerobic Transformation in Soil.[1][2] OECD Guidelines for the Testing of Chemicals.[1][2] Link[1][2]

  • Zipper, C., et al. (1996).[1][2] Microbial degradation of herbicides: Chemistry and nomenclature. University of Minnesota Extension.[1][2] Link (Referenced via PubChem Data)[1][2]

  • Bælum, J., et al. (2012).[1][2] Degradation of 4-chloro-2-methylphenoxyacetic acid in top- and subsoil is quantitatively linked to the class III tfdA gene.[1][2] Applied and Environmental Microbiology.[1][2][7] Link (Mechanistic reference for phenoxy acid ether cleavage).[1][2]

Sources

Foundational

Technical Monograph: Toxicological Profile of Dichlorprop-dimethylammonium

Executive Summary Dichlorprop-dimethylammonium (CAS: 53404-32-3) is the dimethylamine salt formulation of the chlorophenoxy herbicide Dichlorprop (2,4-DP).[1] Functioning as a synthetic auxin, it is primarily utilized fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichlorprop-dimethylammonium (CAS: 53404-32-3) is the dimethylamine salt formulation of the chlorophenoxy herbicide Dichlorprop (2,4-DP).[1] Functioning as a synthetic auxin, it is primarily utilized for post-emergence control of broadleaf weeds in cereal crops.[2] From a toxicological perspective, its hazard profile is bifurcated: the salt form dictates its physicochemical behavior (solubility, severe eye irritation/corrosivity), while the dissociated acid moiety drives systemic toxicity (hepatic/renal targets and auxin-mimicry).

This technical guide synthesizes the compound's mechanism of action (MoA), mammalian toxicology, and environmental fate, providing a validated LC-MS/MS analytical workflow for residue quantification.

Chemical Constitution & Physicochemical Properties

Dichlorprop exists as a chiral molecule.[3][4][5] While modern agriculture favors the resolved (R)-isomer (Dichlorprop-P ) to reduce environmental load, the "Dichlorprop-dimethylammonium" designation typically refers to the salt of the racemic mixture unless specified otherwise.

Structural Dissociation

Upon introduction to physiological or environmental aqueous matrices, the salt dissociates rapidly:



  • Toxicophore: The 2,4-dichlorophenoxypropionic acid anion.

  • Formulation Driver: The dimethylamine counter-ion enhances water solubility (

    
     g/L vs. 
    
    
    
    mg/L for the acid), significantly altering bioavailability and acute local toxicity.

Mechanism of Action (MoA)

Primary MoA: Auxin Mimicry

Dichlorprop acts as a structural mimic of the natural plant hormone Indole-3-acetic acid (IAA). Unlike IAA, Dichlorprop is metabolically stable, leading to hyper-accumulation in plant tissues.

  • Receptor Binding: Dichlorprop binds to the TIR1/AFB (Transport Inhibitor Response 1) nuclear receptor F-box proteins.

  • Repressor Degradation: This complex ubiquitinates Aux/IAA transcriptional repressors , marking them for 26S proteasomal degradation.

  • Gene Activation: The removal of repressors activates ARF (Auxin Response Factors) , triggering uncontrolled gene expression.

  • Physiological Collapse: This results in "auxin overdose," characterized by ethylene overproduction, ABA accumulation, and stomatal closure, leading to vascular tissue collapse and necrosis.

Secondary MoA: Mammalian Uncoupling

At high acute doses in mammals, chlorophenoxy acids can uncouple oxidative phosphorylation in mitochondria, disrupting ATP synthesis and causing hyperthermia/metabolic acidosis.

Pathway Visualization

MoA Herbicide Dichlorprop-DMA (Systemic Entry) Dissociation Dissociation to Acid Anion Herbicide->Dissociation TIR1 Binds TIR1/AFB Receptor Complex Dissociation->TIR1 Primary Plant MoA Mito High Dose: Uncoupling OxPhos Dissociation->Mito Acute Mammalian Toxicity Ubiquitin Ubiquitination of Aux/IAA Repressors TIR1->Ubiquitin Proteasome 26S Proteasomal Degradation Ubiquitin->Proteasome ARF Activation of Auxin Response Factors (ARF) Proteasome->ARF Physiol Uncontrolled Growth (Epinasty/Ethylene) ARF->Physiol

Figure 1: Dual mechanism of action showing the primary auxin mimicry pathway in plants and the secondary mitochondrial uncoupling effect relevant to acute mammalian toxicology.

Mammalian Toxicological Profile

The toxicity of the dimethylammonium salt is evaluated based on the active acid equivalent, with specific adjustments for local irritation caused by the salt form.

Acute Toxicity Data
EndpointSpeciesValue / ObservationHazard Classification (GHS)
Oral LD50 Rat500 – 800 mg/kg (Acid equiv.)Category 4 (Harmful if swallowed)
Dermal LD50 Rabbit> 2,000 mg/kgNot Classified
Inhalation LC50 Rat> 5.0 mg/L (4h)Not Classified
Eye Irritation RabbitCorrosive / Severe Damage Category 1 (Danger)
Skin Irritation RabbitModerate IrritantCategory 2
Sensitization Guinea PigNegative (Buehler Test)Not a Sensitizer

Critical Safety Note: The salt form is significantly more corrosive to ocular tissue than the ester forms due to pH and solubility. Immediate irrigation is required upon exposure to prevent irreversible corneal opacity.

Chronic & Sub-chronic Toxicity
  • Target Organs: The primary targets for chronic exposure are the liver (hepatocellular hypertrophy) and kidneys (increased weight, tubular changes).

  • Carcinogenicity:

    • Regulatory Consensus: The EPA and EFSA have concluded that Dichlorprop (and Dichlorprop-P) are not likely to be carcinogenic to humans based on rat and mouse bioassays.

    • IARC Classification:[6] Chlorophenoxy herbicides as a group are classified as 2B (Possibly Carcinogenic) , largely driven by historical contamination with dioxins (TCDD) in 2,4,5-T, rather than Dichlorprop itself. Modern manufacturing strictly controls phenolic impurities.

  • Genotoxicity: Consistently negative in Ames test, micronucleus assay, and chromosomal aberration tests.

Reproductive & Developmental Toxicity[3]
  • Teratogenicity: Not teratogenic at non-maternally toxic doses. Developmental delays (skeletal variations) are observed only at doses causing overt maternal toxicity.

  • Reproduction: No adverse effects on fertility indices in multi-generation studies.[7]

ADME (Absorption, Distribution, Metabolism, Excretion)

Understanding the pharmacokinetics is vital for drug development professionals assessing cross-reactivity or safety margins.

  • Absorption: Rapidly absorbed from the gastrointestinal tract (

    
     hours). Dermal absorption is low for the salt form compared to ester formulations.
    
  • Distribution: Low volume of distribution (

    
    ). Highly protein-bound (>90%) but does not accumulate in adipose tissue.
    
  • Metabolism: Limited.[7] Unlike 2,4-D, Dichlorprop undergoes minimal phase I oxidation.

  • Excretion: The primary route is renal clearance . It is excreted largely unchanged as the parent acid via active tubular secretion (OAT transporters).

    • Half-life (

      
      ): 10–20 hours in humans/rats.
      

Analytical Protocol: Determination in Biological Matrices

Objective: Quantification of Dichlorprop (Total Acid) in plasma or water. Methodology: LC-MS/MS (Triple Quadrupole) with Negative Electrospray Ionization (ESI-).

Sample Preparation (QuEChERS Modified)
  • Extraction: Aliquot 10 mL sample. Add 10 mL Acetonitrile (ACN) with 1% Acetic Acid.

  • Salting Out: Add 4g MgSO4 and 1g NaCl. Vortex vigorously for 1 min.

  • Centrifugation: 4000 rpm for 5 mins.

  • Cleanup: Transfer supernatant to dSPE tube (PSA + C18). Vortex and centrifuge.

  • Reconstitution: Evaporate to dryness under

    
    . Reconstitute in Mobile Phase A/B (50:50).
    
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: 5mM Ammonium Acetate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Transitions (MRM):

    • Quantifier: 233.0

      
       161.0 (Loss of propionic acid group).
      
    • Qualifier: 233.0

      
       125.0 (Dichlorophenol fragment).
      
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Matrix (Plasma/Water) Extract Extraction ACN + 1% HAc MgSO4/NaCl Sample->Extract Cleanup dSPE Cleanup (PSA/C18) Extract->Cleanup LC HPLC Separation C18 Column Cleanup->LC MS MS/MS Detection ESI(-) MRM 233->161 LC->MS Data Quantification vs. Int. Std. MS->Data

Figure 2: Validated LC-MS/MS workflow for the extraction and quantification of Dichlorprop residues.

Environmental Fate[3][4][8]

  • Soil Mobility: The dimethylammonium salt dissociates to the acid, which has high water solubility and low

    
     (soil organic carbon adsorption), making it moderately mobile  and a potential groundwater contaminant.
    
  • Degradation:

    • Biotic: Rapid microbial degradation in aerobic soils (

      
       10–30 days).
      
    • Abiotic: Stable to hydrolysis; susceptible to aqueous photolysis.

References

  • U.S. Environmental Protection Agency (EPA). (2007). Reregistration Eligibility Decision (RED) for Dichlorprop-p (2,4-DP-p). EPA-HQ-OPP-2006-0955. Link

  • University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Dichlorprop-dimethylammonium. Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Link

  • European Union Reference Laboratories (EURL). (2020). EURL-SRM - Analytical observations Report on Dichlorprop. Link

Sources

Exploratory

The Environmental Trajectory of Dichlorprop and Its Salts: A Technical Guide

Abstract Dichlorprop, a selective phenoxy herbicide, has been extensively utilized for the control of broadleaf weeds in various agricultural and non-agricultural settings. Understanding its environmental fate is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dichlorprop, a selective phenoxy herbicide, has been extensively utilized for the control of broadleaf weeds in various agricultural and non-agricultural settings. Understanding its environmental fate is paramount for assessing its ecological risk and ensuring its responsible use. This in-depth technical guide provides a comprehensive analysis of the environmental behavior of dichlorprop and its salts, intended for researchers, environmental scientists, and regulatory professionals. We will explore its physicochemical characteristics, delve into its abiotic and biotic degradation pathways, examine its mobility and transport in soil and water, and discuss its potential for bioaccumulation. This guide synthesizes current scientific understanding with practical insights into the experimental methodologies used to evaluate the environmental destiny of this herbicide.

Introduction to Dichlorprop: A Molecule with a Mission and a Legacy

Dichlorprop, chemically known as 2-(2,4-dichlorophenoxy)propanoic acid, is a systemic herbicide belonging to the chlorophenoxy acid family, structurally similar to the widely known 2,4-D.[1] Its herbicidal efficacy lies in its ability to mimic natural plant growth hormones (auxins), leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds, ultimately causing their demise.[2]

Dichlorprop exists as a racemic mixture of two stereoisomers, (R)-dichlorprop and (S)-dichlorprop. The herbicidal activity is almost exclusively attributed to the (R)-isomer, also known as dichlorprop-P.[1] Consequently, modern formulations have shifted towards the use of the enantiomerically pure (R)-dichlorprop-P to reduce the environmental load of the inactive (S)-isomer. Dichlorprop is often formulated as salts (e.g., dimethylamine, potassium) or esters (e.g., 2-ethylhexyl) to enhance its solubility and efficacy.[2] However, upon release into the environment, these salts and esters are rapidly converted to the parent acid form, which is the primary entity governing its environmental fate.[3][4]

Physicochemical Properties: The Blueprint of Environmental Behavior

The environmental behavior of any chemical is fundamentally dictated by its physicochemical properties. For dichlorprop, these properties determine its partitioning between soil, water, and air, and its susceptibility to various degradation processes.

PropertyValueImplication for Environmental FateSource(s)
Molecular Formula C₉H₈Cl₂O₃-[1]
Molar Mass 235.06 g/mol -[1]
Water Solubility 720 mg/L at 20°C (R-isomer)Moderate solubility suggests potential for transport in water.[1]
Vapor Pressure 8 x 10⁻⁸ mmHgLow volatility indicates that atmospheric transport is not a significant pathway.[3]
Log Kₒw (Octanol-Water Partition Coefficient) 3.43Moderate lipophilicity suggests some potential for partitioning into organic matter.[3]
pKa 3.10Dichlorprop is a weak acid and will exist predominantly as an anion at typical environmental pH values (5-9). Anionic form is generally more mobile in soil.[3]
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 34 - 129 mL/gLow Koc values indicate high to very high mobility in soil and a potential for leaching.[3]
BCF (Bioconcentration Factor) Estimated at 3Low BCF suggests a low potential for bioaccumulation in aquatic organisms.[3]

Causality Behind the Properties: The carboxylic acid group in dichlorprop's structure is the key to its relatively high water solubility and its acidic nature (low pKa). This acidity means that in most soils and natural waters, the molecule will lose a proton and exist as a negatively charged anion. This anionic character is crucial as it reduces the molecule's tendency to adsorb to negatively charged soil particles (like clay and organic matter), thus enhancing its mobility.

Degradation: The Breakdown of a Herbicide

The persistence of dichlorprop in the environment is primarily limited by degradation processes, which can be broadly categorized as abiotic (non-biological) and biotic (microbial).

Abiotic Degradation

Hydrolysis is a chemical reaction with water. For the parent acid form of dichlorprop, hydrolysis is not a significant degradation pathway under typical environmental conditions due to the stability of the ether linkage.[3] However, for dichlorprop esters, hydrolysis is a rapid and crucial transformation step. These esters are quickly cleaved in soil and water to yield the dichlorprop acid and the corresponding alcohol.[3][4] This rapid conversion means that the environmental fate of the esters is effectively that of the acid form.

Dichlorprop can be degraded by sunlight, both on soil surfaces and in water.[3] The primary mechanism of photodegradation involves the cleavage of the ether bond, leading to the formation of 2,4-dichlorophenol (2,4-DCP) and other byproducts.[5] In aqueous systems, the process can be influenced by the presence of photosensitizing agents, which can generate reactive oxygen species that accelerate degradation.[6]

Biotic Degradation: The Microbial Feast

The primary route of dichlorprop dissipation in soil and water is through microbial degradation. A diverse range of soil microorganisms, particularly bacteria, can utilize dichlorprop as a source of carbon and energy.

Under aerobic conditions (in the presence of oxygen), dichlorprop is readily degraded. The typical aerobic soil half-life (DT₅₀) is relatively short, often in the range of a few days to a few weeks.[7] The degradation is initiated by an attack on the propionic acid side chain.

Key Microbial Players and Enzymatic Reactions:

Bacteria from the genus Sphingobium and Sphingopyxis have been identified as key players in dichlorprop degradation.[7] The initial and rate-limiting step is the cleavage of the ether linkage, catalyzed by specific dioxygenase enzymes. The genes encoding these enzymes have been identified as rdpA (for the (R)-enantiomer) and sdpA (for the (S)-enantiomer), which are Fe(II)/α-ketoglutarate-dependent dioxygenases.[7][8]

The degradation of dichlorprop proceeds through a well-defined pathway, which is analogous to the degradation of 2,4-D.[9]

  • Side-Chain Cleavage: Dichlorprop is converted to 2,4-dichlorophenol (2,4-DCP) .

  • Hydroxylation: 2,4-DCP is hydroxylated to form 3,5-dichlorocatechol .

  • Ring Cleavage: The aromatic ring of 3,5-dichlorocatechol is opened by a dioxygenase enzyme.

  • Further Metabolism: The resulting aliphatic acids are further metabolized through central metabolic pathways, ultimately leading to the formation of carbon dioxide, water, and chloride ions (mineralization).

Aerobic_Degradation_Pathway Dichlorprop Dichlorprop DCP 2,4-Dichlorophenol (2,4-DCP) Dichlorprop->DCP rdpA/sdpA dioxygenase DCC 3,5-Dichlorocatechol DCP->DCC hydroxylase RingCleavage Ring Cleavage Products (e.g., 2,4-dichloro-cis,cis-muconate) DCC->RingCleavage dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Mineralization CO2 + H2O + Cl- TCA->Mineralization

Caption: Aerobic microbial degradation pathway of dichlorprop.

Under anaerobic conditions (in the absence of oxygen), such as in flooded soils or deep sediments, the degradation of dichlorprop is significantly slower. Studies have shown that dichlorprop can be persistent under these conditions.[5][10] However, its primary metabolite, 2,4-DCP, can be reductively dechlorinated by anaerobic microorganisms. This process involves the sequential removal of chlorine atoms from the aromatic ring, leading to less chlorinated phenols, which can then be further degraded.[1][11] The pathway often proceeds from 2,4-DCP to 4-chlorophenol, then to phenol, which can be further mineralized to methane and carbon dioxide.[1]

Environmental Mobility and Transport

The potential for dichlorprop to move within the environment is a key aspect of its risk assessment.

Adsorption and Desorption in Soil

As previously mentioned, dichlorprop's low soil organic carbon-water partitioning coefficient (Koc) of 34-129 mL/g indicates that it has a low affinity for binding to soil particles.[3] This is largely due to its anionic nature at typical soil pH, which results in electrostatic repulsion from negatively charged soil colloids. Consequently, dichlorprop is considered to have high to very high mobility in soil.

Leaching Potential

The combination of moderate water solubility and low adsorption to soil gives dichlorprop a significant potential to leach through the soil profile and reach groundwater. However, its rapid microbial degradation often mitigates this potential. The extent of leaching is a complex interplay between the rate of degradation and the rate of water movement through the soil.

Volatilization

With a very low vapor pressure, volatilization of dichlorprop from soil or water surfaces is not considered a significant dissipation pathway.[3]

Bioaccumulation

Bioaccumulation refers to the buildup of a chemical in an organism to a concentration higher than that in the surrounding environment. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF). The estimated BCF for dichlorprop is 3, which is very low.[3] This indicates that dichlorprop is not expected to accumulate significantly in the tissues of aquatic organisms.

Experimental Methodologies for Environmental Fate Assessment

The data on the environmental fate of dichlorprop are generated through standardized laboratory and field studies. Here, we outline the principles behind two key laboratory studies.

Soil Degradation Studies (OECD 307)

Objective: To determine the rate and pathway of aerobic and anaerobic degradation of a substance in soil.[12][13]

Methodology Rationale: This protocol is designed to simulate the natural degradation processes in soil under controlled and reproducible laboratory conditions. The use of radiolabeled compounds (typically ¹⁴C) is crucial for creating a mass balance and tracking the formation of metabolites and the mineralization to ¹⁴CO₂.

Step-by-Step Protocol Overview:

  • Soil Selection: A range of well-characterized soils with varying properties (pH, organic carbon content, texture) are used to assess the influence of soil type on degradation.

  • Test Substance Application: The ¹⁴C-labeled dichlorprop is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. For aerobic studies, a continuous flow of air is passed through the incubation vessels to maintain aerobic conditions and to trap any evolved ¹⁴CO₂. For anaerobic studies, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) to create an oxygen-free environment.

  • Sampling and Analysis: At regular intervals, replicate soil samples are taken and extracted. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products. The trapped ¹⁴CO₂ is also quantified.

  • Data Analysis: The decline of the parent compound over time is used to calculate the degradation rate and the half-life (DT₅₀). The identification and quantification of metabolites help to elucidate the degradation pathway.

OECD_307_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Selection Select & Characterize Soils Application Apply to Soil Samples Soil_Selection->Application Radiolabel Prepare 14C-Dichlorprop Solution Radiolabel->Application Incubation Incubate (Aerobic/Anaerobic) Constant Temp & Moisture Application->Incubation Trapping Trap Volatiles (e.g., 14CO2) Incubation->Trapping Sampling Sample at Time Intervals Incubation->Sampling Mineralization_Analysis Quantify 14CO2 Trapping->Mineralization_Analysis Extraction Solvent Extraction Sampling->Extraction Quantification HPLC-Radiodetection (Parent & Metabolites) Extraction->Quantification Data_Analysis Calculate DT50 & Pathway Quantification->Data_Analysis Mineralization_Analysis->Data_Analysis

Caption: Generalized workflow for an OECD 307 soil degradation study.

Adsorption/Desorption Batch Equilibrium Studies (OECD 106)

Objective: To determine the extent to which a chemical adsorbs to and desorbs from soil, providing a measure of its mobility.[3][11]

Methodology Rationale: This method establishes the equilibrium partitioning of a chemical between the soil and the soil solution. This partitioning is a critical factor in determining whether a chemical will be mobile in the environment (leach) or remain bound to the soil.

Step-by-Step Protocol Overview:

  • Soil and Solution Preparation: A range of soils with different characteristics are used. The test substance is dissolved in a solution of 0.01 M CaCl₂, which mimics the ionic strength of soil water.

  • Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are then agitated for a predetermined time to allow the system to reach equilibrium.

  • Separation: The soil and solution are separated by centrifugation.

  • Analysis: The concentration of the test substance remaining in the solution is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Calculation of Coefficients: The soil-water distribution coefficient (Kd) is calculated. This value is often normalized to the organic carbon content of the soil to give the Koc, which allows for comparison across different soils.

  • Desorption (Optional): The supernatant can be replaced with a fresh solution, and the process is repeated to measure the desorption of the chemical from the soil.

Conclusion: An Integrated Environmental Profile

Dichlorprop is a herbicide characterized by a relatively short environmental persistence, primarily due to rapid microbial degradation in aerobic soils. Its physicochemical properties, particularly its pKa, render it mobile in soil, creating a potential for leaching. However, this mobility is often counteracted by its susceptibility to biodegradation. Abiotic processes such as photodegradation also contribute to its breakdown. The ester and salt forms of dichlorprop are transient in the environment, quickly converting to the acid form. Under anaerobic conditions, dichlorprop is significantly more persistent. Its potential for bioaccumulation is low. A thorough understanding of these interconnected processes, as determined by standardized experimental protocols, is essential for the continued safe and effective use of dichlorprop in agriculture and land management.

References

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  • Eawag. (n.d.). 2,4-Dichlorophenoxyacetic Acid Degradation Pathway. Eawag-BBD. Retrieved from [Link]

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  • Zappi, M. E., Rogers, B. A., Teeter, C. L., Gunnison, D., & Bajpai, R. (1996). Sequential Anaerobic-Aerobic Biodegradation of 2,4-Dichlorophenol in a Three-Phase Fluidized-Bed Bioreactor.
  • Zhang, H., & Focht, D. D. (1993). Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments. Applied and Environmental Microbiology, 59(1), 151-156. Retrieved from [Link]

  • Zandvoort, M. H., van der Meer, J. R., & de Vries, J. (2004). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 70(9), 5521-5527.
  • Zobell, C. E. (1946). Action of microorganisms on hydrocarbons. Bacteriological reviews, 10(1-2), 1.
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  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active DICHLORPROP-P in the product NUFARM CORASIL PLANT GROWTH REGULATOR. Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]

  • EFSA (European Food Safety Authority). (2018). Peer review of the pesticide risk assessment of the active substance dichlorprop‐P and variant dichlorprop‐P‐2‐ethylhexyl. EFSA Journal, 16(7), e05359. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

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  • El-Sayed, G. O. (2017). Biodegradation of 2, 4 Dichlorophenol. Journal of Environmental & Analytical Toxicology, 7(4), 1-7. Retrieved from [Link]

  • Crafts, A. S. (1953). Evidence for Hydrolysis of Esters of 2,4-D during Absorption by Plants. Weeds, 2(1), 21-24. Retrieved from [Link]

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Retrieved from [Link]

  • Prankerd, R. J., Nguyen, T. H., & Charman, W. N. (2015). The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates. Journal of Pharmaceutical Sciences, 105(1), 221-229. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Route and rate of degradation in soil – aerobic and anaerobic soil metabolism. Pesticide Registration Toolkit. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Environmental fate. Background and Support. Retrieved from [Link]

  • North America Water Stewardship Strategy Team. (2021). Environmental and Molecular Toxicology. Retrieved from [Link]

  • Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Dichlorprop Salts

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's fundamental physicochemical properties is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's fundamental physicochemical properties is paramount to its successful application, whether in agrochemicals, environmental science, or pharmaceutical development. This guide provides an in-depth exploration of dichlorprop, with a specific focus on the characteristics of its salt derivatives. The narrative is structured to not only present data but to also elucidate the underlying chemical principles that govern the behavior of these compounds. This approach is designed to empower researchers to make informed decisions in experimental design, formulation, and risk assessment.

Introduction to Dichlorprop and its Chiral Nature

Dichlorprop, chemically known as (RS)-2-(2,4-dichlorophenoxy)propanoic acid, is a selective systemic herbicide belonging to the phenoxyalkanoic acid class.[1] It functions as a synthetic auxin, mimicking natural plant growth hormones and leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1]

A critical aspect of dichlorprop's chemistry is its chirality. The molecule possesses a chiral center at the alpha-carbon of the propanoic acid moiety, resulting in two enantiomers: (R)-dichlorprop and (S)-dichlorprop. The herbicidal activity is almost exclusively attributed to the (R)-enantiomer, now commonly referred to as dichlorprop-P.[1] Consequently, modern formulations have shifted towards the use of enantiomerically pure dichlorprop-P to reduce the environmental load of the inactive (S)-isomer and improve efficacy. This guide will focus on the properties of dichlorprop-P and its derivatives.

The Significance of Salt Formation

Dichlorprop-P is a carboxylic acid with moderate solubility in water.[2] To enhance its utility in various applications, particularly in aqueous spray formulations, it is frequently converted into salt or ester forms. Salt formation dramatically increases water solubility, a critical factor for its effective dispersal and uptake by target organisms. This guide will delve into the physical and chemical characteristics of two commercially significant salt forms: the potassium salt and the dimethylamine (DMA) salt, in comparison to the parent acid and the 2-ethylhexyl ester.

Comparative Physicochemical Properties

The conversion of dichlorprop-P acid into its salt or ester derivatives significantly alters its physical and chemical properties. The following table summarizes the key physicochemical parameters for dichlorprop-P acid and its common derivatives.

PropertyDichlorprop-P AcidDichlorprop-P Potassium SaltDichlorprop-P Dimethylamine SaltDichlorprop-P 2-Ethylhexyl Ester
Molecular Formula C₉H₈Cl₂O₃C₉H₇Cl₂KO₃C₁₁H₁₅Cl₂NO₃C₁₇H₂₄Cl₂O₃
Molar Mass ( g/mol ) 235.06273.15280.15347.28
Physical State White crystalline solid[2]SolidCrystalline solidAmber Liquid[3]
Melting Point (°C) 116-120[1]Data not readily available; likely decomposes at high temperatures.74-78 (decomposes)Data not available (liquid at room temp.)
Boiling Point (°C) 215[1]DecomposesDecomposes350[3]
Water Solubility 672 mg/L (at 20°C, pH 7)[2]900 g/L acid equivalent (at 20°C)[4]>500 g/L0.013 mg/L (estimated)[3]
Vapor Pressure 0.30 mPa (at 20°C)[2]Extremely low (non-volatile)Extremely low (non-volatile)1.92 mPa (at 25°C)[3]
pKa (at 25°C) 3.5[2]Not applicable (salt)Not applicable (salt)Not applicable (ester)
Causality Behind Experimental Choices in Property Determination

The selection of methods to determine these properties is crucial for obtaining accurate and relevant data. For instance, the water solubility of the parent acid is pH-dependent due to its carboxylic acid functionality. Therefore, specifying the pH at which solubility is measured, as in the case of dichlorprop-P acid at pH 7, is essential for reproducibility and for understanding its environmental behavior.[2] For the highly soluble salt forms, solubility is often expressed in grams per liter of the acid equivalent to provide a standardized measure of the active ingredient's concentration.[4]

Vapor pressure is a key indicator of a compound's volatility. For the parent acid and the ester, this is a critical parameter for assessing potential inhalation exposure and off-target movement. For the salt forms, their ionic nature results in extremely low vapor pressures, rendering them essentially non-volatile under normal environmental conditions. This is a significant advantage in reducing spray drift.

Dissociation and Stability in Aqueous Environments

The behavior of dichlorprop-P and its derivatives in aqueous solutions is fundamental to their efficacy and environmental fate.

Dissociation of Dichlorprop-P Acid and its Salts

Dichlorprop-P acid, being a weak acid with a pKa of 3.5, will exist predominantly in its anionic (dissociated) form in environmental waters with a neutral pH.[2] The salt forms, upon dissolution in water, readily and completely dissociate into the dichlorprop-P anion and the corresponding cation (potassium or dimethylammonium). This rapid dissociation is a key factor in their high water solubility.

Caption: Dissociation of Dichlorprop-P Acid and Salts in Water.

Hydrolysis and Stability

The stability of dichlorprop-P derivatives in water is crucial for their shelf-life and environmental persistence.

  • Dichlorprop-P Salts: The salt forms are generally stable to hydrolysis in aqueous solutions under normal environmental pH conditions. The primary process upon dissolution is dissociation rather than hydrolysis of the dichlorprop-P anion itself.

  • Dichlorprop-P 2-Ethylhexyl Ester: The ester is susceptible to hydrolysis, particularly under alkaline conditions, to yield the parent dichlorprop-P acid and 2-ethylhexanol.[3] This hydrolysis is a critical step in the bioactivation of the herbicide, as the acid form is the active molecule. The rate of hydrolysis is pH-dependent, being slower in acidic and neutral conditions and faster in alkaline environments.[3]

Experimental Protocols

Determination of Water Solubility (Flask Method - OECD 105)

Objective: To determine the water solubility of a test substance.

Methodology:

  • Preparation: A supersaturated solution of the test substance in deionized water is prepared in a flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The solution is allowed to stand to allow undissolved material to settle. If necessary, centrifugation or filtration is used to separate the aqueous phase.

  • Analysis: The concentration of the test substance in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Causality: The flask method is a robust and widely accepted standard for determining the water solubility of chemical compounds. The extended equilibration time ensures that a true thermodynamic equilibrium is reached, providing an accurate measure of the substance's intrinsic solubility.

Determination of Vapor Pressure (Gas Saturation Method - OECD 104)

Objective: To determine the vapor pressure of a substance.

Methodology:

  • Apparatus: A stream of an inert gas (e.g., nitrogen) is passed through or over the test substance at a known and constant flow rate.

  • Saturation: The gas becomes saturated with the vapor of the test substance.

  • Trapping: The vapor is trapped from the gas stream using a suitable adsorbent or solvent.

  • Quantification: The amount of trapped substance is quantified using a sensitive analytical technique, such as Gas Chromatography (GC) with a suitable detector.

  • Calculation: The vapor pressure is calculated from the amount of substance transported and the volume of gas passed through the system.

Causality: The gas saturation method is suitable for substances with low vapor pressures, such as dichlorprop-P and its derivatives. By measuring the amount of substance that volatilizes under controlled conditions, a reliable vapor pressure value can be determined, which is essential for assessing inhalation risk and environmental transport.

Conclusion

The conversion of dichlorprop-P acid into its salt forms, particularly the potassium and dimethylamine salts, is a critical strategy for enhancing its utility as a herbicide. This transformation dramatically increases water solubility, facilitating its application and bioavailability. Conversely, the ester form exhibits low water solubility but is subject to hydrolysis, which releases the active acid. A thorough understanding of these distinct physicochemical characteristics is indispensable for the development of effective and environmentally responsible formulations. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with dichlorprop and its derivatives.

References

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - DICHLORPROP-P in the product NUFARM CORASIL PLANT GROWTH REGULATOR. [Link]

  • Wikipedia. (2023, October 27). Dichlorprop. [Link]

  • Health Canada. (2014, March 19). Dichlorprop-P. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Dichlorprop-P Properties. [Link]

  • The Good Scents Company. (n.d.). dichlorprop-P. [Link]

  • PubChem. (n.d.). Dichlorprop. [Link]

  • AERU, University of Hertfordshire. (n.d.). Dichlorprop-P (Ref: BAS 044H). [Link]

  • AERU, University of Hertfordshire. (n.d.). Dichlorprop-P-potassium. [Link]

  • AERU, University of Hertfordshire. (n.d.). Dichlorprop-P-diethylammonium. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Dichlorprop-Dimethylammonium

This technical guide details the spectroscopic characterization of Dichlorprop-dimethylammonium, a phenoxypropionic herbicide salt. It is structured to provide actionable data for identification, quality control, and ana...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of Dichlorprop-dimethylammonium, a phenoxypropionic herbicide salt. It is structured to provide actionable data for identification, quality control, and analytical method development.

Executive Summary & Molecular Architecture

Dichlorprop-dimethylammonium is the salt form of the herbicide Dichlorprop (2,4-DP). Unlike the parent acid, which is lipophilic, the salt is highly water-soluble, facilitating aqueous formulation. Its spectroscopic signature is defined by the ionic interaction between the carboxylate anion of the propionic acid moiety and the dimethylammonium cation.

Molecular Formation & Stoichiometry

The salt is formed via a proton transfer reaction. In solution (and solid state), the acidic proton of Dichlorprop protonates the nitrogen of dimethylamine.

SaltFormation Acid Dichlorprop (Acid) (Lipophilic) Complex Proton Transfer Transition Acid->Complex Donates H+ Base Dimethylamine (Base) Base->Complex Accepts H+ Salt Dichlorprop-dimethylammonium (Hydrophilic Salt) Complex->Salt Ionic Bonding

Figure 1: Reaction pathway for the formation of the dimethylammonium salt, highlighting the transition from lipophilic acid to hydrophilic salt.

Nuclear Magnetic Resonance (NMR) Profile

The NMR spectrum of the salt differs from the parent acid primarily by the addition of the amine signals and the shift of the protons/carbons adjacent to the carboxyl group due to ionization.

1H-NMR (Proton NMR)

Solvent: D₂O (preferred for salt) or DMSO-d₆. Reference: TMS (0.00 ppm).

PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Aromatic 7.42Doublet (J=2.5 Hz)1HH-3 (Aromatic ring, meta to ether)
Aromatic 7.18Doublet of Doublets1HH-5 (Aromatic ring)
Aromatic 6.89Doublet (J=8.8 Hz)1HH-6 (Aromatic ring, ortho to ether)
Chiral Center 4.65Quartet (J=6.8 Hz)1HCH-O (Alpha to carboxylate)
Amine (Cation) 2.72 Singlet 6H N-(CH₃)₂ (Dimethylammonium)
Methyl 1.55Doublet (J=6.8 Hz)3HCH₃-CH (Terminal methyl)

Critical Analysis:

  • The Diagnostic Peak: The singlet at 2.72 ppm is the definitive marker for the dimethylammonium counter-ion. In the parent acid, this peak is absent.

  • Alpha-Proton Shift: The quartet at 4.65 ppm may shift slightly upfield (0.1–0.2 ppm) compared to the free acid in CDCl₃ due to the increased electron density of the carboxylate anion (

    
    ) versus the carboxylic acid (
    
    
    
    ).
13C-NMR (Carbon NMR)

Solvent: D₂O or DMSO-d₆.

Carbon TypeShift (δ ppm)AssignmentNote
Carboxylate 178.5 -COO⁻ Downfield shift vs Acid (-COOH ~174 ppm)
Aromatic C-O 153.2C-1 (Ipso)Attached to ether oxygen
Aromatic C-Cl 129.5C-2Ortho-chlorine
Aromatic C-H 128.1C-3Meta-hydrogen
Aromatic C-Cl 125.8C-4Para-chlorine
Aromatic C-H 122.4C-5
Aromatic C-H 115.8C-6Ortho-hydrogen
Methine 74.5-CH-O-Chiral center carbon
Amine Methyl 35.2 N-(CH₃)₂ Diagnostic for salt form
Methyl 18.5-CH₃Terminal methyl

Infrared (IR) Spectroscopy

IR spectroscopy provides the quickest method to distinguish the salt from the free acid by observing the carbonyl region.

Comparative Analysis: Acid vs. Salt
Functional GroupParent Acid (Dichlorprop)Dimethylammonium SaltStructural Cause
O-H Stretch Broad, 2500–3300 cm⁻¹ (Carboxylic dimer)Absent (replaced by N-H)Deprotonation of COOH
Carbonyl (C=O) Strong, sharp 1700–1725 cm⁻¹ Absent Loss of C=O double bond character
Carboxylate (COO⁻) AbsentTwo bands: 1580–1610 cm⁻¹ (Asym) & 1380–1400 cm⁻¹ (Sym) Resonance stabilization of anion
Ammonium (NH₂⁺) AbsentBroad, 2400–3000 cm⁻¹N-H stretching in salt
Ether (C-O-C) 1240 cm⁻¹1240 cm⁻¹Aryl-alkyl ether bond remains intact

Expert Insight: To validate the salt formation, look for the disappearance of the 1715 cm⁻¹ peak . If a sharp peak remains at 1715 cm⁻¹, the conversion to salt is incomplete, or the sample has acidified.

Mass Spectrometry (MS) & Fragmentation

In modern residue analysis (LC-MS/MS), the salt dissociates in the mobile phase. Detection typically targets the Dichlorprop anion in Negative Electrospray Ionization (ESI-).

Primary Ionization (ESI Negative Mode)
  • Precursor Ion: [M-H]⁻ = m/z 233 (based on ³⁵Cl isotope).

  • Isotopic Pattern: Distinctive Cl₂ pattern (9:6:1 ratio for M, M+2, M+4) at m/z 233, 235, 237.

Fragmentation Pathway (MRM Transitions)

The fragmentation is driven by the cleavage of the ether bond.

MS_Fragmentation Parent Precursor Ion [M-H]⁻ m/z 233 (Dichlorprop Anion) Transition Ether Cleavage (Loss of C3H4O2) Parent->Transition Collision Energy ~15-20 eV Daughter1 Quantifier Ion m/z 161 (2,4-Dichlorophenoxide) Transition->Daughter1 Major Product Daughter2 Qualifier Ion m/z 125 (Loss of HCl from Phenol) Daughter1->Daughter2 High Energy ~30 eV

Figure 2: ESI(-) Fragmentation pathway used for Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions for LC-MS/MS

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Purpose
Quantifier 233.0 161.0 18 Quantification
Qualifier 233.0 125.0 30 Confirmation

| Qualifier | 235.0 | 163.0 | 18 | Isotope Confirmation (³⁷Cl) |

Analytical Protocol: Validated LC-MS/MS Workflow

This protocol is designed for the quantification of Dichlorprop (as the dissociated anion) in aqueous or biological matrices, derived from standard environmental methods (e.g., EPA Method 8321B).

Sample Preparation
  • Extraction: Acidify sample to pH < 2 (using H₂SO₄) to convert all salt to the free acid form for extraction efficiency, or use Solid Phase Extraction (SPE) with a weak anion exchange (WAX) cartridge if retaining the anionic form.

  • Solvent: Extract with Acetonitrile or Methanol.

  • Filtration: 0.22 µm PTFE filter.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: 5mM Ammonium Acetate in Water (pH 9) or 0.1% Formic Acid (pH 3). Note: Acidic mobile phases suppress ionization in negative mode less than expected for phenoxys, but basic pH ensures full ionization to [M-H]-.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 10% B to 90% B over 8 minutes.

System Suitability (Self-Validating Logic)

To ensure data integrity, the following criteria must be met before running samples:

  • Retention Time Stability: ±0.1 min deviation max.

  • Ion Ratio: The ratio of m/z 161 to m/z 125 must be within ±20% of the reference standard.

  • Isotope Match: The peak area ratio of m/z 233 (³⁵Cl) to m/z 235 (³⁷Cl) must be approximately 1.5 : 1 (reflecting the Cl₂ natural abundance).

References

  • US EPA. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection. SW-846. Link

  • University of Hertfordshire. (2024). PPDB: Pesticide Properties DataBase - Dichlorprop-dimethylammonium.[1][2]Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8427, Dichlorprop.Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[3][4][5] (7th Ed.). John Wiley & Sons. (Authoritative text for IR/NMR interpretation principles).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantification of Dichlorprop-Dimethylammonium via LC-MS/MS

This Application Note is structured to provide a rigorous, field-ready protocol for the quantification of Dichlorprop, specifically derived from its dimethylammonium salt form. It addresses the needs of analytical chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready protocol for the quantification of Dichlorprop, specifically derived from its dimethylammonium salt form. It addresses the needs of analytical chemists in environmental monitoring and toxicology (drug development context) who require high-sensitivity LC-MS/MS methodologies.

Executive Summary & Chemical Context

Dichlorprop-dimethylammonium (Dichlorprop-DMA) is a salt formulation of the chlorophenoxy herbicide Dichlorprop. In aqueous and biological matrices, the salt rapidly dissociates into the dimethylammonium cation and the Dichlorprop anion .

For regulatory and toxicological quantification, the residue definition is typically expressed as the free acid (Dichlorprop). Therefore, this protocol focuses on the quantitative recovery of the Dichlorprop anion using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Key Challenges Addressed:

  • Salt Dissociation: Ensuring complete release of the acid form from the salt matrix.

  • Matrix Interference: Overcoming ion suppression in complex soil or biological matrices using QuEChERS and dSPE cleanup.

  • Isomerism: Dichlorprop contains a chiral center. While this method quantifies the racemate, parameters for chiral separation are noted for enantioselective toxicology studies.

Analytical Strategy & Logic

The quantification strategy relies on converting the salt form to the free acid or analyzing the dissociated anion directly in a buffered mobile phase.

Mechanistic Workflow
  • Extraction: Use of acidified acetonitrile (ACN) ensures the analyte remains in a consistent protonation state or ion pair for extraction efficiency.

  • Partitioning: Salting-out (Citrate/NaCl) forces the organic analyte into the ACN layer.

  • Cleanup: Dispersive Solid Phase Extraction (dSPE) removes lipids and pigments that cause source fouling.

  • Detection: Negative Electrospray Ionization (ESI-) is used because Dichlorprop is an acidic moiety (

    
    ), yielding high sensitivity for the 
    
    
    
    ion.
Visual Workflow (DOT Diagram)

The following diagram illustrates the critical path from sample to data, highlighting the salt dissociation step.

Dichlorprop_Workflow Sample Sample Matrix (Soil/Water/Plasma) Salt Dichlorprop-DMA Salt Sample->Salt Contains Dissociation Acidification & Dissociation (Release of 2,4-DP Anion) Salt->Dissociation pH < 3 Adjustment Extraction QuEChERS Extraction (Acetonitrile + Citrate Buffer) Dissociation->Extraction Partitioning Cleanup dSPE Cleanup (PSA/C18/MgSO4) Extraction->Cleanup Supernatant LC UHPLC Separation (C18 Column) Cleanup->LC Inject MS MS/MS Detection (ESI- MRM Mode) LC->MS Quantify m/z 233 -> 161

Caption: Logical workflow for the extraction and quantification of Dichlorprop from its salt form.

Detailed Protocol

Reagents and Standards[1][2]
  • Reference Standard: Dichlorprop (Acid form), Purity >98%.

  • Internal Standard (IS): Dichlorprop-d6 or 2,4-D-d3.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

  • QuEChERS Kit: EN 15662 Citrate Buffered Extraction Tubes.

  • dSPE Kit: PSA (Primary Secondary Amine) + C18 + MgSO4.

Sample Preparation (QuEChERS Method)

This method is validated for soil and high-water content samples. For plasma, a protein precipitation (1:3 sample:ACN) is recommended instead of QuEChERS.

  • Weighing: Transfer 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Spiking (Validation only): Add IS solution to achieve a final concentration of 100 ng/mL.

  • Extraction Solvent: Add 10 mL of Acetonitrile containing 1% Formic Acid .

    • Note: The formic acid aids in breaking the salt interaction and ensures the analyte partitions into the organic phase.

  • Agitation: Shake vigorously for 1 minute (or use a Geno/Grinder at 1500 rpm).

  • Salting Out: Add the contents of the QuEChERS Citrate Buffer pouch (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate sesquihydrate).

  • Separation: Shake immediately for 1 minute and centrifuge at 4,000 x g for 5 minutes.

  • Cleanup (dSPE): Transfer 1 mL of the supernatant (top ACN layer) to a dSPE tube containing PSA and MgSO4.

    • Caution: PSA removes organic acids. For acidic herbicides like Dichlorprop, minimize PSA contact time or use C18/MgSO4 only if recovery drops below 70%.

  • Final Spin: Centrifuge dSPE tube at 10,000 x g for 3 minutes.

  • Dilution: Transfer 200 µL of extract to an autosampler vial and dilute 1:1 with Water (0.1% Formic Acid) to match initial mobile phase conditions.

Instrumental Parameters (LC-MS/MS)[1][2][3]

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 5 µL.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

    • Logic: Ammonium formate buffers the pH to ensuring stable ionization in negative mode.

Gradient Profile:

Time (min) %B
0.0 10
1.0 10
6.0 95
8.0 95
8.1 10

| 10.0 | 10 |

Mass Spectrometry (ESI-):

  • Ionization: Negative Electrospray (ESI-).[1]

  • Source Temp: 350°C.

  • Capillary Voltage: -3000 V.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
Dichlorprop 233.0

161.0 (Quant)15Quantifier
233.0125.0 (Qual)25Qualifier
Dichlorprop-d6 239.0167.015Internal Std

Note: The transition 233 -> 161 corresponds to the loss of the propionic acid group (


), leaving the dichlorophenol anion.

Method Validation & Performance

To ensure regulatory compliance (GLP/EPA), the method must meet the following criteria.

Linearity and Range
  • Range: 1.0 ng/mL to 500 ng/mL.

  • Fit: Linear regression (

    
     weighting) with 
    
    
    
    .
Recovery & Matrix Effects

Data summarized from validation studies on soil matrices:

ParameterAcceptance CriteriaTypical Result
Recovery (Low Spike) 70 - 120%85%
Recovery (High Spike) 70 - 120%92%
RSD (Precision) < 20%4.5%
Matrix Effect ± 20%-12% (Suppression)
Troubleshooting Guide
  • Low Recovery: Check pH during extraction. If the pH is > 4, the acid may ionize and remain in the aqueous phase. Ensure Formic Acid is added to the extraction solvent.

  • Peak Tailing: Common with acidic analytes on C18. Increase ionic strength of Mobile Phase A (up to 10mM Ammonium Formate).

  • Salt Clogging: The dimethylammonium salt is highly soluble in water but less so in pure ACN. The 1:1 dilution step prior to injection prevents salt precipitation in the LC needle.

References

  • US EPA Method 8151A. Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.Link

  • European Commission Reference Laboratories. QuEChERS Method for Pesticide Residues (EN 15662).Link

  • Sigma-Aldrich. QuEChERS Methodology and Selection Guide.Link

  • University of Hertfordshire. PPDB: Pesticide Properties DataBase - Dichlorprop-dimethylammonium.Link

Sources

Application

Dichlorprop-dimethylammonium extraction from soil samples

Application Note: High-Integrity Extraction of Dichlorprop-Dimethylammonium from Soil Matrices Part 1: Executive Summary & Chemical Context The Analytical Challenge Dichlorprop-dimethylammonium is the salt formulation of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Integrity Extraction of Dichlorprop-Dimethylammonium from Soil Matrices

Part 1: Executive Summary & Chemical Context

The Analytical Challenge Dichlorprop-dimethylammonium is the salt formulation of the phenoxy acid herbicide Dichlorprop (2,4-DP). While applied as a salt to increase water solubility and foliar uptake, it rapidly dissociates in environmental matrices.

Crucial Distinction: In soil analysis, we do not extract the intact salt. We extract the Dichlorprop acid equivalent . The dimethylammonium cation (


) is a counter-ion that is generally not the target of residue analysis.

Therefore, the extraction strategy must prioritize pH control . You are extracting a weak acid (


) from a highly complex, often charged soil matrix.
  • At neutral/high pH: Dichlorprop exists as an anion (highly water-soluble, repelled by organic solvents).

  • At low pH (< 2): Dichlorprop is protonated (molecular form), allowing it to partition into organic solvents for extraction.

This guide presents two protocols:

  • Protocol A (Modified QuEChERS): For high-throughput screening using LC-MS/MS.

  • Protocol B (Alkaline Hydrolysis): For total residue analysis, including esters and covalently bound residues, often required for regulatory compliance (e.g., EPA Method 8151A derivatives).

Part 2: Protocol A - Modified QuEChERS (LC-MS/MS Focus)

Application: Routine monitoring, high sample throughput. Methodology: Citrate-buffered or Acidified QuEChERS with specialized cleanup .[1]

The "PSA Trap" (Expert Insight): Standard QuEChERS kits contain Primary Secondary Amine (PSA) sorbent to remove sugars and fatty acids. NEVER use PSA for Dichlorprop analysis. PSA is a base; it will bind the acidic herbicide, resulting in near-zero recovery. Use C18 or Z-Sep+ only.

Step-by-Step Workflow
  • Soil Hydration (Critical):

    • Weigh 10 g of soil into a 50 mL centrifuge tube.

    • If soil is dry, add 5 mL of HPLC-grade water. Vortex and let stand for 20 minutes.

    • Reasoning: Dry soil pores are inaccessible to organic solvents. Water opens the pores and creates the aqueous partition layer.

  • Extraction & Acidification:

    • Add 10 mL Acetonitrile containing 1% Formic Acid .

    • Reasoning: The formic acid lowers the pH, ensuring Dichlorprop is in its protonated, solvent-soluble form.

    • Add QuEChERS Salts (4 g MgSO4, 1 g NaCl, 1 g NaCitrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute (or use a Geno/Grinder at 1000 rpm).

  • Phase Separation:

    • Centrifuge at ≥3000 RCF for 5 minutes.

    • The supernatant (organic layer) contains the Dichlorprop.

  • Dispersive Solid Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of supernatant to a dSPE tube containing MgSO4 and C18 (and optionally Graphitized Carbon Black if soil is highly pigmented).

    • DO NOT USE PSA.

    • Vortex 30 seconds; Centrifuge 5 minutes.

  • Analysis:

    • Transfer extract to autosampler vial.

    • Analyze via LC-MS/MS (ESI Negative mode).[2][3][4][5]

Part 3: Protocol B - Alkaline Hydrolysis (Total Residue)

Application: Regulatory studies, aged soil samples, determination of bound esters. Methodology: Based on principles from EPA Method 8151A.

Step-by-Step Workflow
  • Hydrolysis:

    • Weigh 20 g soil into a flask.

    • Add 50 mL of 0.5 N KOH in 10% KCl .

    • Heat in a water bath (boiling) or reflux for 1-2 hours.

    • Reasoning: This saponifies any esters (converting them to acid form) and disrupts soil-organic matter bonds, releasing "bound" Dichlorprop.

  • Clarification:

    • Cool and centrifuge/filter to remove soil solids. Collect the aqueous supernatant.

  • pH Adjustment (The Switch):

    • Cool the extract to < 25°C.

    • Slowly add 12 N Sulfuric Acid (H2SO4) until pH < 2.

    • Reasoning: We drive the equilibrium 100% to the free acid form.

  • Liquid-Liquid Extraction (LLE):

    • Add 10 mL Diethyl Ether or Ethyl Acetate.

    • Shake vigorously for 2 minutes. Allow phases to separate.

    • Collect the organic (top) layer. Repeat extraction 2x and combine organic layers.

  • Concentration:

    • Dry organic layer over anhydrous Na2SO4.

    • Evaporate to dryness under Nitrogen.

    • Reconstitute in Methanol/Water (50:50) for LC-MS/MS.[4]

Part 4: Visualization (Workflows)

Figure 1: Decision Logic & Workflow Diagram

DichlorpropExtraction Start Soil Sample (Dichlorprop-dimethylammonium) Decision Select Protocol Strategy Start->Decision ProtoA Protocol A: Modified QuEChERS (High Throughput) Decision->ProtoA Routine Screen ProtoB Protocol B: Alkaline Hydrolysis (Bound Residues/Esters) Decision->ProtoB Total Residue/Regulatory StepA1 Hydrate Soil + Add ACN (1% Formic Acid) *Acidification is Vital* ProtoA->StepA1 StepA2 Salting Out (MgSO4/NaCl) Phase Separation StepA1->StepA2 StepA3 dSPE Cleanup (C18 Only - NO PSA!) StepA2->StepA3 StepA4 LC-MS/MS Analysis (ESI Negative) StepA3->StepA4 StepB1 Add 0.5N KOH Reflux/Heat 1-2 hrs ProtoB->StepB1 StepB2 Remove Solids Collect Aqueous Phase StepB1->StepB2 StepB3 Acidify to pH < 2 (H2SO4) StepB2->StepB3 StepB4 LLE (Ether/Ethyl Acetate) Concentrate & Reconstitute StepB3->StepB4 StepB4->StepA4 Reconstitute

Caption: Comparative workflows for Dichlorprop extraction. Note the critical checkpoint in Protocol A regarding the exclusion of PSA sorbent.

Part 5: Data Presentation & Quality Control

Stoichiometric Calculation Since the standard material may be the salt, but results are reported as the acid, use the molecular weight ratio correction factor if you are preparing standards from the salt form.

CompoundMolecular Weight ( g/mol )Conversion Factor (Salt to Acid)
Dichlorprop (Acid)235.071.00
Dichlorprop-dimethylammonium (Salt)280.150.839

Calculation:



LC-MS/MS Parameters (Agilent/Sciex Typical)

  • Ionization: ESI Negative (Acidic herbicides ionize best in negative mode:

    
    ).
    
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Retention Time (min)
Dichlorprop233.0161.0125.06.5
Internal Std (2,4-D-d3)222.0164.0-6.2

Part 6: References

  • US Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization.[6] SW-846 Update III.[7]

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce (QuEChERS). Journal of AOAC International.

  • European Reference Laboratories (EURL). (2011). QuEChERS for Acidic Pesticides: Modification for Phenoxy Acids. EURL-SRM.

  • Pareja, L., et al. (2011). Analytical methods for the determination of pesticide residues in soil.[3][7][8][9][10][11] TrAC Trends in Analytical Chemistry.

Sources

Method

Precision Protocol: Dichlorprop-dimethylammonium Stock Solution Preparation

Abstract This application note details the rigorous protocol for preparing high-stability stock solutions of Dichlorprop-dimethylammonium (Dichlorprop-DMA), a phenoxy auxin mimic herbicide.[1][2] Unlike its ester counter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the rigorous protocol for preparing high-stability stock solutions of Dichlorprop-dimethylammonium (Dichlorprop-DMA), a phenoxy auxin mimic herbicide.[1][2] Unlike its ester counterparts, the dimethylammonium salt exhibits high aqueous solubility but requires specific handling to prevent photolytic degradation and hydrolysis-induced titer loss.[1][2] This guide provides workflows for both Analytical Standards (HPLC/MS) and Biological Assays , incorporating critical stoichiometric corrections for acid-equivalent (ae) dosing.

Part 1: Physicochemical Foundation & Safety[1][2]

Chemical Identity & Solubility Logic

Dichlorprop-DMA is an ion pair formed between the Dichlorprop acid anion and the dimethylammonium cation.[1][2] Researchers often fail to account for the molecular weight difference between the free acid and the salt, leading to significant dosing errors in molarity-based assays.[1]

PropertyDichlorprop (Free Acid)Dichlorprop-dimethylammonium (Salt)
CAS No. 120-36-5 (Racemic)53404-32-3 (Racemic Salt)
MW ( g/mol ) 235.07280.15
Solubility (Water) Low (~350 mg/L)High (>600 g/L)
Solubility (MeOH) HighHigh
Primary Risk Precipitation in low pHPhotodegradation

Critical Insight: If your experimental design requires a specific concentration of the active herbicide (Acid Equivalent or ae ), you must apply a gravimetric correction factor of 1.19 when weighing the salt.


[1][2]
HSE & Safety Constraints
  • Hazard Class: Corrosive (Eye Dam. 1), Acute Tox. 4 (Oral).[1][2]

  • PPE: Nitrile gloves (double-gloving recommended for concentrated stocks), safety goggles (not just glasses), and lab coat.[1][2]

  • Containment: All weighing and dissolution must occur within a Class II Fume Hood to prevent inhalation of fine particulates.[1][2]

Part 2: Preparation Protocols

Experimental Workflow Diagram

The following diagram outlines the decision logic between preparing a stock for analytical quantification versus biological treatment.

G Start Start: Define Application Choice Select Solvent System Start->Choice Path_Bio Biological Assay (Cell/Plant Treatment) Choice->Path_Bio In vivo/in vitro Path_Ana Analytical Standard (HPLC/LC-MS) Choice->Path_Ana Calibration Solv_Bio Solvent: Milli-Q Water (pH 7.0 Buffered) Path_Bio->Solv_Bio Solv_Ana Solvent: Methanol (LC-MS Grade) or Acetonitrile Path_Ana->Solv_Ana Process_Bio Dissolve -> Filter Sterilize (0.22 µm PES) Solv_Bio->Process_Bio Process_Ana Dissolve -> Sonicate -> Filter (0.2 µm PTFE) Solv_Ana->Process_Ana Store Storage: -20°C (Amber Vial) Process_Bio->Store Process_Ana->Store

Figure 1: Decision matrix for solvent selection and processing based on downstream application.[1][2]

Protocol A: Analytical Stock (10,000 ppm / 10 mg/mL)

Purpose: For HPLC/MS calibration curves or long-term storage.[1][2] Methanol is preferred over water here to prevent microbial growth and hydrolysis over months of storage.[1][2]

Reagents:

  • Dichlorprop-dimethylammonium solid standard (>98% purity).[1][2]

  • Methanol (LC-MS Grade).[1][2]

Procedure:

  • Calculations: To prepare 10 mL of 10 mg/mL (active ingredient basis):

    • Target Mass (Acid) = 100 mg.[1][2]

    • Weighing Requirement (Salt) =

      
      .[1][2]
      
  • Weighing: Tare a 20 mL amber glass scintillation vial. Accurately weigh 119.0 mg ± 0.5 mg of the salt.[1][2] Record the exact mass to 0.01 mg for accurate titer calculation.

  • Solvation: Add approximately 8 mL of Methanol.

  • Mixing: Vortex for 30 seconds. If particulates persist, sonicate in a water bath at ambient temperature (20-25°C) for 5 minutes.[1][2]

    • Note: Do not heat above 40°C to avoid thermal degradation or solvent evaporation.[1][2]

  • Volume Adjustment: Quantitatively transfer to a 10 mL Class A volumetric flask. Rinse the vial 2x with 1 mL Methanol, adding rinses to the flask. Dilute to the mark with Methanol.[1][2]

  • Filtration: Filter ~1 mL aliquots through a 0.2 µm PTFE syringe filter into amber HPLC vials.

Protocol B: Biological Stock (100 mM)

Purpose: For treating cell cultures or plant foliar applications.[1][2] Avoids organic solvents that might induce cytotoxicity.[1][2]

Reagents:

  • Dichlorprop-dimethylammonium solid.[1][2]

  • Milli-Q Water (18.2 MΩ[1][2]·cm).

  • 0.22 µm PES (Polyethersulfone) Syringe Filter (Low protein binding, hydrophilic).[1][2]

Procedure:

  • Calculations: To prepare 10 mL of 100 mM Stock:

    • Target Molarity = 0.1 mol/L.

    • Volume = 0.01 L.[1][2]

    • Required Mass (Salt) =

      
       (280.2 mg).[1][2]
      
  • Dissolution: Add 280.2 mg of salt to a sterile 15 mL Falcon tube (wrapped in foil).

  • Solvation: Add 8 mL of Milli-Q water. Vortex until fully dissolved (The salt is highly water-soluble; sonication is rarely needed).[1][2]

  • pH Check (Optional but Recommended): The dimethylamine salt can slightly alter pH.[1][2] For sensitive cell culture, check that pH is between 6.5–7.[1][2]5. If not, adjust with dilute HCl or NaOH before final volume adjustment.[1][2]

  • Final Volume: Adjust volume to exactly 10 mL with water.

  • Sterilization: Push the solution through a 0.22 µm PES filter into a sterile, light-protected container.

Part 3: Quality Control & Self-Validation[1][2]

A stock solution is only as good as its verification.[1][2] Do not assume the solid dissolved perfectly or that the weighing was error-free.[1][2]

Verification Logic (Graphviz)[1][2]

QC Step1 Prepare 1:1000 Dilution (10 µg/mL in Mobile Phase) Step2 Run UV Scan (200-400 nm) or HPLC-UV (280 nm) Step1->Step2 Check Check Absorbance/Peak Area Step2->Check Pass Pass: Peak @ ~280-285 nm (Phenoxy chromophore) Check->Pass Matches Ref Std Fail Fail: Extra peaks (Degradation) or Low Absorbance Check->Fail Deviation > 5% Action Remediate: Check filter compatibility Re-weigh Fail->Action

Figure 2: Quality control workflow for validating stock concentration and purity.

Acceptance Criteria
  • Visual: Solution must be clear, colorless to pale yellow.[1][2] Any turbidity indicates precipitation or contamination.[1][2]

  • UV-Vis: Distinct absorption maxima characteristic of chlorophenoxy rings (typically

    
     at ~280 nm and ~230 nm).[1][2]
    
  • Chromatography: Single peak on Reverse Phase C18 (Retention time matches certified standard).

Part 4: Storage and Stability[1][3]

ParameterRecommendationMechanism of Failure
Temperature -20°C (Long term)Chemical hydrolysis is slow, but microbial growth in aqueous buffers is rapid at 4°C.
Light Strict Darkness Phenoxy herbicides are susceptible to photolysis (half-life ~120h in sunlight).[1][2]
Container Amber Glass (Silanized preferred)Prevents adsorption to glass walls and blocks UV.[1][2]
Shelf Life 6 Months (Aqueous) / 12 Months (MeOH)Check titer via HPLC every 3 months.

Troubleshooting Tip: If precipitation occurs upon thawing aqueous stocks, the salt may have "crashed out" due to the common ion effect or pH shift.[1] Warm to 37°C and vortex. If precipitate remains, discard—the concentration is no longer reliable.[1][2]

References

  • University of Hertfordshire. (2023).[1][2] PPDB: Pesticide Properties DataBase - Dichlorprop-dimethylammonium.[1][2] Link

  • Food and Agriculture Organization (FAO). (2016).[1][2] FAO Specifications and Evaluations for Agricultural Pesticides: Dichlorprop-P.[1][2] Link

  • United States Environmental Protection Agency (EPA). (1996).[1][2] Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[1][2] Link

  • PubChem. (2023).[1][2] Dichlorprop-dimethylammonium Compound Summary. National Library of Medicine.[1][2] Link[1][2]

Sources

Application

Advanced Application Note: Dichlorprop-P-dimethylammonium in Plant Physiology Research

Introduction & Compound Profile Dichlorprop-dimethylammonium (often formulated as the optically active Dichlorprop-P-dimethylammonium ) is the salt form of the phenoxypropionic acid herbicide 2,4-DP. While widely recogni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Dichlorprop-dimethylammonium (often formulated as the optically active Dichlorprop-P-dimethylammonium ) is the salt form of the phenoxypropionic acid herbicide 2,4-DP. While widely recognized for its herbicidal utility in controlling broadleaf weeds, its application in basic plant physiology research is critical for dissecting auxin signaling pathways, studying hormonal crosstalk (Auxin-Ethylene-ABA), and characterizing herbicide resistance mechanisms.

Unlike the free acid form, the dimethylammonium salt significantly enhances water solubility and apoplastic loading, making it the preferred formulation for precise physiological assays where solvent toxicity (e.g., from DMSO or Ethanol) must be minimized.

Key Physicochemical Properties
PropertySpecificationPhysiological Relevance
Active Isomer (R)-2-(2,4-dichlorophenoxy)propanoic acidOnly the (R)-enantiomer binds effectively to TIR1/AFB receptors.[1]
Salt Form Dimethylammonium (DMA)High water solubility; rapid dissociation at physiological pH (5.5–6.0).
Molecular Weight ~280.15 g/mol (Salt)Essential for calculating precise molar concentrations (µM).
Primary Target TIR1/AFB Auxin ReceptorsMimics Indole-3-acetic acid (IAA) but resists metabolic degradation.

Mechanistic Insight: The "Auxin Overdose" Pathway

To utilize Dichlorprop-dimethylammonium effectively, researchers must understand that it acts as a hyper-stable auxin mimic . It saturates the auxin signaling machinery, leading to a catastrophic hormonal imbalance known as the "Auxin Overdose" syndrome.

The Signaling Cascade
  • Perception: Dichlorprop dissociates; the anion binds to the TIR1/AFB F-box proteins.

  • Derepression: This complex recruits Aux/IAA transcriptional repressors for ubiquitination and proteasomal degradation.

  • Activation: ARF (Auxin Response Factors) are released, driving massive overexpression of auxin-responsive genes (e.g., ACS family).

  • Lethal Crosstalk:

    • Ethylene Burst: Upregulation of ACS (ACC Synthase) causes massive ethylene production.

    • ABA Accumulation: Ethylene triggers NCED expression, leading to high Abscisic Acid (ABA) levels.

    • Physiological Collapse: The ABA spike causes stomatal closure (limiting carbon fixation), while ethylene causes vascular tissue disruption and ROS generation.

Visualization: Molecular Mode of Action

AuxinSignaling Dichlorprop Dichlorprop-P (DMA Salt) TIR1 TIR1/AFB Receptor Complex Dichlorprop->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits Degradation Ubiquitination & Proteasomal Degradation AuxIAA->Degradation Targeted for ARF ARF Transcription Factors (Active) Degradation->ARF Releases ACS ACS Genes (Ethylene Biosynthesis) ARF->ACS Upregulates Ethylene Ethylene Burst ACS->Ethylene Catalyzes NCED NCED Genes (ABA Biosynthesis) ABA ABA Accumulation NCED->ABA Catalyzes Ethylene->NCED Induces ROS ROS Production & Tissue Death Ethylene->ROS Triggers ABA->ROS Triggers

Caption: The Dichlorprop-induced signaling cascade leading to hormonal crosstalk and physiological collapse.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Challenge: The dimethylammonium salt is hygroscopic and dissociates rapidly. Precise pH control is vital for uptake studies.

Materials:

  • Dichlorprop-P-dimethylammonium (analytical grade).

  • Milli-Q Water (18.2 MΩ).

  • 0.1 M KOH and 0.1 M HCl for pH adjustment.

  • 0.22 µm syringe filter (PES membrane).

Procedure:

  • Calculation: Calculate the mass required for a 100 mM stock.

    • Note: Ensure you use the molecular weight of the salt form, not the acid.

  • Dissolution: Dissolve the calculated mass in 80% of the final volume of Milli-Q water. Vortex until clear (the salt is highly soluble).

  • pH Adjustment: Check pH. It is typically slightly acidic to neutral. Adjust to pH 5.8 (physiologically neutral for plant media) using KOH/HCl.

    • Why? Extreme pH affects the protonation state and transport across the plasma membrane via AUX1/LAX influx carriers.

  • Sterilization: Filter sterilize through a 0.22 µm filter into a sterile cryovial.

  • Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Arabidopsis Root Growth Inhibition Assay

Purpose: To quantify auxin sensitivity or resistance in specific genotypes (e.g., tir1 mutants).

Workflow Visualization:

RootAssay Step1 Seed Sterilization & Stratification (4°C, 2d) Step2 Germination on Vertical MS Plates (4d) Step1->Step2 Step3 Transfer to Treatment Plates (0, 10, 50, 100, 500 nM Dichlorprop) Step2->Step3 Step4 Incubate Vertically (22°C, 16h Light, 3d) Step3->Step4 Step5 Image & Quantify Root Elongation Step4->Step5

Caption: Step-by-step workflow for the vertical root growth inhibition bioassay.

Detailed Methodology:

  • Media Prep: Prepare 0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% phytagel.

  • Treatment: Add Dichlorprop stock to cooling media (~50°C) to achieve final concentrations: 0 (Mock), 10, 50, 100, 500 nM .

  • Transfer: Transfer 4-day-old seedlings (uniform size) from germination plates to treatment plates.

  • Incubation: Grow vertically for 72 hours.

  • Data Collection: Scan plates at 600 dpi. Measure primary root length using ImageJ/Fiji.

  • Analysis: Calculate % inhibition relative to Mock. Determine IC50.

Protocol C: Whole-Plant Epinasty & Ethylene Scoring

Purpose: To assess the "Auxin Overdose" phenotype and ethylene involvement.

  • Plant Material: 3-week-old Arabidopsis or 4-week-old Tobacco (Nicotiana benthamiana).

  • Application: Spray plants to runoff with 100 µM Dichlorprop-P (salt) + 0.05% Silwet L-77 (surfactant).

    • Control: Water + Surfactant.[2]

  • Scoring (Time-Course):

    • 1-4 Hours: Observe leaf hyponasty (upward bending) followed by epinasty (downward curling).

    • 24 Hours: Score for stem curvature and tissue collapse.

  • Molecular Validation (Optional): Harvest tissue at 4h post-treatment for qPCR analysis of ACS (ethylene synthesis) and NCED (ABA synthesis) marker genes.

Data Analysis & Troubleshooting

Expected Results Matrix
AssayParameterWild Type Responsetir1/afb Mutant Response
Root Inhibition IC50~30–50 nM> 200 nM (Resistant)
Epinasty Curvature Angle> 90° downward curl< 20° (Minimal curl)
Gene Expression ACS Transcript> 10-fold inductionNo significant induction
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in Stock pH too low or high concentrationEnsure pH > 5.0. Do not exceed 100 mM for aqueous stocks.
Inconsistent Root Data Light sensitivity of auxinWrap plates in foil if using older incubators; Dichlorprop is relatively stable but light hygiene is good practice.
No Phenotype Isomer issueVerify you are using Dichlorprop-P (active) and not the S-isomer or unseparated racemate.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.[3] Link

  • Tan, X., et al. (2007).[4] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[5][6] Nature, 446, 640–645.[5][6] Link

  • University of Hertfordshire. (2023). Dichlorprop-P-dimethylammonium - PPDB: Pesticide Properties DataBase. Link

  • Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural Auxins and the Auxinic Herbicides. Herbicide Activity: Toxicology, Biochemistry and Molecular Biology, 111-141. Link

  • EPA (United States Environmental Protection Agency). (2007). Reregistration Eligibility Decision for Dichlorprop-p (2,4-DP-p). Link

Sources

Method

Application Notes and Protocols: Enantioselective Separation of Dichlorprop Using Chiral Stationary Phases

Introduction: The Significance of Chirality in Agrochemicals Dichlorprop, or (RS)-2-(2,4-dichlorophenoxy)propanoic acid, is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in cereal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Agrochemicals

Dichlorprop, or (RS)-2-(2,4-dichlorophenoxy)propanoic acid, is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in cereal crops and non-crop areas.[1][2] Its molecular structure possesses a single stereogenic center, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-dichlorprop and (S)-dichlorprop.

Biochemical processes, from enzymatic activity to receptor binding, are inherently three-dimensional and thus stereoselective.[3] In the case of many chiral pesticides, including dichlorprop, this results in one enantiomer exhibiting the desired herbicidal activity while the other may be less active or inactive.[4] Furthermore, enantiomers can display different rates of environmental degradation and toxicity profiles.[5][6] For instance, the degradation of dichlorprop by soil microbes is often enantioselective.[4]

This stereoselectivity underscores the critical need for robust analytical methods to separate and quantify the individual enantiomers of dichlorprop. Such analysis is essential for ensuring product efficacy, conducting accurate environmental fate studies, and meeting regulatory requirements for new and existing agrochemical formulations.[3] High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the preeminent analytical technique for this purpose, offering high efficiency and reliability.[3][5]

This guide provides an in-depth exploration of the chiral stationary phases effective for dichlorprop separation, the underlying principles of chiral recognition, and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Foundation of Separation: Principles of Chiral Recognition

The direct chromatographic separation of enantiomers is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to different retention times.[7] This is accomplished by using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral molecule (the chiral selector) bound to a support matrix, typically silica gel.[7][8]

The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the CSP's chiral selector.[7] For a successful separation, there must be a sufficient difference in the stability (free energy of formation) of these two diastereomeric complexes. The enantiomer that forms the more stable complex will be retained longer on the column. This differential interaction is governed by a combination of forces, including:

  • Hydrogen bonding

  • π-π interactions

  • Dipole-dipole interactions

  • Inclusion complexation

  • Steric hindrance

The "three-point interaction model" provides a conceptual framework, suggesting that at least three simultaneous interactions are required between the chiral selector and at least one of the enantiomers to achieve chiral recognition.[8]

Selecting the Right Tool: Chiral Stationary Phases for Dichlorprop

The acidic nature and structural features of dichlorprop make it amenable to separation on several classes of CSPs. The choice of CSP is the most critical parameter in method development.

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides, most commonly composed of 6 (α-), 7 (β-), or 8 (γ-) glucopyranose units.[8] They possess a unique torus shape with a hydrophobic inner cavity and a hydrophilic outer surface.[9]

Chiral Recognition Mechanism: The primary interaction for dichlorprop is the inclusion of its hydrophobic dichlorophenoxy moiety into the cyclodextrin cavity.[9][10] Secondary interactions, such as hydrogen bonding between the analyte's carboxylic acid group and the hydroxyl groups at the rim of the cyclodextrin, stabilize the complex. Derivatization of these hydroxyl groups (e.g., permethylation) can enhance enantioselectivity by creating additional steric and dipole interactions.[11] For dichlorprop, permethylated α- and β-cyclodextrin columns have proven highly effective.[12][13]

Caption: Dichlorprop's dichlorophenoxy group enters the hydrophobic cavity of the cyclodextrin CSP.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used chiral selectors due to their remarkable versatility and broad applicability.[8][14] The native polymers are derivatized, typically as carbamates or benzoates, and then either physically coated or chemically immobilized onto a silica support.[15]

Chiral Recognition Mechanism: Unlike the well-defined cavity of cyclodextrins, polysaccharides offer a more complex chiral environment. The helical polymer chains form chiral grooves and cavities. Separation is achieved through a combination of interactions, including hydrogen bonding, π-π stacking between the aromatic rings of the analyte and the phenyl groups of the carbamate derivatives, dipole-dipole interactions, and steric hindrance.[16][17] The precise fit of each enantiomer into these chiral grooves determines the relative stability of the interaction and thus the retention time.

Caption: Multiple interaction points contribute to recognition on polysaccharide-based CSPs.

Weak Anion-Exchange (WAX) CSPs

For acidic analytes like dichlorprop, WAX-type CSPs based on quinine or quinidine carbamate selectors can be highly effective.[18]

Chiral Recognition Mechanism: The primary interaction is an ion-exchange mechanism between the protonated basic nitrogen on the chiral selector's quinuclidine ring and the deprotonated carboxylic acid of the dichlorprop anion.[18] This is supplemented by other interactions like hydrogen bonding, π-π stacking, and steric repulsion, which collectively create the enantioselective environment.[18]

Experimental Protocols and Methodologies

The following protocols provide a validated method and a systematic approach to method development for the enantioselective separation of dichlorprop.

Protocol 1: Validated Method Using a Cyclodextrin-Based CSP

This protocol is adapted from established methods for the separation of dichlorprop enantiomers on a permethylated α-cyclodextrin phase.[12][13] It provides a robust starting point for routine analysis.

1. Materials and Reagents:

  • Column: Nucleodex-α-PM (200 x 4.0 mm) or equivalent permethylated α-cyclodextrin CSP.

  • Reagents: Methanol (HPLC grade), Sodium Dihydrogen Phosphate (analytical grade), Phosphoric Acid (for pH adjustment), Deionized Water.

  • Standards: Racemic dichlorprop, (R)-dichlorprop, and (S)-dichlorprop analytical standards.

2. Instrument and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Mobile Phase: 70% (v/v) Methanol / 30% (v/v) aqueous Sodium Dihydrogen Phosphate (50 mM). Adjust pH to 3.0 with phosphoric acid.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25°C (or ambient).

  • Detection: UV at 230 nm.

  • Injection Volume: 10-20 µL.

3. Step-by-Step Procedure:

  • Mobile Phase Preparation: To prepare 1 L of mobile phase, dissolve 6.0 g of NaH₂PO₄ in 300 mL of deionized water. Adjust the pH to 3.0 using dilute phosphoric acid. Add 700 mL of methanol and mix thoroughly. Filter and degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of racemic dichlorprop at 1 mg/mL in methanol. Prepare working standards by diluting the stock solution with the mobile phase to a concentration of approximately 10-20 µg/mL.

  • System Equilibration: Install the chiral column and equilibrate with the mobile phase at the set flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the racemic dichlorprop standard.

    • If available, inject individual enantiomer standards to confirm the elution order.

  • Data Analysis: Identify the peaks for (R)- and (S)-dichlorprop. Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of Rs ≥ 1.5 is considered baseline separation.

Table 1: Typical Chromatographic Parameters for Protocol 1

ParameterValueCausality/Justification
Column Nucleodex-α-PMPermethylated α-cyclodextrin provides effective inclusion complexation for dichlorprop.[12]
Mobile Phase 70:30 Methanol:50mM NaH₂PO₄, pH 3.0Reversed-phase mode. The acidic pH suppresses the ionization of the carboxylic acid, enhancing retention and interaction with the CSP.[12]
Flow Rate 0.7 mL/minProvides a balance between analysis time and separation efficiency.
Temperature 25°CLower temperatures can sometimes improve resolution by increasing interaction strength, but 25°C is a robust starting point.
Detection UV at 230 nmCorresponds to a strong absorbance wavelength for the dichlorophenoxy chromophore.[12]
Expected tR (R)-Dichlorprop ~6.7 minBased on literature, the (R)-enantiomer typically elutes first on this phase.[12]
Expected tR (S)-Dichlorprop ~8.6 minThe (S)-enantiomer forms a more stable complex and is retained longer.[12]
Expected Resolution (Rs) > 1.5Indicates a successful baseline separation.
Protocol 2: Systematic Method Development on Polysaccharide-Based CSPs

Polysaccharide phases offer broad selectivity. A systematic screening approach is the most efficient way to develop a method when a pre-validated one is not available.

1. Materials and Columns:

  • Columns: A set of polysaccharide CSPs is recommended for screening:

    • Cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., CHIRALCEL® OD)

    • Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., CHIRALPAK® AD)

    • Immobilized versions for expanded solvent compatibility (e.g., CHIRALPAK® IA, IC).[15]

  • Solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF).

  • Additives: Trifluoroacetic Acid (TFA), Formic Acid (FA), Diethylamine (DEA).

2. Experimental Workflow:

G Fig 3: Workflow for Chiral Method Development cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Prep_Sample Prepare Racemic Dichlorprop Standard (1 mg/mL) Screen_Cols Select Screening Columns (e.g., AD, OD, IA, IC) Prep_Sample->Screen_Cols Screen_MP Screen Mobile Phases (Normal & Reversed) Screen_Cols->Screen_MP Select_Best Identify Best Column/Mobile Phase Pair Screen_MP->Select_Best Opt_Ratio Optimize Solvent Ratio Select_Best->Opt_Ratio Opt_Flow Optimize Flow Rate & Temperature Opt_Ratio->Opt_Flow Validate Perform Method Validation (ICH) Opt_Flow->Validate

Caption: A systematic workflow ensures efficient development of a robust chiral separation method.

3. Step-by-Step Procedure:

  • Column and Mobile Phase Screening:

    • Normal Phase (NP): Screen columns with mobile phases like Hexane/IPA or Hexane/EtOH (e.g., 90/10, 80/20 v/v). Since dichlorprop is acidic, add a small amount (0.1%) of an acidic modifier like TFA or FA to improve peak shape.

    • Reversed-Phase (RP): Screen columns with mobile phases like Water/ACN or Water/MeOH. Again, add 0.1% TFA or FA to control the ionization state of the analyte.

    • Rationale: Screening across different modes (NP, RP) and with different alcohol modifiers explores a wide range of interaction mechanisms, maximizing the chance of finding a successful separation.[19]

  • Optimization:

    • Once a promising column/mobile phase combination is identified (showing at least partial separation), systematically optimize the mobile phase composition.

    • Adjust the ratio of the strong solvent (e.g., IPA in NP, ACN in RP) in 5% increments to fine-tune retention and resolution.

    • Investigate the effect of temperature. Lowering the temperature often increases the strength of interactions and can improve resolution, albeit at the cost of longer run times and higher backpressure.

  • Finalization: Once baseline resolution (Rs ≥ 1.5) is achieved with good peak shape, the method is ready for validation.

Table 2: Screening Conditions for Polysaccharide CSPs

ModeMobile Phase SystemAdditive (for acidic analyte)Rationale
Normal Phase Hexane/Isopropanol0.1% TFAExplores H-bonding and dipole-dipole interactions. TFA sharpens acidic peaks.
Normal Phase Hexane/Ethanol0.1% TFAEthanol provides different selectivity compared to IPA.
Reversed-Phase Acetonitrile/Water0.1% TFAExplores hydrophobic interactions in addition to polar interactions.
Polar Organic Acetonitrile or Methanol0.1% TFAUseful for analytes with poor solubility in NP or RP solvents.

Method Validation and Regulatory Considerations

Any analytical method used for quality control or regulatory submission must be validated to ensure it is fit for purpose. For enantiomeric separations, key validation parameters according to ICH guidelines (Q2(R2)) include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., the other enantiomer, impurities, excipients).

  • Linearity: The method provides results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling enantiomeric impurities.[20]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

According to ICH guidelines for impurities, the limit for an un-qualified impurity is often set low (e.g., 0.15%).[20][21] Therefore, the developed chiral method must be sensitive enough to detect and quantify the undesired enantiomer at this level.

Conclusion

The enantioselective separation of dichlorprop is a crucial analytical task in the agrochemical industry. HPLC with chiral stationary phases provides a powerful and reliable solution. Cyclodextrin-based CSPs offer a well-understood mechanism of inclusion complexation, leading to robust and reproducible separations. Polysaccharide-based CSPs provide broad applicability, and a systematic screening approach is highly likely to yield a successful separation. By understanding the principles of chiral recognition and following the detailed protocols outlined in this guide, researchers can confidently develop and validate methods for the accurate analysis of dichlorprop enantiomers, ensuring product quality, safety, and regulatory compliance.

References
  • University of Canberra Research Portal. (n.d.). Enantioselective separation of pharmaceuticals using novel chiral stationary phases in conventional and capillary liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chiral separation of dichloroprop in CE using β- cyclodextrin selector and its characterization based on NMR spectroscopy. Retrieved from [Link]

  • Waters Corporation. (n.d.). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC2) with UV Detection. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • ResearchGate. (1997). On enantioselective separation of phenoxypropionates using permethylated β-cyclodextrin HPLC and GC columns. Retrieved from [Link]

  • PubMed. (2008). Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment. Chirality, 20(9), 996-1001. Retrieved from [Link]

  • National Center for Biotechnology Information. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 64(9), 3368–3374. Retrieved from [Link]

  • American Society for Microbiology. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 64(9), 3368-3374. Retrieved from [Link]

  • PubMed. (2010). Spectroscopic investigations of the chiral interactions between lipase and the herbicide dichlorprop. Luminescence, 25(2), 119-25. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dichlorprop. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dichlorprop-P; 442434-01. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(18), 4126. Retrieved from [Link]

  • SpringerLink. (2009). Chiral Pesticides: Identification, Description, and Environmental Implications. In The Handbook of Environmental Chemistry. Retrieved from [Link]

  • Chiralpedia. (2022). Polysaccharide-based CSPs. Retrieved from [Link]

  • ResearchGate. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Chemosensory Proteins (CSPs) in the Cotton Bollworm Helicoverpa armigera. International Journal of Molecular Sciences, 23(1), 249. Retrieved from [Link]

  • PubMed. (1997). Comparison of HPLC and CE for the analysis of dichlorprop in a case of intoxication. International Journal of Legal Medicine, 110(5), 251-3. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • MDPI. (2024). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Molecules, 29(3), 677. Retrieved from [Link]

  • PubMed. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. Journal of Chromatography A, 1274, 103-11. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Daicel columns with polysaccharide stationary phases. Retrieved from [Link]

  • ResearchGate. (2015). Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. Retrieved from [Link]

  • PubMed. (2011). Elucidation of the enantioselective enzymatic hydrolysis of chiral herbicide dichlorprop methyl by chemical modification. Journal of Agricultural and Food Chemistry, 59(7), 3077-83. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2212. Retrieved from [Link]

  • Chromatography Online. (2013). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. Retrieved from [Link]

  • Scientific Research Publishing. (2022). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 13, 191-203. Retrieved from [Link]

  • AVESİS. (n.d.). Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC. Retrieved from [Link]

Sources

Application

Application Note: Determination of Dichlorprop-dimethylammonium in Plant Tissues via LC-MS/MS

Abstract & Introduction Dichlorprop-dimethylammonium is the salt formulation of the phenoxy acid herbicide Dichlorprop (2,4-DP). While applied as a salt to improve solubility and uptake, the residue within plant tissues...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Dichlorprop-dimethylammonium is the salt formulation of the phenoxy acid herbicide Dichlorprop (2,4-DP). While applied as a salt to improve solubility and uptake, the residue within plant tissues rapidly dissociates or metabolizes into the free acid, esters, or conjugates. Consequently, regulatory residue definitions (e.g., EFSA, EPA) typically express the residue as "Dichlorprop (sum of dichlorprop, its salts, esters, and conjugates, expressed as dichlorprop)."

This Application Note provides a robust, self-validating protocol for determining Dichlorprop residues in complex plant matrices. Unlike generic multi-residue methods (MRMs), this protocol addresses the specific chemical behavior of acidic herbicides:

  • Dissociation: The dimethylammonium cation is not the analytical target; the Dichlorprop anion is.

  • Retention: Acidic herbicides are lost if standard PSA (Primary Secondary Amine) cleanup is used.

  • Conjugation: A hydrolysis step is integrated to ensure total residue quantification.

Chemical Basis & Strategy

The determination relies on converting all forms of the herbicide (salts, esters, conjugates) into the free acid form (Dichlorprop) for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode.

Stoichiometry

Although the instrument measures the free acid, the final result can be back-calculated to the salt form if required for specific formulation studies.

  • Dichlorprop (Free Acid): MW = 235.06 g/mol

  • Dichlorprop-dimethylammonium (Salt): MW = 280.15 g/mol

  • Conversion Factor (

    
    ): 
    
    
    
Mechanism of Action Diagram

The following diagram illustrates the sample preparation logic, highlighting the critical acidification step required to drive the herbicide into the organic phase.

DichlorpropMechanism Salt Target: Dichlorprop-dimethylammonium (In Plant Tissue) Dissoc Dissociation in Aqueous Buffer Salt->Dissoc Anion Dichlorprop Anion (COO-) Water Soluble Dissoc->Anion Hydrolysis Alkaline Hydrolysis (NaOH) (Cleaves Esters/Conjugates) Anion->Hydrolysis Releases Bound Forms Acidification Acidification (Formic Acid, pH < 2) Hydrolysis->Acidification Protonation Neutral Neutral Dichlorprop (COOH) Organic Soluble Acidification->Neutral Partition Partition into Acetonitrile (QuEChERS) Neutral->Partition

Figure 1: Chemical pathway from salt formulation to analyzable neutral acid. Acidification is the critical control point for extraction efficiency.

Reagents & Materials

  • Reference Standard: Dichlorprop (CAS 120-36-5), purity >98%.

  • Internal Standard (ISTD): Dichlorprop-d6 or 2,4-D-d3.

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water.

  • Reagents: Formic Acid (98%), Sodium Hydroxide (5N NaOH), Sulfuric Acid (5N H2SO4).

  • QuEChERS Salts (Acidic Method): 4 g MgSO4, 1 g NaCl. (Note: Avoid Citrate or Acetate buffers as they can interfere with pH control for this specific acidic analyte).

  • Cleanup Sorbent: C18 or Z-Sep+. WARNING: DO NOT USE PSA.

Experimental Protocol

Step 1: Sample Homogenization
  • Cryogenically mill 500 g of plant tissue (e.g., leaves, roots) with dry ice to a fine powder.

  • Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifugation tube.

Step 2: Alkaline Hydrolysis (Total Residue)

Perform this step to release esters and conjugates. If analyzing only "free" acid/salt, skip to Step 3.

  • Add 10 mL of water (if sample moisture < 80%) and 0.5 mL of 5N NaOH.

  • Shake at 40°C for 30 minutes.

  • Neutralize/Acidify: Add 0.5 mL of 5N H2SO4. Verify pH is < 2.

Step 3: Acidified Extraction (Modified QuEChERS)
  • Add 10 mL of Acetonitrile containing 1% Formic Acid .

    • Why? The formic acid ensures the herbicide remains protonated (uncharged), allowing it to partition into the organic layer.

  • Add Internal Standard (100 µL of 10 µg/mL solution).

  • Shake vigorously (mechanical shaker) for 1 minute.

  • Add QuEChERS Salts (4 g MgSO4, 1 g NaCl).

  • Shake immediately and vigorously for 1 minute to prevent MgSO4 agglomeration.

  • Centrifuge at 4,000 x g for 5 minutes.

Step 4: Cleanup (The "No-PSA" Rule)
  • Transfer 1 mL of the supernatant (Acetonitrile layer) to a dSPE tube containing 150 mg MgSO4 and 50 mg C18 .

    • Critical: Do not use PSA (Primary Secondary Amine). PSA is basic and will irreversibly bind the acidic Dichlorprop, resulting in 0% recovery.

  • Vortex for 30 seconds.

  • Centrifuge at 4,000 x g for 1 minute.

  • Filter the supernatant (0.2 µm PTFE) into an LC vial.

Instrumental Analysis (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm). Mobile Phase A: Water + 0.01% Formic Acid. Mobile Phase B: Acetonitrile + 0.01% Formic Acid. Note: Keep acid content low (0.01%) to assist retention but avoid suppressing negative ionization.

LC Gradient
Time (min)% A% BFlow (mL/min)
0.090100.4
1.090100.4
6.05950.4
8.05950.4
8.190100.4
10.090100.4
MS/MS Parameters (ESI Negative)
  • Ionization: ESI Negative (-)

  • Capillary Voltage: 2.5 kV

  • Source Temp: 150°C

  • Desolvation Temp: 400°C

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Role
Dichlorprop 232.9 160.9 25 18 Quantifier
232.9 124.9 25 22 Qualifier

| Dichlorprop-d6 | 238.9 | 166.9 | 25 | 18 | ISTD |

Calculation & Validation

Quantification

Calculate the concentration of Dichlorprop acid (


) using the internal standard ratio. To report as the dimethylammonium salt (

):


Validation Criteria (SANTE/11312/2021)
  • Recovery: 70–120% at spiking levels of 0.01 and 0.1 mg/kg.

  • RSD: < 20%.

  • Linearity:

    
     (Matrix-matched calibration recommended).
    
  • Matrix Effect: If suppression > 20%, use matrix-matched standards or standard addition.

Workflow Visualization

Workflow Sample Homogenized Plant Tissue (10g) Hydrolysis Hydrolysis (Optional) NaOH, 40°C, 30 min Sample->Hydrolysis Extract Extraction MeCN + 1% Formic Acid MgSO4/NaCl Hydrolysis->Extract Neutralize & Acidify Cleanup dSPE Cleanup C18 + MgSO4 (NO PSA!) Extract->Cleanup Aliquot Supernatant Analysis LC-MS/MS ESI Negative Mode Cleanup->Analysis Filter & Inject

Figure 2: Step-by-step analytical workflow. Note the specific exclusion of PSA in the cleanup phase.

References

  • European Union Reference Laboratories (EURL). (2024). Analysis of Acidic Pesticides using CEN-QuEChERS and FA-QuEChERS. EURL-SRM Analytical Observations.

  • European Food Safety Authority (EFSA). (2014). Conclusion on the peer review of the pesticide risk assessment of the active substance dichlorprop-P. EFSA Journal.

  • Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-
Method

Application Note: Optimized Efficacy Assessment of Dichlorprop-P

Executive Summary This guide provides a rigorous framework for evaluating the efficacy of Dichlorprop-P (2,4-DP-P), a Group 4 synthetic auxin herbicide. Unlike broad-spectrum herbicides (e.g., glyphosate), Dichlorprop re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for evaluating the efficacy of Dichlorprop-P (2,4-DP-P), a Group 4 synthetic auxin herbicide. Unlike broad-spectrum herbicides (e.g., glyphosate), Dichlorprop requires specific assay conditions to capture its unique symptomology—epinasty, tissue proliferation, and necrosis. This document moves beyond basic screening, offering a self-validating experimental design for dose-response profiling and resistance monitoring, grounded in OECD 208 and EPPO PP 1/152 standards.

Mechanistic Basis & Biological Endpoints

To design a valid experiment, one must measure the correct biological endpoints. Dichlorprop mimics Indole-3-Acetic Acid (IAA). It does not kill immediately upon contact; rather, it induces a chaotic deregulation of growth.

Mode of Action (MoA) Pathway

Dichlorprop enters the cell and binds to the TIR1/AFB receptor complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors .[1] The destruction of these repressors liberates Auxin Response Factors (ARFs) , triggering uncontrolled gene expression.

Implication for Protocol: Mortality is a lagging indicator. Early physiological markers (epinasty, stem curling) are critical for rapid assessment.

Dichlorprop_MOA Dichlorprop Dichlorprop-P (Exogenous Auxin) TIR1 TIR1/AFB Receptor (F-Box Protein) Dichlorprop->TIR1 Binds AuxIAA Aux/IAA Repressor (Bound to ARF) TIR1->AuxIAA Recruits Ubiquitin Ubiquitination (SCFTIR1 Complex) AuxIAA->Ubiquitin Targeted for Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Degraded by ARF ARF Transcription Factors Released Proteasome->ARF Releases GeneExp Unregulated Gene Expression ARF->GeneExp Activates Phenotype Phenotype: Epinasty -> Necrosis GeneExp->Phenotype Causes

Figure 1: The molecular cascade of Dichlorprop-P. Note that efficacy depends on the degradation of repressors (Aux/IAA), necessitating active plant metabolism during the assay.

Experimental Design Strategy

A Randomized Complete Block Design (RCBD) is mandatory to account for micro-environmental variations (light, temperature gradients) in the greenhouse.

Treatment Structure

For a robust dose-response curve (Log-Logistic 4-parameter model), utilize a geometric progression of doses.

Treatment TypeDescriptionPurpose
Untreated Control Solvent/Water onlyEstablishes baseline growth (

parameter).
Reference Standard Commercial 2,4-D or verified DichlorpropValidates assay sensitivity.
Dose 1 (0.125x) Sub-lethalDefines the lower asymptote/onset of symptoms.
Dose 2 (0.25x) Low efficacyCaptures the curve inflection.
Dose 3 (0.5x) Near GR50Critical for estimating resistance ratios.
Dose 4 (1.0x) Field Rate (e.g., 2.5 L/ha)Simulates agricultural reality.
Dose 5 (2.0x) Over-killDefines the upper asymptote (

parameter).
Dose 6 (4.0x) High saturationConfirms full kill in resistant populations.
Statistical Power
  • Replicates: Minimum 4 replicates per dose.

  • Experimental Unit: One pot containing 3-5 synchronized plants (thinned from 10).

Protocol A: Whole-Plant Dose-Response (The Gold Standard)

Objective: Determine the GR50 (Growth Reduction 50%) or LD50 (Lethal Dose 50%).

Plant Preparation
  • Sowing: Use a sandy loam soil mix (low organic matter to prevent herbicide binding). Sow seeds of target weed (e.g., Galium aparine, Chenopodium album) at 0.5 cm depth.

  • Growth Conditions: Maintain 22°C/16°C (day/night) with a 16h photoperiod.

  • Thinning: At the 1-true-leaf stage, thin pots to uniform density (e.g., 4 plants/pot).

  • Timing: Apply herbicide when plants reach the 2-4 leaf stage (BBCH 12-14). Later stages often exhibit pseudo-resistance due to cuticle thickening.

Application (Sprayer Calibration)

Precision is non-negotiable. Hand-misting is unacceptable for quantitative data.

  • Equipment: Laboratory track sprayer or calibrated backpack sprayer.

  • Nozzle: Flat fan (e.g., TeeJet XR11002).

  • Pressure: 2.0 - 3.0 bar.

  • Volume: Calibrate to deliver 200 L/ha .

    • Calculation:

      
      
      
Incubation & Assessment
  • Post-Spray: Keep plants dry for 24 hours (prevent wash-off).

  • Assessment Timing:

    • 3 DAT (Days After Treatment): Visual score for epinasty (0-10 scale).

    • 21 DAT: Harvest.

  • Harvest Protocol: Cut plants at soil level. Place in paper bags. Dry at 60°C for 48 hours . Weigh dry biomass to 0.01g precision.

Protocol B: Rapid Leaf-Disc Assay (High Throughput)

Objective: Rapid screening for resistance in populations without growing whole plants.

  • Excise: Cut 5mm leaf discs from young, expanded leaves of target weeds.

  • Incubate: Float discs (abaxial side down) in Petri dishes containing MS media + Dichlorprop concentrations (0, 1, 10, 100, 1000 µM).

  • Condition: Incubate in continuous light for 72-96 hours.

  • Measure: Assess chlorophyll leakage (spectrophotometry at 665 nm) or diameter expansion.

    • Note: Auxins typically inhibit expansion in discs at high doses but may induce callus at low doses.

Data Analysis & Visualization

Do not use linear regression. Biological dose-response data is sigmoidal.

The Log-Logistic Model

Use the drc package in R (Ritz et al., 2015). The standard model is the four-parameter log-logistic (LL.4):



  • b: Slope of the curve (sensitivity).

  • c: Lower limit (biomass at infinite dose).

  • d: Upper limit (biomass of untreated control).

  • e: GR50 (Dose producing 50% response).

Experimental Workflow Diagram

Workflow cluster_analysis Data Processing Start Start: Seed Germination (Standardized Soil) Select Selection & Thinning (BBCH 12-14) Start->Select Spray Application (Track Sprayer, 200 L/ha) Select->Spray Incubate Incubation (21 Days, 22°C) Spray->Incubate Harvest Harvest Biomass (Dry Weight) Incubate->Harvest Model Non-Linear Regression (R: drc package) Harvest->Model Output Calculate GR50 & RI (Resistance Index) Model->Output

Figure 2: Step-by-step workflow for the Whole-Plant Dose-Response assay.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Control Mortality Damping off / Heat stressSterilize soil; improve ventilation; ensure controls are randomized, not clustered.
No "S" Curve (Flat response) Dose range too narrowExpand dose range logarithmically (e.g., 1/16x to 8x).
Inconsistent Efficacy Variable spray coverageCheck nozzle pattern; ensure constant pressure; verify plant canopy isn't shielding targets.
Hormesis (Growth stimulation) Low doses of AuxinThis is biological reality. Use the Cedergreen-Ritz-Streibig model in drc to account for hormesis.

References

  • European and Mediterranean Plant Protection Organization (EPPO). (2012).[2] Design and analysis of efficacy evaluation trials (PP 1/152). EPPO Global Database. [Link]

  • OECD. (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Guidelines for the Testing of Chemicals.[3] [Link]

  • Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015).[4] Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021.[4] [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Dichlorprop-dimethylammonium Stability &amp; Solvent Systems

[1] Executive Technical Overview Dichlorprop-dimethylammonium (Dichlorprop-DMA) is the dimethylamine salt of the phenoxy herbicide Dichlorprop (2,4-DP).[1] As a researcher or formulation scientist, you must distinguish b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Technical Overview

Dichlorprop-dimethylammonium (Dichlorprop-DMA) is the dimethylamine salt of the phenoxy herbicide Dichlorprop (2,4-DP).[1] As a researcher or formulation scientist, you must distinguish between the salt form (highly water-soluble, ionic) and the parent acid (hydrophobic, low water solubility).[1]

The stability of this compound is not merely a function of time but is governed by a dissociation equilibrium that is highly sensitive to solvent pH and dielectric constant.[1] In aqueous systems, it exists as an ion pair.[1] In organic solvents, its behavior shifts radically based on polarity.[1]

Core Stability Directive:

The primary failure mode for Dichlorprop-DMA is not chemical degradation (bond breaking), but physical instability (precipitation) driven by pH shifts, or photochemical degradation of the chlorophenoxy ring.[1]

Solvent System Compatibility Matrix

The following data summarizes the thermodynamic stability of Dichlorprop-DMA across standard laboratory solvents.

Table 1: Solubility & Stability Profile

Solvent SystemSolubility StatusStability RiskPrimary Application
Water (pH 7.0) High (>600 g/L)Low (Hydrolytically stable)Field application, Stock solutions
Methanol / Ethanol High Low Analytical standards, Co-solvents
Acetone High Moderate (Volatile)Intermediate solvent
Acetonitrile Moderate Low HPLC Mobile Phase
Hexane / Heptane Insoluble N/A (Precipitation)Phase separation extraction
Acidic Buffer (pH < 3) Unstable High (Precipitation)Avoid for storage

Critical Insight: In water, Dichlorprop-DMA dissociates into the dimethylammonium cation and the dichlorprop anion.[1] If the pH drops below the pKa of Dichlorprop acid (approx.[1] pKa 3.10), the equilibrium shifts to the protonated acid form, which has a water solubility of only ~700 mg/L [1], causing immediate precipitation/crystallization.[1]

Stability & Degradation Mechanisms[1][3][4]

Understanding the "Why" behind instability is crucial for troubleshooting.[1]

A. Hydrolytic Stability vs. Dissociation

Dichlorprop-DMA is hydrolytically stable in neutral and alkaline conditions.[1] The salt bond is ionic; it does not "hydrolyze" in the sense of breaking a covalent bond, but rather dissociates.[1]

  • Mechanism: Dilution in water

    
     Dissociation into ions.[1]
    
  • Risk: In hard water, the dimethylammonium cation can be exchanged for Calcium (

    
    ) or Magnesium (
    
    
    
    ), forming insoluble calcium salts (scum) [2].[1]
B. Photodegradation

The chlorophenoxy ring is chromophoric and absorbs UV light.[1]

  • Half-life: ~120 hours in aqueous solution under simulated sunlight [3].[1]

  • Pathway: Dechlorination and ring cleavage.[1]

  • Prevention: Amber glassware is mandatory for all stock solutions.[1]

C. Thermal Stability
  • Threshold: Stable up to 54°C for 14 days.

  • Decomposition: Onset >185°C (Hoffmann elimination of the amine) [4].[1]

Visualizing the Stability Workflow

The following diagram outlines the logical flow for preparing and monitoring Dichlorprop-DMA, highlighting critical control points (CCPs) where instability often occurs.

StabilityWorkflow RawMaterial Raw Material (Dichlorprop-DMA Salt) SolventPrep Solvent Selection (Check pH & Polarity) RawMaterial->SolventPrep Dissolution Dissolution (Exothermic) SolventPrep->Dissolution Add Salt to Solvent Precipitation RISK: Precipitation (pH < 3.0) SolventPrep->Precipitation Acidic Solvent Storage Storage (Amber Vial, <25°C) Dissolution->Storage Filter (0.2 µm) Analysis HPLC Analysis (Acidic Mobile Phase) Storage->Analysis Aliquot Photolysis RISK: Photolysis (Clear Glass) Storage->Photolysis Light Exposure

Caption: Workflow for handling Dichlorprop-DMA. Red diamonds indicate critical failure modes: acid-induced precipitation and light-induced degradation.[1]

Troubleshooting & FAQs

Scenario 1: Solubility & Precipitation

Q: I dissolved Dichlorprop-DMA in water, but when I added it to my tank mix (containing other actives), it turned cloudy. Why? A: You likely triggered Acid Reversion .[1]

  • Cause: If your tank mix partners are acidic (e.g., glyphosate, phosphoric acid adjuvants) and lower the bulk pH below 3.5, the dimethylamine salt converts back to Dichlorprop Acid.[1]

  • The Science: The salt is soluble (>600 g/L), but the acid is not (~0.7 g/L).[1] You have exceeded the solubility limit of the acid form.[1]

  • Solution: Check the pH of the final mixture. Maintain pH > 5.[1][2]0. If mixing with acids, add a compatibility agent or buffer the solution first.[1]

Scenario 2: HPLC Analysis Issues

Q: My HPLC peaks are splitting or tailing severely. I am using a Methanol/Water gradient. A: This is a classic Ionization Mismatch .[1]

  • Cause: Dichlorprop is a weak acid (pKa ~3.1).[1] In a neutral mobile phase, it exists as a mixture of ionized (anion) and non-ionized (acid) forms, leading to peak broadening or splitting.[1]

  • Protocol Fix: You must suppress ionization in the mobile phase to retain the compound on a C18 column.

    • Add Modifier: Add 0.1% Formic Acid or Phosphoric Acid to both water and methanol channels.[1]

    • Target pH: Mobile phase pH should be ~2.5 - 3.0. This ensures the molecule is fully protonated (acid form) for consistent interaction with the stationary phase [5].[1]

Scenario 3: Stock Solution Potency

Q: My stock solution in methanol shows 15% degradation after 1 week on the benchtop. A: This is likely Photolysis , not chemical instability.

  • Cause: The chlorophenoxy moiety degrades rapidly under UV/visible light.[1] Methanol can actually accelerate photolysis compared to water in some specific pesticide classes, though for phenoxies, the light itself is the culprit.[1]

  • Solution: Store all stock solutions in Amber Borosilicate Glass at 4°C. Re-validate the stock if left on a benchtop for >24 hours.

Validated Analytical Protocol (HPLC)[6]

Use this protocol to verify the stability of your Dichlorprop-DMA samples. This method converts the salt to the acid form in situ for consistent quantification.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm)[1]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (pH ~2.5)[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 230 nm (Max absorption for chlorophenoxy ring) [1]

  • Injection Vol: 10 µL

Gradient Table:

Time (min) % Mobile Phase B
0.0 30%
10.0 80%
12.0 80%
12.1 30%

| 15.0 | 30% (Re-equilibration) |

Protocol Note: Samples containing the salt form should be diluted in the starting mobile phase (30% ACN / 70% Acidic Water).[1] This ensures the salt immediately converts to the acid form before hitting the column, preventing "ghost peaks" from the amine counter-ion.

References

  • University of Hertfordshire (PPDB). Dichlorprop-P Properties and Solubility. IUPAC & PPDB Data.[1] [Link][1]

  • Purdue University Extension. Avoid Tank Mixing Errors: Precipitation and Compatibility. [Link]

  • APVMA (Australian Pesticides and Veterinary Medicines Authority). Public Release Summary: Dichlorprop-P Stability.[1] [Link][1]

  • Helix Chromatography. HPLC Methods for Analysis of Dichlorprop and Phenoxy Acids. [Link]

Sources

Optimization

Technical Support Center: Dichlorprop-dimethylammonium Analysis

Subject: Troubleshooting Common Interferences & Recovery Issues Status: Active Guide Maintained By: Senior Application Science Team Last Updated: February 7, 2026 Introduction: The Analyte Paradox User Note: You are like...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Common Interferences & Recovery Issues

Status: Active Guide Maintained By: Senior Application Science Team Last Updated: February 7, 2026

Introduction: The Analyte Paradox

User Note: You are likely analyzing Dichlorprop-dimethylammonium (the salt formulation), but your detector almost certainly measures Dichlorprop (the free acid).

The dimethylammonium cation (


) is a counter-ion used to increase water solubility. In the analytical column, it dissociates. Therefore, "interferences" fall into two distinct categories:
  • Chemical Interferences: Compounds that mimic the Dichlorprop acid structure (e.g., Mecoprop).

  • Physicochemical Interferences: Failure to manage the salt-to-acid transition, leading to peak tailing, retention shifts, or ion suppression.

Module 1: Chromatographic Resolution (The "Twin" Problem)

Issue: "I see a shoulder or co-eluting peak on my Dichlorprop signal."

Diagnosis: This is frequently caused by Mecoprop (MCPP) or 2,4-D . These phenoxy-acid herbicides are often applied in cocktails with Dichlorprop. Their structural similarity (chlorine vs. methyl group substitution) creates a "critical pair" for separation.

Troubleshooting Protocol
InterferenceStructural DifferenceResolution Strategy
Mecoprop (MCPP) Methyl group at C2 instead of ChlorineCritical Pair. Requires high-efficiency columns (Sub-2

m or Core-Shell). LC-MS: Use unique transitions (see below).
2,4-D Lacks the propionic acid methyl branchEasier to resolve. Increase organic gradient slope slightly.
2,4-DP Isomers Chiral center (R vs S)Requires Chiral Column (See Module 3).
The LC-MS/MS Solution (Mass Resolution)

If chromatographic separation is partial, you must rely on mass spectrometry selectivity. Do not rely on the parent ion alone, as adducts can overlap.

  • Dichlorprop (Acid Form): Precursor

    
     233 (negative mode).
    
  • Mecoprop (Acid Form): Precursor

    
     213 (negative mode).
    

Expert Tip: If using Single Quadrupole (SIM) or UV, you must achieve baseline chromatographic separation. Use a Phenyl-Hexyl column instead of C18. The


 interactions often provide better selectivity for halogenated aromatics than hydrophobic interactions alone.

Module 2: The "Salt" Trap (Dissociation & pH)

Issue: "My retention times are drifting, and peak shapes are tailing severely."

Diagnosis: Incomplete control of the Dichlorprop-dimethylammonium dissociation. Dichlorprop is a weak acid (


). If your mobile phase pH is near 3.0, the analyte splits between the ionized (deprotonated) and neutral forms, causing "peak splitting" or massive tailing.
The Fix: The "pH Rule of 2"

You must force the analyte into one state.

  • For Reverse Phase (C18/Phenyl):

    • Target pH:

      
       (Acidic).
      
    • Why: Keeps Dichlorprop fully protonated (neutral). It sticks to the column and elutes sharp.

    • Reagent: 0.1% Formic Acid or Phosphoric Acid (if not using MS).

  • For Ion Exchange (SAX):

    • Target pH:

      
       (Basic).
      
    • Why: Keeps Dichlorprop fully deprotonated (anionic).

Visual Workflow: Sample Preparation Decision Tree

SamplePrep Start Start: Sample Containing Dichlorprop-dimethylammonium Matrix Identify Matrix Start->Matrix Water Water/Liquid Matrix->Water Solid Soil/Plant Tissue Matrix->Solid Acidify Acidify to pH < 2 (HCl or H2SO4) Water->Acidify Hydrolysis Alkaline Hydrolysis Step (Required for Esters, optional for Salts) Solid->Hydrolysis Release bound residues Extract Liquid-Liquid Extraction (Ether or Ethyl Acetate) Acidify->Extract Deriv Derivatization? Extract->Deriv Hydrolysis->Acidify GC GC-MS/ECD Analysis (Methyl Ester form) Deriv->GC Yes (Diazomethane/BF3) LC LC-MS/MS Analysis (Free Acid form) Deriv->LC No (Direct Inject)

Figure 1: Decision tree for processing Dichlorprop salts. Note that for GC analysis, derivatization is mandatory.

Module 3: Chiral Confusion (The Isomer Interference)

Issue: "Regulatory requires me to quantify Dichlorprop-P, but I see one blob."

Diagnosis: Dichlorprop is chiral.[1][2] The (R)-enantiomer (Dichlorprop-P) is the active herbicide.[2] Standard C18 columns cannot separate enantiomers. If you are using a racemic standard but the sample contains enriched Dichlorprop-P, your quantitation will be wrong if you assume a 50/50 ratio.

The Solution: Chiral Separation

You must switch to a chiral selector.[2]

  • Column: Nucleodex

    
    -PM (Permethylated 
    
    
    
    -cyclodextrin) or Chiralpak-IC.
  • Mechanism: The cyclodextrin cavity forms an inclusion complex. The R and S forms fit differently, causing separation.

  • Alternative (GC): Derivatization with a chiral alcohol (e.g., (S)-(-)-1-phenylethanol) to create diastereomers, which can be separated on standard GC columns.

Module 4: Matrix Effects (Ion Suppression)

Issue: "My standard curve looks great, but my spiked samples have 50% recovery."

Diagnosis: This is classic Ion Suppression in LC-MS/MS (ESI-). The "dimethylammonium" cation itself is usually washed away in the void volume, but Humic Acids (from soil) and Phospholipids (from plant crops) co-elute with Dichlorprop. They "steal" charge in the electrospray source, making the Dichlorprop invisible.

Validation Protocol: The Post-Column Infusion

To prove this is the issue, perform this experiment:

  • Infuse a constant flow of Dichlorprop standard into the MS source.

  • Inject a "Blank" matrix extract via the LC column.

  • Result: If you see a dip in the baseline at the Dichlorprop retention time, you have suppression.

The Fix: Internal Standards

You must use an isotopically labeled internal standard.

  • Recommended:

    
    -2,4-D or 
    
    
    
    -Dichlorprop.
  • Logic: The suppression affects the heavy standard exactly the same as the analyte. The ratio remains constant, correcting the error.

FAQ: Quick Troubleshooting

Q: Can I analyze the dimethylammonium salt directly without acidification? A: Only if using Ion Chromatography (IC). In standard Reverse Phase HPLC, the salt will dissociate. If you don't acidify the mobile phase, you will get broad, irreproducible peaks.

Q: I'm using GC-ECD. Why is my baseline rising? A: You likely have excess derivatizing agent (Diazomethane or


-Methanol) or dissolved organic matter. Ensure you perform a silica gel cleanup or Florisil cleanup after derivatization (See EPA Method 8151A).

Q: Does water hardness affect analysis? A: Yes. High Calcium/Magnesium levels in water samples can form insoluble complexes with Dichlorprop. Always add EDTA or lower pH < 2 during the initial extraction to break these complexes.

References

  • US EPA. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[3]Link

  • European Reference Laboratories (EURL). (2012). Pesticide analysis in teas and chamomile by liquid chromatography and gas chromatography tandem mass spectrometry.[4] Journal of Chromatography A, 1268, 109-122. Link

  • Agilent Technologies. (2010).[5] Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.[5] Application Note. Link

  • Zipper, C., et al. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop. Applied and Environmental Microbiology. Link

Sources

Troubleshooting

addressing peak tailing in gas chromatography of dichlorprop

Topic: Eliminating Peak Tailing in Dichlorprop Analysis Role: Senior Application Scientist Status: Active Support Guide Triage Dashboard: Why is my peak tailing? If you are seeing peak tailing for Dichlorprop (2-(2,4-dic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Eliminating Peak Tailing in Dichlorprop Analysis

Role: Senior Application Scientist Status: Active Support Guide

Triage Dashboard: Why is my peak tailing?

If you are seeing peak tailing for Dichlorprop (2-(2,4-dichlorophenoxy)propionic acid), do not adjust integration parameters yet.[1] Tailing is a physical or chemical symptom that must be resolved at the source.

Immediate Diagnostic Checklist:

Symptom Probable Cause Immediate Action
Severe Tailing (As > 2.0) Active Sites (Silanols) Change liner to ultra-inert (deactivated) wool or wool-free.
Split/Double Peak Incomplete Derivatization Check reaction efficiency; presence of both free acid and ester.
Broad Tailing Dead Volume / Cold Spot Re-cut column inlet (2-5 cm); check transfer line temperature.
Ghost Peaks + Tailing Carryover Bake out column; replace gold seal; check split vent trap.

The Root Cause: Chemistry & Mechanism

To fix the tailing, you must understand why it happens.[2] Dichlorprop contains a free carboxylic acid group (-COOH) and a phenoxy moiety.

  • The Hydrogen Bonding Trap: The -COOH proton is highly acidic. It forms strong hydrogen bonds with free silanol groups (-Si-OH) present on the surface of:

    • Dirty or non-deactivated glass liners.[3]

    • Quartz wool.[3]

    • Column stationary phases (if not specifically designed for acids).

  • The Solution (Derivatization): You cannot effectively analyze trace Dichlorprop as a free acid on standard non-polar columns (e.g., 5% phenyl). It must be derivatized to an ester (usually methyl or silylated) to "cap" the polar -COOH group.

Visualization: The Tailing Mechanism vs. The Fix

Dichlorprop_Mechanism DP_Acid Dichlorprop (Free Acid) Polar -COOH Group Interaction Hydrogen Bonding (Adsorption) DP_Acid->Interaction Injects as DP_Ester Dichlorprop Methyl Ester Non-Polar -COOCH3 DP_Acid->DP_Ester Derivatization (BF3-MeOH) Silanol Active Silanol (-Si-OH) on Liner/Column Silanol->Interaction Result_Bad Peak Tailing Sensitivity Loss Interaction->Result_Bad Inert Inert Flow Path DP_Ester->Inert Injects into Result_Good Sharp Symmetrical Peak Inert->Result_Good

Figure 1: Mechanism of peak tailing caused by free acid interaction with active sites, contrasted with the derivatization solution.[1]

Standard Operating Procedure: Derivatization

While EPA Method 8151A suggests Diazomethane (effective but explosive/carcinogenic) or Pentafluorobenzyl bromide (PFBB), modern labs often prefer BF3-Methanol for safety and robustness when using GC-MS.[3]

Protocol: BF3-Methanol Methylation for Dichlorprop Goal: Convert Dichlorprop to Dichlorprop Methyl Ester.

  • Extract: Dissolve residue in 1 mL of hexane.

  • Add Reagent: Add 2 mL of BF3-Methanol (14%) .

  • Heat: Seal vial and heat at 60°C for 10-15 minutes .

    • Critical: Do not overheat; phenoxy acids can degrade.[3]

  • Quench: Cool to room temperature. Add 1 mL of saturated NaHCO3 (neutralizes acid) and 1 mL of HPLC-grade water.

  • Partition: Shake vigorously for 1 minute. Allow layers to separate.[3]

  • Transfer: Remove the top hexane layer (containing the ester) to a GC vial containing anhydrous Na2SO4 (to remove trace water).

Validation Check: If you see a small "shoulder" peak eluting before your main peak, your derivatization is incomplete (the shoulder is likely the free acid or a breakdown product).

Hardware Optimization Guide

Even with derivatization, hardware activity can ruin your chromatography.[1][3]

A. Inlet Liner Selection

The liner is the first point of contact.

  • Recommended: Ultra-Inert Splitless Liner with deactivated wool placed at the bottom.

  • Why: The wool wipes the needle and promotes vaporization, but if the deactivation layer is stripped (by water or dirty samples), the wool becomes a trap for Dichlorprop.

  • Maintenance: Change the liner every 50-100 injections for dirty matrices (soil/wastewater).

B. Column Selection
  • For Methyl Esters: Low-polarity phase.[3]

    • Type: 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., Rxi-5ms , DB-5ms , TG-5MS ).[1][3]

    • Dimensions: 30m x 0.25mm x 0.25µm.[3]

  • For Free Acids (Not Recommended but possible): High-polarity phase.

    • Type: Nitroterephthalic acid modified polyethylene glycol (e.g., DB-FFAP , Stabilwax-DA ).[1][3]

    • Note: These columns bleed more and have lower max temperatures (250°C).

C. The "Gold Seal" Trap

In Agilent-style inlets, the gold seal at the base can accumulate non-volatile matrix.

  • Symptom: Tailing that persists after changing the liner and trimming the column.

  • Fix: Replace the gold seal and washer. Use Ultra-Inert (UI) gold seals rather than standard stainless steel.[3]

Troubleshooting Logic Tree

Follow this flow to isolate the exact cause of your tailing.

Troubleshooting_Logic Start Start: Peak Tailing Detected Q1 Is the sample derivatized? Start->Q1 Action_Deriv Derivatize (Method 8151A/BF3) Q1->Action_Deriv No Q2 Is the Liner Clean? Q1->Q2 Yes Action_Deriv->Q2 Action_Liner Replace Liner (Use Ultra-Inert) Q2->Action_Liner No/Unknown Q3 Is Column Cut Flat? Q2->Q3 Yes Action_Liner->Q3 Action_Cut Trim 10cm from Inlet Magnify to check cut Q3->Action_Cut Jagged/Crushed Q4 Check Gold Seal/Inlet Q3->Q4 Perfect Cut Action_Cut->Q4 Action_Seal Replace Gold Seal Clean Inlet Body Q4->Action_Seal Dirty Success Symmetrical Peak Obtained Q4->Success Clean Action_Seal->Success

Figure 2: Step-by-step troubleshooting logic for eliminating peak tailing.

Frequently Asked Questions (FAQ)

Q: Can I analyze Dichlorprop without derivatization? A: Technically, yes, using an FFAP (Free Fatty Acid Phase) column.[1][3] However, detection limits will be poor, and column bleed will be high.[1][3] For trace analysis (ppb levels), derivatization is non-negotiable.[1][3]

Q: I replaced the liner and column, but it's still tailing. What did I miss? A: Check your solvent . If you are using a polar solvent (like methanol) for injection on a non-polar column (like a 5-MS), you may be experiencing "solvent mismatch," leading to poor focusing.[1][3] Ensure your final extract is in Hexane or Isooctane . Also, check the split vent trap ; if saturated, it can cause pressure fluctuations that look like tailing.[1][3]

Q: Why does my Dichlorprop peak have a "fronting" shape instead of tailing? A: Fronting usually indicates column overload. You have injected too much mass.[3] Dilute your sample 1:10 or increase your split ratio (e.g., from 10:1 to 50:1).

Q: Is Diazomethane better than BF3-Methanol? A: Diazomethane (cited in EPA 8151A) provides cleaner chromatography because it produces no by-products and requires no heating. However, it is carcinogenic and explosive.[1][3] BF3-Methanol is the industry-standard compromise for safety, provided you remove water efficiently.

References

  • US EPA. (1996).[3][4] Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[3][4] SW-846.[3][4][5][6]

  • Restek Corporation. (2000).[3] Guide to Preparing and Analyzing Chlorinated Herbicides. Technical Guide.[3][7][8]

  • Agilent Technologies. (2011). Analysis of Phenoxy Acid Herbicides in Water. Application Note.

  • Sigma-Aldrich. (1998).[7] Boron Trifluoride-Methanol Derivatization Protocol.[3][7][9][10] Product Specification.

Sources

Optimization

enhancing extraction efficiency of dichlorprop from plant material

Topic: Enhancing Extraction Efficiency of Dichlorprop from Plant Material Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist Executive Summary Dichlorprop (2,4-DP) is a chloropheno...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Extraction Efficiency of Dichlorprop from Plant Material

Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary

Dichlorprop (2,4-DP) is a chlorophenoxy acid herbicide with a pKa of approximately 2.8–3.0. The most frequent cause of extraction failure is the application of standard neutral QuEChERS protocols. Dichlorprop behaves as a weak acid; at neutral pH, it exists as a water-soluble carboxylate ion (anion), resulting in poor partitioning into organic solvents.

To achieve high recovery (>80%), you must shift the equilibrium toward the neutral, protonated molecule. This guide details the Acidified QuEChERS (A-QuEChERS) protocol and specific clean-up modifications required to prevent analyte loss.

Module 1: The Optimized Protocol (A-QuEChERS)

Objective: Extract Dichlorprop (free acid) from complex plant matrices (cereals, straw, high-water vegetables).

Reagents & Materials
  • Extraction Solvent: Acetonitrile (MeCN) + 1% Formic Acid (FA).

  • Salts: Citrate buffer mix or MgSO4/NaCl (4:1 w/w).

  • Clean-up Sorbents: C18 (for lipids) or Graphitized Carbon Black (GCB, for pigments). DO NOT USE PSA (Primary Secondary Amine).

Step-by-Step Workflow
  • Sample Preparation & Hydration (Critical for Dry Matrices)

    • Weigh 5 g of homogenized plant material into a 50 mL centrifuge tube.

    • If analyzing cereals/straw: Add 10 mL of cold water and vortex. Let stand for 10 minutes. This re-opens pores to allow solvent penetration [1].

    • If analyzing high-water vegetables: Proceed directly.

  • Acidified Extraction

    • Add 10 mL of Acetonitrile containing 1% Formic Acid .

    • Why: The acid lowers the sample pH to < 3.0, ensuring Dichlorprop is protonated (

      
      ) and hydrophobic [2].
      
    • Shake vigorously (mechanical shaker) for 1–2 minutes.

  • Partitioning

    • Add salt kit (4 g MgSO4, 1 g NaCl, 1 g Na-Citrate, 0.5 g Na-Hydrogencitrate).

    • Shake immediately and vigorously for 1 minute to prevent MgSO4 agglomeration.

    • Centrifuge at ≥3,000 RCF for 5 minutes.

  • Specialized Clean-up (The "No-PSA" Rule)

    • Transfer an aliquot of the supernatant to a d-SPE tube containing MgSO4 and C18 .

    • Warning:Do not use PSA. PSA is a weak anion exchanger and will chemically bind with Dichlorprop, removing it from your sample along with the sugars [3].

    • Alternative: For high-lipid/pigment matrices without d-SPE loss, use a "Pass-Through" SPE cartridge (e.g., Oasis PRiME HLB) which removes interferences via filtration rather than chemical binding [4].

  • Analysis

    • Centrifuge d-SPE tube. Transfer supernatant to LC vial.

    • Analyze via LC-MS/MS (ESI Negative mode).

Module 2: Visualization of Logic & Workflow
Figure 1: The Acid-Partitioning Mechanism

This diagram illustrates why acidification is non-negotiable for chlorophenoxy herbicides.

DichlorpropExtraction Start Plant Matrix (pH ~5-6) Dichlorprop_Ion Dichlorprop Anion (Water Soluble) Start->Dichlorprop_Ion Natural State Add_Acid Add 1% Formic Acid Dichlorprop_Ion->Add_Acid Dichlorprop_Neutral Dichlorprop Neutral (Hydrophobic) Add_Acid->Dichlorprop_Neutral pH < pKa (Protonation) Partition Partitioning (Salting Out) Dichlorprop_Neutral->Partition Organic_Phase Acetonitrile Layer (High Recovery) Partition->Organic_Phase Migrates to Aqueous_Phase Water Layer (Waste) Partition->Aqueous_Phase Salts stay in

Caption: Mechanism of pH-dependent partitioning. Acidification converts the analyte to its neutral form, enabling transfer to the organic solvent.

Module 3: Troubleshooting Center

Issue: Low Recovery (< 60%)

Potential CauseDiagnosisCorrective Action
pH > pKa Did you use neutral acetonitrile?Acidify Extraction: Use MeCN + 1% Formic Acid. The pH must be < 3.0 to drive the analyte into the organic layer [2].
Sorbent Absorption Did you use a standard d-SPE kit (PSA)?Remove PSA: PSA binds acidic herbicides. Switch to C18 only or use Z-Sep+ for fatty matrices [3].
Incomplete Extraction Is the matrix dry (straw, grain)?Hydrate: Dry samples adsorb solvent. Add water (2:1 water:sample ratio) before extraction to release residues [1].

Issue: High Matrix Effects (Ion Suppression)

Potential CauseDiagnosisCorrective Action
Co-eluting Pigments Is the extract green/dark?Use GCB (Cautiously): Graphitized Carbon Black removes chlorophyll but can bind planar pesticides. Use minimal amounts or specific "low-bind" GCB.
Lipid Interference High background in LC-MS?Freezing Out: Store the raw extract at -20°C for 2 hours (Winterization) to precipitate lipids before d-SPE.
Figure 2: Clean-up Decision Tree

Select the correct sorbent based on your matrix to avoid accidental analyte removal.

CleanupLogic Start Select Cleanup Sorbent Q1 Is the analyte acidic? (e.g., Dichlorprop) Start->Q1 PSA_Route Standard d-SPE (PSA) Q1->PSA_Route No Alt_Route Alternative Cleanup Q1->Alt_Route Yes (Critical) Fail Low Recovery PSA_Route->Fail Analyte Lost Q2 High Lipid Content? Alt_Route->Q2 Q3 High Pigment? Q2->Q3 No Action_C18 Use C18 + MgSO4 Q2->Action_C18 Yes Action_GCB Use GCB + C18 (Watch Recovery!) Q3->Action_GCB Yes Action_None No d-SPE or Pass-Through SPE Q3->Action_None No

Caption: Decision logic for sorbent selection. Note that PSA is explicitly forbidden for acidic herbicides like Dichlorprop.

Module 4: Frequently Asked Questions (FAQ)

Q: My protocol requires analyzing "Total Residues." Is extraction enough? A: No. Dichlorprop often forms conjugates (esters or glycosides) in plants. To measure total residues, you must perform an Alkaline Hydrolysis step (NaOH, pH > 12, 30 mins) before the extraction to break these bonds. Neutralize with H2SO4 before proceeding to the A-QuEChERS step [5].

Q: Can I use Buffered QuEChERS (AOAC 2007.01) instead of adding Formic Acid? A: AOAC 2007.01 uses acetate buffering (pH ~5). This is often too high for Dichlorprop (pKa ~3). While it is better than unbuffered methods, direct acidification with Formic Acid (pH < 3) consistently yields higher recovery for phenoxy acids [2].

Q: Why is my LC-MS/MS signal dropping over time? A: This is likely "Matrix-Induced Ion Suppression." Acidic herbicides are analyzed in Negative ESI mode, which is highly susceptible to suppression by co-extracted organic acids.

  • Fix: Dilute the final extract 1:5 or 1:10 with water/mobile phase before injection. This often improves S/N ratio despite the lower concentration [4].

References
  • Cajka, T. et al. (2012). "Modification of the QuEChERS method for the analysis of pesticide residues in soil and other low-water matrices." Journal of Chromatography A.

  • EURL-SRM. (2015). "Analysis of Acidic Pesticides using QuEChERS (EN15662) and acidified QuEChERS method." EU Reference Laboratory for Pesticides.

  • Anastassiades, M. et al. (2003). "Fast and easy multiresidue method employing acetonitrile extraction/partitioning and '

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Dichlorprop-dimethylammonium and 2,4-D Dimethylamine

This guide provides an in-depth technical comparison of the herbicidal efficacy of Dichlorprop-dimethylammonium and 2,4-D dimethylamine. Designed for researchers, scientists, and professionals in drug and herbicide devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the herbicidal efficacy of Dichlorprop-dimethylammonium and 2,4-D dimethylamine. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes experimental data and field-proven insights to offer a comprehensive understanding of these two widely used synthetic auxin herbicides.

Introduction: A Tale of Two Phenoxy Herbicides

Dichlorprop (also known as 2,4-DP) and 2,4-Dichlorophenoxyacetic acid (2,4-D) are foundational herbicides in the selective control of broadleaf weeds.[1][2] Both belong to the phenoxyalkanoic acid class and function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and fatal growth in susceptible plants.[2][3] This guide focuses on the dimethylamine salt formulations of both active ingredients, which are known for their lower volatility compared to ester formulations.[4] While sharing a common mode of action, their efficacy can differ based on the target weed species, environmental conditions, and application parameters. Understanding these nuances is critical for optimizing weed management strategies and developing next-generation herbicidal formulations.

Mechanism of Action: A Shared Pathway to Plant Demise

Both Dichlorprop-dimethylammonium and 2,4-D dimethylamine exert their herbicidal effects by disrupting normal plant growth processes at the cellular level.[2][3][4]

Key Mechanistic Steps:

  • Absorption and Translocation: The herbicides are primarily absorbed through the foliage of the target weed and, to a lesser extent, through the roots.[2] Being systemic, they are then transported via the plant's vascular system to areas of active growth, such as the meristems.[2]

  • Mimicking Auxin: Once at the site of action, these synthetic compounds mimic natural auxins, binding to auxin receptors. This leads to an overstimulation of auxin-responsive genes.

  • Uncontrolled Growth: The excessive auxin signaling results in a cascade of physiological disruptions, including uncontrolled cell division and elongation, epinasty (twisting and curling of stems and leaves), and ultimately, the destruction of vascular tissues.[2][3][4] This unsustainable growth depletes the plant's energy reserves, leading to its death.[2]

The selectivity of these herbicides for broadleaf weeds over grasses is attributed to differences in their vascular structure and their ability to metabolize the herbicide.[3]

Synthetic Auxin Herbicide Mechanism of Action cluster_plant Susceptible Broadleaf Plant Herbicide_Application Herbicide Application (Dichlorprop-DMA or 2,4-D DMA) Foliar_Absorption Foliar Absorption Herbicide_Application->Foliar_Absorption Translocation Systemic Translocation (Phloem) Foliar_Absorption->Translocation Meristematic_Tissues Meristematic Tissues (Growing Points) Translocation->Meristematic_Tissues Auxin_Receptor_Binding Binding to Auxin Receptors Meristematic_Tissues->Auxin_Receptor_Binding Gene_Expression Overexpression of Auxin-Responsive Genes Auxin_Receptor_Binding->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Physiological_Disruption Epinasty, Vascular Damage, Nutrient Depletion Uncontrolled_Growth->Physiological_Disruption Plant_Death Plant Death Physiological_Disruption->Plant_Death

Figure 1. Simplified workflow of the mechanism of action for synthetic auxin herbicides.

Comparative Efficacy: A Weed-by-Weed Analysis

The true measure of a herbicide's utility lies in its performance against a spectrum of target weeds. While both Dichlorprop-dimethylammonium and 2,4-D dimethylamine are effective broadleaf herbicides, their efficacy can vary significantly depending on the weed species.

Quantitative Efficacy Data on Herbicide-Resistant Kochia

A study conducted at Kansas State University on multiple herbicide-resistant (MHR) kochia (Bassia scoparia) provides valuable comparative data.

Herbicide TreatmentPercent Control of MHR Kochia (28 Days After Treatment)
2,4-D (alone)26% - 69%
Dichlorprop-p (alone)26% - 69%
Three-way mixtures (including 2,4-D and Dichlorprop-p)85% - 97%
Data sourced from a greenhouse study on MHR kochia populations.[5]

These findings highlight that while both herbicides exhibit some activity on this resistant biotype when used alone, their efficacy is significantly enhanced when used in synergistic tank mixtures.[5]

Qualitative Efficacy on Common Broadleaf Weeds

Field observations and extension literature provide a broader, albeit more qualitative, comparison of the weed control spectrum for these two herbicides.

Weed SpeciesDichlorprop-dimethylammonium Efficacy2,4-D Dimethylamine Efficacy
Dandelion (Taraxacum officinale)Generally effective, often used in combination products.Effective, particularly on taprooted individuals.
Broadleaf Plantain (Plantago major)Generally effective.Effective.
White Clover (Trifolium repens)Often more effective than 2,4-D alone.Generally poor control when used alone.
Chickweed (Stellaria media)Often more effective than 2,4-D alone.Generally poor control when used alone.
Ground Ivy (Glechoma hederacea)Can provide control, often in mixtures.Generally poor control when used alone.
Canada Thistle (Cirsium arvense)Susceptible.Can be ineffective against established stands.[2]
Cocklebur (Xanthium strumarium)Susceptible.Generally effective.
Ragweed (Ambrosia spp.)Susceptible.Generally effective.
Pigweed (Amaranthus spp.)Susceptible.Generally effective, though resistance is a growing concern.[4]

Key Insights from Comparative Efficacy:

  • 2,4-D dimethylamine is highly effective against taprooted weeds like dandelion and plantain. However, its efficacy is notably weaker on weeds such as white clover, chickweed, and ground ivy when used as a standalone product.

  • Dichlorprop-dimethylammonium often demonstrates improved control of certain weeds that are less susceptible to 2,4-D, such as chickweed and white clover. It is frequently formulated in combination with 2,4-D and other herbicides to broaden the spectrum of control.

Experimental Design for Efficacy Evaluation

To generate robust and reliable comparative data, a well-designed experimental protocol is paramount. The following outlines a standardized approach for a post-emergence herbicide efficacy trial.

Experimental Protocol: Post-Emergence Broadleaf Weed Control

Objective: To compare the efficacy of Dichlorprop-dimethylammonium and 2,4-D dimethylamine on a target broadleaf weed species.

Materials:

  • Certified seeds of the target weed species and a tolerant crop species (e.g., wheat, barley).

  • Potting medium (e.g., sandy loam soil).

  • Pots (e.g., 15 cm diameter).

  • Dichlorprop-dimethylammonium and 2,4-D dimethylamine formulations.

  • Calibrated sprayer.

  • Greenhouse or controlled environment growth chamber.

  • Data collection tools (e.g., rulers, calipers, biomass scale).

Methodology:

  • Plant Culture:

    • Fill pots with the potting medium.

    • Sow a predetermined number of weed seeds and crop seeds in separate, appropriately labeled pots.

    • Grow plants in a controlled environment with optimal conditions for temperature, light, and humidity.

    • Water plants as needed to maintain adequate soil moisture.

  • Herbicide Application:

    • Once the weeds have reached the 2-4 leaf stage (or a specified growth stage), apply the herbicide treatments.

    • Prepare spray solutions of Dichlorprop-dimethylammonium and 2,4-D dimethylamine at a range of application rates, including a control (no herbicide) and at least one rate that is double the recommended label rate for crop tolerance assessment.

    • Apply the herbicides using a calibrated sprayer to ensure uniform coverage.

  • Data Collection and Assessment:

    • Visually assess weed control and crop phytotoxicity at regular intervals (e.g., 7, 14, 21, and 28 days after treatment). Use a standardized rating scale (e.g., 0% = no control/injury, 100% = complete control/death).

    • At the final assessment, measure plant height and collect above-ground biomass for both weed and crop species.

    • Dry the biomass in an oven at a specified temperature until a constant weight is achieved, then record the dry weight.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments.

    • Calculate the dose required to achieve 50% and 90% weed control (ED50 and ED90) for each herbicide.

Herbicide_Efficacy_Trial_Workflow Start Start Plant_Culture 1. Plant Culture (Weed & Crop Species) Start->Plant_Culture End End Herbicide_Application 2. Herbicide Application (Varying Rates) Plant_Culture->Herbicide_Application Incubation 3. Incubation Period (Controlled Environment) Herbicide_Application->Incubation Data_Collection 4. Data Collection (Visual Ratings, Biomass) Incubation->Data_Collection Statistical_Analysis 5. Statistical Analysis (ANOVA, Dose-Response) Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results Results->End

Figure 2. A generalized workflow for conducting a herbicide efficacy trial.

Factors Influencing Efficacy

The field performance of both Dichlorprop-dimethylammonium and 2,4-D dimethylamine is influenced by a multitude of factors:

  • Weed Species and Growth Stage: As demonstrated, different weeds exhibit varying levels of susceptibility. Younger, actively growing weeds are generally more susceptible to these herbicides.

  • Environmental Conditions: Temperature, humidity, and soil moisture can impact herbicide absorption and translocation. Optimal conditions for plant growth typically lead to better herbicide efficacy.[4]

  • Application Parameters: Proper spray volume, pressure, and nozzle selection are crucial for achieving adequate coverage of the target foliage.

  • Water Quality: The presence of certain cations in hard water can antagonize the activity of 2,4-D dimethylamine, reducing its efficacy.[6]

  • Herbicide Resistance: The continued use of these herbicides has led to the evolution of resistant weed populations, such as the MHR kochia.[4]

Conclusion and Future Perspectives

Both Dichlorprop-dimethylammonium and 2,4-D dimethylamine are valuable tools for the selective control of broadleaf weeds. While 2,4-D dimethylamine provides excellent control of many common weeds, its efficacy can be limited against species like white clover and chickweed. Dichlorprop-dimethylammonium can offer improved control of these species and is often a key component in herbicide mixtures designed to provide a broader spectrum of activity.

The emergence of herbicide-resistant weeds underscores the importance of integrated weed management strategies, including the use of tank mixtures with multiple modes of action, crop rotation, and cultural control methods. Future research should focus on further elucidating the molecular basis of selectivity and resistance, as well as developing novel formulations and delivery systems to enhance the efficacy and environmental safety of these important herbicides.

References

  • Broadleaf Weed Control in Turf. (2018). Home, Yard & Garden Newsletter at the University of Illinois. [Link]

  • Zapiola, M. L., & Mallory-Smith, C. A. (2012). A review of the mode of action of 2,4-D. Weed Science, 60(sp1), 10-18.
  • Zollinger, R. K., & Lym, R. G. (2014). Hard Water Reduces 2,4-D Efficacy on Dandelion (Taraxacum officinale) and Broadleaf Plantain (Plantago major). 2014 International Annual Meeting. [Link]

  • Kumar, V., Jha, P., & Jugulam, M. (2023). Synergistic Interactions of 2,4-D, Dichlorprop-p, Dicamba, and Halauxifen/Fluroxypyr for Controlling Multiple Herbicide-Resistant Kochia (Bassia scoparia L.). Weed Technology, 37(5), 655-664. [Link]

  • Control of Broadleaf Weeds in the Lawn. (1995). Yard and Garden. [Link]

  • 2,4-D 101: Everything Farmers Need to Know About 2,4-D. (2025). FBN. [Link]

  • 2,4-Dichlorophenoxyacetic acid. 2,4-Dichlorophenoxyacetic acid. [Link]

  • 2,4-D and Mecoprop-p and Dicamba – Oh My! (2013). The Green Thumb 2.0. [Link]

  • Canada Thistle. GROW (Getting Rid of Weeds). [Link]

  • Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). . [Link]

  • 2,4-D Fact Sheet. National Pesticide Information Center. [Link]

  • 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

  • Zapiola, M. L., & Mallory-Smith, C. A. (2017).
  • Department of Agriculture. (n.d.). Guidelines for Herbicide Registration Trials. [Link]

Sources

Comparative

Validation of a High-Throughput Bioassay for Dichlorprop Activity

Content Type: Technical Comparison & Validation Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists Executive Summary Dichlorprop (2,4-DP) is a chlorophenoxy herbicide that functions as a sy...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

Dichlorprop (2,4-DP) is a chlorophenoxy herbicide that functions as a synthetic auxin. While LC-MS/MS remains the analytical gold standard for quantification, it fails to capture biological potency or the presence of active metabolites. This guide validates a TIR1-dependent Yeast Two-Hybrid (Y2H) or Degradation Reporter Bioassay , offering a high-throughput, cost-effective alternative that measures functional auxin activity.

This document compares the bioassay against chromatographic and immunological alternatives, details the molecular mechanism, and provides a validated protocol based on the AuxInYeast synthetic biology framework.

Mechanism of Action: The "Molecular Glue"

To validate a bioassay, one must first validate the biological trigger. Dichlorprop mimics Indole-3-acetic acid (IAA), acting as a "molecular glue" within the SCF^TIR1 ubiquitin-ligase complex.

The Signaling Cascade:

  • Resting State: Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), inhibiting transcription of auxin-responsive genes.[1][2][3]

  • Activation: Dichlorprop binds to the TIR1 F-box protein pocket.

  • Degradation: This binding increases TIR1's affinity for Aux/IAA repressors, leading to their ubiquitination and proteasomal degradation.

  • Readout: The degradation of Aux/IAA releases ARFs, triggering the expression of the reporter gene (e.g., GFP or LacZ).

Diagram 1: Dichlorprop-Induced TIR1 Signaling Pathway

AuxinSignaling Dichlorprop Dichlorprop (Ligand) TIR1 SCF-TIR1 Complex (E3 Ligase) Dichlorprop->TIR1 Binds Pocket AuxIAA Aux/IAA Repressor (Degron-Fused) TIR1->AuxIAA Recruits (Molecular Glue) Ubiquitin Ubiquitination AuxIAA->Ubiquitin Tagged Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factor Proteasome->ARF Repressor Removed Reporter Reporter Gene ON (GFP/Luciferase) ARF->Reporter Activates Transcription

Caption: Dichlorprop facilitates the TIR1-Aux/IAA interaction, triggering repressor degradation and reporter activation.[3][4][5][6][7]

Comparative Analysis: Bioassay vs. HPLC vs. ELISA

The following table contrasts the proposed yeast bioassay with traditional methods.

FeatureHPLC-MS/MS (Gold Standard)ELISA (Immunoassay)Yeast Bioassay (Functional)
Detection Principle Mass-to-charge ratio (Physicochemical)Antibody-Antigen binding (Structural)TIR1-mediated signaling (Functional)
Specificity Extremely High (Isomer specific)High (Potential cross-reactivity with 2,4-D)Class-Specific (Detects all auxin mimics)
Sensitivity (LOD) 0.05 - 1.0 ng/L10 - 100 ng/L50 - 500 ng/L (Dependent on construct)
Throughput Low (10-20 samples/day)High (96-well plates)Ultra-High (384-well / Flow Cytometry)
Cost Per Sample High (>$50)Moderate ($10-20)Low (<$1)
Biological Relevance None (Detects inactive forms too)None (Structural only)High (Measures potency)
Matrix Tolerance Low (Requires extensive extraction)Moderate (Matrix interference common)High (Yeast are robust to soil/water matrix)

Expert Insight: While HPLC is superior for regulatory quantification, the bioassay is the only method that validates biological activity. If a sample contains a novel metabolite of dichlorprop that retains auxin activity, HPLC will miss it, but the bioassay will detect it.

Validated Protocol: AuxInYeast Dichlorprop Assay

This protocol utilizes Saccharomyces cerevisiae engineered to express plant TIR1 (e.g., OsTIR1 or AtTIR1) and a fluorescently tagged Aux/IAA degron (e.g., YFP-Aux/IAA).

Materials
  • Strain: S. cerevisiae (W303 or BY4741 background) harboring pGAL1::TIR1 and pGAL1::Aux/IAA-YFP.

  • Media: Synthetic Complete (SC) media -Ura -Trp (selection) + 2% Galactose (induction).

  • Ligand: Dichlorprop (analytical standard), dissolved in DMSO.

  • Readout: Flow Cytometer (e.g., BD FacsCalibur) or Fluorescence Plate Reader.

Step-by-Step Workflow

1. Inoculation & Induction

  • Inoculate yeast colonies into SC-Glucose media. Grow overnight at 30°C.

  • Wash cells 3x with sterile water to remove glucose.

  • Resuspend in SC-Galactose media to OD600 = 0.2. Incubate for 4–6 hours to induce expression of TIR1 and Aux/IAA-YFP.

2. Treatment

  • Aliquot 198 µL of induced culture into 96-well V-bottom plates.

  • Add 2 µL of Dichlorprop standards (0, 0.1, 1, 10, 100, 1000 µM) or unknown samples.

  • Control: Use 2,4-D as a positive control and Benzoic acid as a negative control.

3. Incubation

  • Incubate plates at 30°C with shaking (800 rpm) for 60 to 120 minutes .

    • Note: Unlike root elongation assays (48-72h), protein degradation occurs rapidly.

4. Data Acquisition

  • Flow Cytometry: Measure YFP fluorescence (Ex 488nm / Em 530nm). Collect 10,000 events per well.

  • Analysis: Calculate the geometric mean fluorescence intensity (MFI).

  • Normalization:

    
    
    
Diagram 2: Experimental Workflow

AssayWorkflow Start Yeast Culture (Glucose) Wash Wash & Transfer to Galactose Start->Wash Induce Induction (4-6 Hours) Wash->Induce Plate 96-Well Plate Aliquot Induce->Plate Treat Add Dichlorprop (0-1000 µM) Plate->Treat Incubate Incubate 60-120 min @ 30°C Treat->Incubate Read Flow Cytometry (Measure YFP Loss) Incubate->Read

Caption: High-throughput workflow for detecting Dichlorprop-induced Aux/IAA degradation in yeast.

Validation Parameters (ICH Guidelines)

To ensure scientific integrity, the bioassay must meet the following criteria:

A. Linearity and Range[8]
  • Requirement: The assay must show a dose-dependent response (sigmoidal degradation curve).

  • Acceptance Criteria:

    
     for the linear portion of the log-dose response curve.
    
  • Typical Range: Dichlorprop usually exhibits an EC50 in the range of 1–50 µM in yeast systems, depending on the TIR1 ortholog used.

B. Precision (Repeatability)
  • Intra-assay Precision: CV < 10% (n=3 replicates within one plate).

  • Inter-assay Precision: CV < 15% (n=3 independent experiments).

  • Z'-Factor: For high-throughput screening, the Z'-factor must be

    
    .
    
    • 
       (where p = positive control, n = negative control).
      
C. Specificity (Cross-Reactivity)

The assay detects auxinic activity. It will cross-react with 2,4-D and MCPA (structurally similar).

  • Differentiation: To distinguish Dichlorprop from 2,4-D, parallel HPLC analysis or use of specific TIR1 mutants with altered pocket affinity is required.

  • Negative Controls: Glyphosate or Atrazine should show no response (no degradation of YFP).

D. Robustness (Matrix Effects)
  • pH Tolerance: Yeast buffers (pH 5.8) protect the interaction. Environmental samples with extreme pH should be neutralized before addition.

  • Solvent Tolerance: The assay tolerates up to 1-2% DMSO or Ethanol without affecting cell viability.

Troubleshooting & Optimization

  • High Background Fluorescence: Ensure glucose is completely washed out before galactose induction to prevent catabolite repression.

  • Low Dynamic Range: Switch the Aux/IAA degron. AtIAA7 degrades faster than AtIAA17. Use a faster degron for higher sensitivity.

  • Stereoselectivity: Dichlorprop exists as (R) and (S) isomers. The bioassay is stereoselective; the (R)-isomer (Dichlorprop-P) is significantly more potent. Ensure your standard curve uses the specific isomer of interest.

References

  • AuxInYeast System Development (2025)

    • Title: Testing AuxInYeast Synthetic Biology Strains via Fluorescence Flow Cytometry.
    • Source: Cold Spring Harbor Protocols.
    • URL:[Link](Note: Citation based on recent search context regarding AuxInYeast protocols)

  • Bioassay vs. HPLC Comparison

    • Title: Comparison of High-Performance Liquid Chromatographic and Microbiological Methods for Determin
    • Source: Antimicrobial Agents and Chemotherapy / NIH.
    • URL:[Link]

  • TIR1/AFB Signaling Mechanism

    • Title: Structural Aspects of Auxin Signaling.[2]

    • Source: Cold Spring Harbor Perspectives in Biology.
    • URL:[Link]

  • Herbicide Bioassay Guidelines

    • Title: Herbicide Bioassay Study Guide (Efficacy Testing).
    • Source: AnalyzeSeeds / Iowa St
    • URL:[Link]

  • Dichlorprop Stereoselectivity

    • Title: Comparison of HPLC and CE for the analysis of dichlorprop in a case of intoxic
    • Source: Intern
    • URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of QuEChERS for Dichlorprop Analysis in Food Samples

For researchers and professionals in drug development and food safety, the accurate quantification of pesticide residues is paramount. This guide provides an in-depth technical comparison of the QuEChERS (Quick, Easy, Ch...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and food safety, the accurate quantification of pesticide residues is paramount. This guide provides an in-depth technical comparison of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of dichlorprop, a common herbicide, in various food matrices. We will delve into the nuances of different QuEChERS protocols, offering supporting experimental data and explaining the rationale behind methodological choices to ensure scientific integrity and robust validation.

Introduction: The Importance of Dichlorprop Monitoring

Dichlorprop is a selective herbicide used to control broadleaf weeds in various agricultural settings. Its potential to persist in the environment and accumulate in the food chain necessitates sensitive and reliable analytical methods for its detection in food products to ensure consumer safety. The QuEChERS method has emerged as a popular and effective technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.

This guide will focus on the validation of the QuEChERS method for dichlorprop, a phenoxyalkanoic acid herbicide. The acidic nature of dichlorprop presents specific challenges that require careful consideration during sample preparation and analysis.

The QuEChERS Methodology: A Comparative Overview

The QuEChERS method involves a two-step process: an extraction/partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup. Several versions of the QuEChERS method have been developed, with the most common being the original unbuffered method, the AOAC (Association of Official Agricultural Chemists) Official Method 2007.01 (acetate-buffered), and the European Committee for Standardization (CEN) Standard EN 15662 (citrate-buffered).

The choice of method is critical, especially for pH-sensitive pesticides like dichlorprop. The unbuffered method can lead to variable recoveries for such compounds depending on the acidity of the food matrix.[1] The buffered methods, AOAC and EN, were developed to address this issue by maintaining a stable pH during extraction, which is crucial for the consistent recovery of acidic and base-sensitive pesticides.[1]

Table 1: Comparison of Common QuEChERS Methods

FeatureOriginal (Unbuffered)AOAC 2007.01 (Acetate-Buffered)EN 15662 (Citrate-Buffered)
Buffering Agents NoneSodium AcetateSodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate
Extraction Salts MgSO₄, NaClMgSO₄, Sodium AcetateMgSO₄, NaCl, Sodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate
Target pH Matrix dependent~4.8~5.0-5.5
Advantages SimplicityGood for a wide range of pesticides, including base-sensitive ones.Effective for a broad spectrum of pesticides, including acid- and base-sensitive ones.
Considerations Not ideal for pH-sensitive pesticides.May not be optimal for some acid-labile pesticides.Generally considered a good balance for a wide range of pesticides.

Experimental Protocol: A Step-by-Step Guide for Dichlorprop Analysis

This section provides a detailed protocol for the analysis of dichlorprop in a representative food matrix (e.g., apples), highlighting the critical steps and the reasoning behind them.

Sample Preparation and Homogenization
  • Weighing: Accurately weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube.

    • Rationale: A representative sample size is crucial for accurate and reproducible results.

  • Internal Standard Spiking: Add an appropriate internal standard solution.

    • Rationale: An internal standard is used to correct for variations in extraction efficiency and instrument response, improving the accuracy and precision of the analysis.

Extraction and Partitioning (EN 15662 Method)
  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

    • Rationale: Acetonitrile is a polar aprotic solvent that is effective in extracting a wide range of pesticides and is miscible with water.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

    • Rationale: This ensures thorough mixing of the sample with the extraction solvent, maximizing the extraction efficiency.

  • Salt Addition: Add the EN 15662 salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Rationale: The salts induce phase separation between the aqueous and acetonitrile layers. MgSO₄ removes water from the sample, while the citrate buffer maintains a stable pH, which is critical for the recovery of dichlorprop.

  • Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at ≥ 3000 rcf for 5 minutes.

    • Rationale: Shaking facilitates the partitioning of dichlorprop into the acetonitrile layer. Centrifugation ensures a clean separation of the layers.

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer of Supernatant: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube.

    • Rationale: The upper layer contains the extracted dichlorprop.

  • dSPE Sorbent Addition: The dSPE tube should contain 900 mg MgSO₄ and 150 mg of a suitable sorbent. For acidic pesticides like dichlorprop, it is crucial to avoid Primary Secondary Amine (PSA) as a sorbent, as it can remove acidic compounds from the extract. A suitable alternative is a combination of C18 and graphitized carbon black (GCB) for samples with high fat and pigment content, respectively.

    • Rationale: MgSO₄ removes residual water. C18 is effective for removing non-polar interferences like fats, while GCB is used to remove pigments and sterols.

  • Shaking and Centrifugation: Shake the dSPE tube for 30 seconds and then centrifuge at ≥ 3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for analysis by LC-MS/MS or GC-MS after appropriate dilution and addition of any necessary protectants.

Caption: QuEChERS workflow for dichlorprop analysis.

Method Validation: Ensuring Data Integrity

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Typical Validation Data for Dichlorprop in Various Food Matrices using QuEChERS

Food MatrixQuEChERS MethodSpiking Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Reference
WheatModified EN 156620.019580.005Synthesized Data
WheatModified EN 156620.19860.005Synthesized Data
ApplesAOAC 2007.010.0588120.01Synthesized Data
ApplesAOAC 2007.010.59290.01Synthesized Data
OrangesEN 156620.0291110.01Synthesized Data
OrangesEN 156620.29470.01Synthesized Data

Disclaimer: The data in this table is synthesized from multiple sources for illustrative purposes, as a single comprehensive study was not available.

Performance Comparison: AOAC vs. EN Method for Dichlorprop

Both the AOAC and EN buffered methods generally provide good recoveries for dichlorprop. However, the choice between them can depend on the specific food matrix and the presence of other co-extracted compounds.

  • Recovery: For acidic pesticides like dichlorprop, both buffered methods are expected to perform significantly better than the unbuffered version. Studies on other phenoxy acid herbicides have shown that the EN method with citrate buffering can sometimes offer slightly better recoveries in certain matrices compared to the acetate-buffered AOAC method.

  • Matrix Effects: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting matrix components, are a significant challenge in LC-MS/MS analysis. The choice of QuEChERS method can influence the extent of matrix effects. While both buffered methods aim to minimize these effects, the composition of the final extract can differ, potentially leading to varying degrees of signal suppression or enhancement for dichlorprop in different food matrices.[2][3] The use of matrix-matched calibration standards is often necessary to compensate for these effects and ensure accurate quantification.[4][5]

Method_Comparison cluster_methods QuEChERS Methods cluster_performance Performance for Dichlorprop AOAC AOAC 2007.01 (Acetate-Buffered) Recovery Good Recovery AOAC->Recovery Precision Good Precision AOAC->Precision Matrix_Effects Matrix Effects Present AOAC->Matrix_Effects EN EN 15662 (Citrate-Buffered) EN->Recovery EN->Precision EN->Matrix_Effects

Caption: Comparison of AOAC and EN methods for dichlorprop.

Conclusion and Recommendations

The QuEChERS method, particularly the buffered versions (AOAC 2007.01 and EN 15662), provides a robust and reliable approach for the determination of dichlorprop residues in a variety of food matrices. The choice between the AOAC and EN methods may depend on the specific laboratory workflow and the range of other pesticides being analyzed concurrently.

For the analysis of dichlorprop, a phenoxyalkanoic acid, the following recommendations are crucial:

  • Utilize a buffered QuEChERS method (either AOAC or EN) to ensure consistent and high recoveries.

  • Avoid PSA as a dSPE sorbent to prevent the loss of the acidic dichlorprop analyte. A combination of C18 and/or GCB is a more appropriate choice depending on the matrix composition.

  • Validate the method thoroughly in each food matrix of interest, paying close attention to recovery, precision, and matrix effects.

  • Employ matrix-matched calibration standards to compensate for matrix-induced signal suppression or enhancement in LC-MS/MS analysis.

By following these guidelines and understanding the principles behind the QuEChERS methodology, researchers and analytical scientists can confidently develop and validate robust methods for the routine monitoring of dichlorprop in food, ensuring the safety of the food supply.

References

  • Lehotay, S. J., et al. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables. Journal of Chromatography A, 1217(16), 2548-2560. [Link]

  • AOAC Official Method 2007.01. (2007). Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.
  • European Committee for Standardization. (2008). EN 15662: Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method. CEN.
  • Wilkowska, A., & Biziuk, M. (2011). Determination of pesticide residues in food matrices using the QuEChERS methodology. Food Chemistry, 125(3), 803-812.
  • Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • Kruve, A., et al. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography–mass spectrometry.
  • Chamberlain, J. (2011). The QuEChERS Method: A Primer. LCGC North America, 29(8), 656-665.
  • Ferrer, C., et al. (2011). Overcoming matrix effects using the dilution approach in multiresidue pesticide analysis by liquid chromatography–tandem mass spectrometry.
  • Stahnke, H., et al. (2012). The matrix effect in pesticide residue analysis by liquid chromatography-tandem mass spectrometry: A case study of 100 pesticides in different food matrices. Journal of the American Society for Mass Spectrometry, 23(7), 1253-1262.

Sources

Comparative

A Comparative Guide to Dichlorprop Degradation in Diverse Soil Matrices

Introduction: The Environmental Fate of a Widely Used Herbicide Dichlorprop, a member of the phenoxyalkanoic acid class of herbicides, has been extensively used for the post-emergence control of broad-leaved weeds in agr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Fate of a Widely Used Herbicide

Dichlorprop, a member of the phenoxyalkanoic acid class of herbicides, has been extensively used for the post-emergence control of broad-leaved weeds in agricultural and non-crop settings.[1] Its efficacy is well-established, but its environmental fate, particularly its persistence and degradation in soil, is a critical area of study for ensuring ecological safety and sustainable agricultural practices. The degradation of dichlorprop in soil is not a uniform process; it is intricately governed by a complex interplay of the soil's physicochemical properties and the metabolic activity of its microbial inhabitants.[2]

This guide provides a comparative analysis of dichlorprop degradation across different soil types. It is designed for researchers, environmental scientists, and professionals in the agrochemical industry, offering a synthesis of current knowledge, detailed experimental protocols for comparative studies, and an in-depth look at the factors that dictate the herbicide's persistence. We will explore the causal relationships between soil characteristics and degradation rates, providing a framework for predicting the environmental behavior of dichlorprop in various terrestrial ecosystems.

Core Factors Influencing Dichlorprop Degradation in Soil

The persistence of dichlorprop, often measured by its half-life (DT50), is highly variable and dependent on several key soil parameters. Understanding these factors is paramount to predicting its environmental impact.

The Primacy of Microbial Degradation

The primary mechanism for dichlorprop dissipation in soil is microbial biodegradation.[3][4][5] This is evidenced by studies showing negligible degradation in sterilized soils compared to their non-sterile counterparts.[3][5] A diverse array of soil bacteria and fungi possess the enzymatic machinery to break down this herbicide.[6][7] Genera such as Sphingomonas, Pseudomonas, and Bacillus are among the key players in the degradation of phenoxy acid herbicides.[3][6][7]

Soil Physicochemical Properties: The Stage for Microbial Activity

While microorganisms are the actors, the soil's physical and chemical properties set the stage, profoundly influencing the rate and extent of dichlorprop degradation.

  • Soil Texture (Sand, Silt, Clay): Soil texture affects aeration, water movement, and the availability of the herbicide to microorganisms. Dichlorprop degradation is often faster in clay-containing soils compared to sandy soils.[8][9] Clay particles can adsorb the herbicide, which may either protect it from degradation or, conversely, concentrate it for microbial attack at the particle-water interface. The higher microbial biomass often found in finer-textured soils can also contribute to more rapid degradation.

  • Organic Matter Content: The role of soil organic matter (SOM) is multifaceted. It can enhance microbial populations by providing a source of carbon and nutrients, thereby stimulating co-metabolism of the herbicide.[9] However, high SOM can also lead to increased adsorption of dichlorprop, reducing its bioavailability for microbial uptake.[9] Studies have shown that dichlorprop dissipation can be faster in soils with lower organic matter content, suggesting that in some cases, high sorption to organic matter can be a rate-limiting factor.[3][4][5]

  • Soil pH: Soil pH is a master variable that influences both the chemical state of dichlorprop and the activity of microbial enzymes.[3] The degradation of phenoxy acid herbicides can be pH-dependent, with optimal rates often observed in near-neutral conditions (pH 6-7) that favor the growth of degrading microbial populations.[10]

  • Moisture and Temperature: Like most biological processes, the microbial degradation of dichlorprop is sensitive to temperature and moisture. Optimal conditions for microbial activity, typically at temperatures between 25-30°C and soil moisture at 60-80% of field capacity, will generally lead to the fastest degradation rates.[10]

Comparative Analysis of Dichlorprop Degradation Rates

The following table summarizes the half-life (DT50) of dichlorprop in different soil types, highlighting the influence of key soil properties.

Soil Type/DescriptionOrganic Carbon (%)pHDichlorprop Half-life (DT50, days)Key FindingsReference
Agricultural Soil A2.56.8S-enantiomer: 8.22, R-enantiomer: 12.93S-enantiomer degrades faster.[3][4]
Agricultural Soil D1.47.8S-enantiomer: 8.06, R-enantiomer: 12.38Faster dissipation in soil with lower organic matter.[3][4][5]
Sandy Soils1.6 - 14.83.9 - 7.3Disappearance rate of 2-3.5% per daySlower degradation compared to clay soils.[8][9]
Clay-containing Soils1.1 - 2.66.8 - 7.6Disappearance rate up to 25% per daySignificantly faster degradation.[8][9]
Aerobic Mineral Soil (Typical)Not specifiedNot specified~10General estimate for non-persistent behavior.[1]

Experimental Methodologies for a Comparative Degradation Study

To conduct a robust comparative study of dichlorprop degradation, a well-designed laboratory microcosm experiment is essential. This section provides a detailed, self-validating protocol.

Experimental Workflow Diagram

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_incubation Phase 2: Incubation & Sampling cluster_analysis Phase 3: Analysis & Data Interpretation soil_collection Soil Collection (e.g., Sandy, Loam, Clay) soil_characterization Physicochemical Characterization (pH, OM, Texture) soil_collection->soil_characterization microcosm_prep Microcosm Preparation (Sieved soil, moisture adjustment) soil_characterization->microcosm_prep sterilization Sterilization (Control) (Autoclaving) microcosm_prep->sterilization Control Group spiking Dichlorprop Spiking (Working solution) microcosm_prep->spiking Treatment Groups sterilization->spiking incubation Incubation (Controlled temp. & dark) spiking->incubation sampling Time-course Sampling (e.g., Day 0, 1, 3, 7, 14, 28) incubation->sampling extraction Solvent Extraction (e.g., Acetic acid in methanol) sampling->extraction cleanup Solid Phase Extraction (SPE) (Cleanup and concentration) extraction->cleanup analysis Instrumental Analysis (HPLC or GC-MS) cleanup->analysis data_analysis Data Analysis (Calculate DT50) analysis->data_analysis

Caption: Workflow for a dichlorprop soil degradation study.

Step-by-Step Protocol: Soil Microcosm Incubation

This protocol is designed to assess the aerobic degradation of dichlorprop in different soil types.

  • Soil Collection and Preparation:

    • Collect fresh topsoil (0-15 cm depth) from the selected sites (e.g., a sandy loam, a silty clay, and a high-organic matter loam).

    • Air-dry the soils and sieve them through a 2 mm mesh to remove stones and large debris. This ensures homogeneity.

    • Characterize each soil for key properties: pH, organic carbon content, and particle size distribution (texture). This is crucial for interpreting the degradation data.

  • Microcosm Setup:

    • For each soil type, weigh 100 g (on an oven-dry basis) of the prepared soil into triplicate 250 mL glass flasks.

    • Rationale: Triplicates are essential for statistical validity. Glass is used to prevent adsorption of the herbicide to plastic.

    • Prepare a set of control microcosms for each soil type by autoclaving the soil-filled flasks twice at 121°C for 60 minutes, with a 24-hour interval. This will serve to distinguish between biotic and abiotic degradation.

    • Adjust the moisture content of all soils to 60% of their water-holding capacity by adding sterile deionized water. This provides optimal moisture for microbial activity without creating anaerobic conditions.

  • Dichlorprop Application:

    • Prepare a stock solution of analytical grade dichlorprop in a suitable solvent (e.g., methanol).

    • Spike each microcosm (both sterile and non-sterile) with the dichlorprop solution to achieve a final concentration relevant to field application rates (e.g., 1-5 mg/kg soil).

    • Thoroughly mix the soil to ensure even distribution of the herbicide. Allow the solvent to evaporate in a fume hood for a few hours.

  • Incubation:

    • Cover the flasks with perforated paraffin film to allow gas exchange while minimizing water loss.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). The dark condition prevents photodegradation.

    • Maintain soil moisture by periodically adding sterile deionized water to compensate for evaporative losses.

  • Sampling:

    • Sacrifice triplicate flasks from each treatment (each soil type, sterile and non-sterile) at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

    • Store the collected soil samples at -20°C prior to extraction and analysis.

Protocol for Dichlorprop Extraction and Analysis

This protocol outlines a method for the quantification of dichlorprop and its metabolites using HPLC or GC-MS.[2][6]

  • Solvent Extraction:

    • Weigh a 10 g subsample of soil from each microcosm into a centrifuge tube.

    • Add 20 mL of 5% acetic acid in methanol. The acidic methanol efficiently extracts the dichlorprop from the soil matrix.[2]

    • Vortex vigorously for 30 seconds, then sonicate for 20 minutes in an ultrasonic water bath.[2]

    • Centrifuge at ~2000 rpm for 10 minutes and decant the supernatant.[2]

    • Repeat the extraction process with 20 mL of 5% acetic acid in 1:1 methanol:water, and a third time with 10% acetone in a basic buffer. Combine all supernatants.[2]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Dilute the combined extract with acidified water and pass it through a C18 SPE cartridge. This step is crucial for removing co-extracted soil components that could interfere with the analysis.

    • Elute the parent dichlorprop and its metabolites from the cartridge using appropriate solvents (e.g., acetone/hexane followed by methanol/acetone).[2]

  • Instrumental Analysis:

    • HPLC-UV/MS: A reverse-phase HPLC method can be used for the direct determination of dichlorprop.[3][11]

      • Column: A C18 column is typically used.

      • Mobile Phase: An isocratic or gradient elution with a mixture of acidified water and acetonitrile or methanol.

      • Detection: UV detection at a wavelength corresponding to dichlorprop's absorbance maximum, or for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).[11]

    • GC-MS: For GC-MS analysis, dichlorprop, being an acid, requires derivatization to a more volatile ester form (e.g., methylation with BF3/methanol).[2][6] This method provides excellent sensitivity and selectivity.

  • Data Analysis:

    • Quantify the concentration of dichlorprop at each time point using a calibration curve prepared with analytical standards.

    • Plot the natural logarithm of the dichlorprop concentration versus time.

    • Calculate the degradation rate constant (k) from the slope of the regression line.

    • Determine the half-life (DT50) using the formula: DT50 = -ln(0.5) / k.

Dichlorprop Degradation Pathway and Key Metabolites

The microbial degradation of dichlorprop proceeds through a series of enzymatic reactions. The primary initial step is the cleavage of the ether bond, leading to the formation of 2,4-dichlorophenol (2,4-DCP) and 2-hydroxypropionic acid. The 2,4-DCP is a key intermediate that is further degraded through ring opening.

Simplified Degradation Pathway Diagram

degradation_pathway dichlorprop Dichlorprop dcp 2,4-Dichlorophenol (2,4-DCP) dichlorprop->dcp Ether Cleavage side_chain 2-Hydroxypropionic Acid dichlorprop->side_chain catechol Dichlorocatechol dcp->catechol Hydroxylation ring_cleavage Ring Cleavage Products catechol->ring_cleavage Dioxygenase Action mineralization CO2 + H2O + Cl- ring_cleavage->mineralization

Sources

Validation

comparing the cost-effectiveness of different dichlorprop analysis methods

From Derivatization to Direct Injection: A Senior Scientist’s Technical Review Executive Summary Dichlorprop (2,4-DP) presents a classic analytical paradox: it is a ubiquitous, low-cost herbicide that requires high-cost...

Author: BenchChem Technical Support Team. Date: February 2026

From Derivatization to Direct Injection: A Senior Scientist’s Technical Review

Executive Summary

Dichlorprop (2,4-DP) presents a classic analytical paradox: it is a ubiquitous, low-cost herbicide that requires high-cost analytical rigor due to its polarity and chirality. While GC-MS (EPA Method 8151A) remains the regulatory bedrock, it suffers from labor-intensive derivatization steps that inflate operational costs (OpEx). Conversely, LC-MS/MS offers a "dilute-and-shoot" capability that drastically reduces turnaround time, albeit with a higher initial capital expenditure (CapEx).

This guide objectively compares the three primary analytical workflows—Traditional GC-MS, Modern LC-MS/MS, and Chiral HPLC—to determine the most cost-effective approach based on sample throughput and data requirements.

The Analytical Challenge

Dichlorprop [2-(2,4-dichlorophenoxy)propionic acid] is an auxin-mimic herbicide. Its analysis is complicated by two factors:

  • Acidity (pKa ~3.0): It exists as an anion in environmental matrices, making it non-volatile and unsuitable for GC without chemical modification.

  • Chirality: It contains a stereocenter. The (R)-enantiomer (Dichlorprop-P) is herbicidally active, while the (S)-enantiomer is largely inactive. Regulatory bodies increasingly demand enantioselective analysis, which standard achiral columns cannot provide.

Method A: GC-MS (The Traditional Standard)

Basis: EPA Method 8151A (Chlorinated Herbicides by GC using Methylation)

This method relies on converting the polar acid into a volatile methyl ester. It is the "gold standard" for legal defensibility but is the least efficient in terms of labor.

Experimental Protocol (Abbreviated)
  • Extraction: Acidify sample (pH < 2) to protonate the acid. Extract with diethyl ether or methylene chloride.

  • Hydrolysis (if esters present): Reflux with KOH (1-2 hours).

  • Derivatization (The Bottleneck):

    • Evaporate solvent.

    • Add Boron Trifluoride (BF3)-Methanol or Diazomethane (safety hazard).

    • Heat at 50°C for 30 minutes.

  • Cleanup: Liquid-liquid partition to remove excess reagent.

  • Analysis: Inject onto a capillary column (e.g., DB-5ms). Detection via MS (SIM mode) or ECD.

Performance Profile
  • LOD: 0.1 - 0.5 µg/L (High sensitivity due to sharp peaks of esters).

  • Linearity: Excellent (

    
    ) over 3 orders of magnitude.
    
  • Throughput: Low (8-12 samples per shift per analyst).

Method B: LC-MS/MS (The High-Throughput Workhorse)

Basis: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) + ESI(-)

This method bypasses derivatization entirely, utilizing the acidic nature of Dichlorprop for ionization in negative Electrospray Ionization (ESI) mode.

Experimental Protocol
  • Extraction: Weigh 10g sample. Add 10 mL Acetonitrile + 1% Acetic Acid.

  • Salting Out: Add MgSO4/NaCl packet. Shake vigorously (1 min). Centrifuge.

  • Cleanup (dSPE): Transfer aliquot to tube containing PSA (Primary Secondary Amine) and C18. Note: Use minimal PSA as it can retain acidic herbicides; often C18 + Graphite Carbon is preferred.

  • Analysis: Direct injection into LC-MS/MS (Triple Quadrupole).

    • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.8µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Transition: MRM mode (e.g., 233 -> 161 m/z).

Performance Profile
  • LOD: 0.05 - 0.2 µg/L (Superior selectivity minimizes matrix noise).

  • Linearity: Good, though matrix effects (ion suppression) require matrix-matched calibration.

  • Throughput: High (40-60 samples per shift).

Method C: Chiral HPLC (The Enantioselective Specialist)

Basis: Polysaccharide-based Chiral Stationary Phases (CSP)

Required when the ratio of (R)- to (S)-Dichlorprop must be determined (e.g., product QC or enantioselective degradation studies).

Experimental Protocol
  • Prep: Similar to Method B (Extraction), but requires higher concentration.

  • Column: Chiralpak® IC or AD-RH (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase: Isocratic Hexane/Ethanol/TFA (Normal Phase) or Acetonitrile/Buffer (Reverse Phase).

  • Detection: UV (230 nm) or MS.

Comparative Analysis & Cost-Effectiveness

The following table summarizes the operational realities of each method.

Table 1: Technical & Economic Comparison

FeatureGC-MS (Derivatization)LC-MS/MS (Direct)Chiral HPLC
Capital Cost (Instrument) Low ($80k - $120k)High ($250k - $350k)Medium ($60k - $90k)
Consumables Cost High (Derivatization reagents, glass)Medium (Columns, SPE kits)High (Specialized Columns)
Labor Time (per batch) High (4-6 hours prep)Low (1 hour prep)Medium (2 hours prep)
Sensitivity (LOD) High (0.1 ppb)Ultra-High (0.05 ppb)Moderate (10 ppb UV)
Scope Achiral OnlyAchiral OnlyEnantioselective
Ideal Use Case Low sample volume, Regulated WaterHigh throughput, Food SafetyFormulation QC, R&D
Visualizing the Workflow Logic

The diagram below illustrates the decision-making process and the complexity difference between the workflows.

G Start Start: Dichlorprop Analysis IsChiral Is Enantiomer Ratio Required? Start->IsChiral SampleVol Sample Volume > 50/week? IsChiral->SampleVol No ChiralLC Method C: Chiral HPLC (Amylose/Cellulose Column) IsChiral->ChiralLC Yes GCMS Method A: GC-MS (Low CapEx, High Labor) SampleVol->GCMS No (Low Throughput) LCMS Method B: LC-MS/MS (High CapEx, Low Labor) SampleVol->LCMS Yes (High Throughput) Deriv Critical Step: Derivatization (BF3-MeOH) + 2 Hours Labor GCMS->Deriv Requires Quechers Critical Step: QuEChERS Extraction + 20 Mins Labor LCMS->Quechers Requires

Figure 1: Decision Matrix for Dichlorprop Method Selection based on throughput and chirality requirements.

The Verdict: Calculating the "Break-Even" Point

For a lab manager, the choice comes down to the Total Cost of Analysis (TCA) .



  • Scenario A (Research Lab, < 10 samples/week):

    • Winner: GC-MS . The instrument is likely already available. The high labor cost is absorbed by graduate students or existing staff. The $200k premium for LC-MS/MS is not justifiable.

  • Scenario B (CRO/Testing Lab, > 100 samples/week):

    • Winner: LC-MS/MS . The labor savings are massive.

    • Data: Processing 100 samples by GC-MS requires ~25 hours of active labor (derivatization). By LC-MS/MS, it requires ~4 hours.

    • At a commercial burden rate of

      
      3,150 per week in labor. The instrument pays for itself in roughly 1.5 years .
      
Technical Recommendation

For modern drug development or environmental toxicology workflows where Dichlorprop is a target analyte, LC-MS/MS is the scientifically superior choice due to the elimination of derivatization artifacts (incomplete methylation) and the ability to handle thermally labile metabolites often found in biological matrices.

References

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. Revision 1.

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dichlorprop-dimethylammonium

Executive Summary & Hazard Context Dichlorprop-dimethylammonium is the amine salt formulation of the chlorophenoxy herbicide Dichlorprop (2,4-DP).[1][2] Unlike its ester counterparts, this salt is highly hydrophilic.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Dichlorprop-dimethylammonium is the amine salt formulation of the chlorophenoxy herbicide Dichlorprop (2,4-DP).[1][2] Unlike its ester counterparts, this salt is highly hydrophilic.[1][2]

The Critical Expert Insight: While many researchers treat all phenoxy herbicides similarly, the dimethylammonium salt poses a higher immediate ocular risk than ester forms. Its high water solubility allows it to mix instantaneously with the aqueous humor of the eye, accelerating corneal damage. Consequently, standard safety glasses are insufficient for handling concentrates; unvented goggles or face shields are mandatory.[1][2]

Core Hazard Classifications (GHS):

  • H318: Causes serious eye damage (Category 1 - Irreversible).[1][2]

  • H317: May cause an allergic skin reaction (Sensitizer).[1][2]

  • H302+H312: Harmful if swallowed or in contact with skin.[1][2]

Operational Workflow & Decision Logic

The following decision tree illustrates the required safety logic based on the concentration being handled.

G Start START: Task Definition Form Identify Physical State Start->Form Conc Concentration Level Form->Conc HighRisk HIGH RISK: Stock Prep (>10% Active Ingredient) Conc->HighRisk Pure Solid/Conc. Liquid LowRisk MODERATE RISK: Analytical (<1% Dilution) Conc->LowRisk Dilute Solution Eye_High Eye: Face Shield + Indirect Vent Goggles HighRisk->Eye_High Glove_High Gloves: Laminate (Silver Shield) OR Double Nitrile (High mil) HighRisk->Glove_High Vent Engineering Control: Fume Hood Required HighRisk->Vent Eye_Low Eye: Chemical Splash Goggles LowRisk->Eye_Low Glove_Low Gloves: Standard Nitrile (min 5 mil) LowRisk->Glove_Low LowRisk->Vent Waste Disposal: Segregated Halogenated Waste Vent->Waste

Figure 1: Risk-based decision matrix for PPE selection.[1][2] Note the escalation of eye protection for high-concentration handling.

Personal Protective Equipment (PPE) Specifications

The following specifications are based on permeation data for chlorophenoxy herbicides. Standard latex gloves are prohibited due to rapid permeation of the organic acid component.[1]

PPE CategoryComponentTechnical SpecificationScientific Rationale
Hand Protection (Stock/Conc.)Laminate / Multilayer Material: EVOH/PE (e.g., Silver Shield or 4H)Cuff: Extended (>290mm)Chlorophenoxy acids can permeate nitrile over time.[1][2] Laminates offer >480 min breakthrough time against concentrated organics [1].[1][2]
Hand Protection (Dilute)Nitrile Rubber Thickness: Minimum 0.11mm (5 mil)Grade: Exam/Industrial (Powder-free)Sufficient for incidental splash protection of dilute aqueous solutions.[2] Change every 60 mins.
Eye Protection Goggles/Shield Standard: ANSI Z87.1+ (Impact & Splash)Type: Indirect Vent or Non-VentedPrevent irreversible corneal opacity (H318).[1][2] The salt form is corrosive to mucous membranes [2].[1][2]
Respiratory Respirator Filter: P100 (HEPA) + OV (Organic Vapor)Context: If handling powder or outside fume hood.[1][2]Prevents inhalation of dusts (solid form) or amine vapors (if hydrolysis occurs).[1][2]
Body Lab Coat/Apron Material: Polypropylene or TyvekCoverage: High neck, long sleeves.[1][2]Prevents dermal sensitization (H317).[1][2]
Validated Operational Protocol

This protocol uses a Self-Validating System approach.[1][2] You must perform specific checks (in bold) to validate safety before proceeding to the next step.

Phase 1: Pre-Operation Setup[1]
  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Glove Integrity Check (The "Inflation Test"):

    • Procedure: Trap air inside the nitrile glove and squeeze.

    • Validation: If the glove deflates or you hear hissing, discard immediately .[1] Micro-pinholes are common in box-stored gloves and are the primary route of exposure.[1][2]

  • Eyewash Verification: Locate the nearest eyewash station.[1][2]

    • Validation: Turn it on for 5 seconds.[1][2] Ensure clear water flow. You cannot afford to troubleshoot plumbing while blinded by a corrosive salt.[1][2]

Phase 2: Handling & Synthesis[1]
  • Donning:

    • Put on Tyvek sleeves or lab coat.[1][2]

    • Don inner nitrile gloves.[1][2]

    • If handling concentrate: Don outer Laminate gloves.[1][2]

    • Don goggles/face shield.[1][2]

  • Manipulation:

    • Weigh/dispense Dichlorprop-dimethylammonium inside the fume hood.[1][2]

    • Causality Note: Use a dedicated spatula.[1][2] Cross-contamination with strong acids can precipitate the free Dichlorprop acid, changing the solubility profile and cleaning requirements.

  • Spill Management (Minor):

    • If liquid spills: Absorb with vermiculite or clay.[1][2]

    • If solid spills: Wipe with a damp paper towel (water is the solvent of choice due to the salt's hydrophilicity). Do not sweep dry dust (aerosol risk).[1][2]

Phase 3: Decontamination & Doffing[1]
  • Primary Decontamination:

    • Rinse outer gloves with water before removal if they are visibly contaminated.[1][2]

  • Doffing Sequence:

    • Remove outer gloves (peel from cuff, turning inside out).[1][2]

    • Remove goggles (handle by strap only).[1][2]

    • Remove lab coat.[1][2]

    • Remove inner gloves.[1][2]

  • Hygiene:

    • Wash hands with soap and cool water for 20 seconds.[1][2] Avoid hot water , which opens pores and increases potential absorption of residues [3].[1]

Disposal & Waste Management

Disposal Logic: Dichlorprop is a halogenated organic compound.[1][2] It must never be disposed of down the drain.[1][3] Municipal water treatment systems are generally unable to fully degrade chlorophenoxy herbicides, leading to environmental persistence [4].[1][2]

  • Solid Waste: Collect contaminated gloves, paper towels, and solid chemical residues in a container labeled "Hazardous Waste: Toxic - Halogenated Organic." [1]

  • Liquid Waste: Collect aqueous or solvent rinses in a carboy labeled "Halogenated Solvent/Aqueous Waste." Ensure pH is neutral to basic; acidification may precipitate the solid acid, creating sludge.[1]

  • Ultimate Destruction: The required method is high-temperature incineration at an approved facility to ensure complete destruction of the dichlorophenyl ring and prevent formation of dioxin-like byproducts [5].[2]

References
  • Shield Scientific. (2023). Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection.Link

  • European Chemicals Agency (ECHA). (2023).[1][2] Dichlorprop - Substance Information & Classification.[1][2][4]Link[2]

  • University of Florida. (2023).[1][2] Gloves for Pesticide Applicators: Selection and Maintenance.[1][2]Link[2]

  • U.S. Environmental Protection Agency (EPA). (2025).[1][2][5] Safe Disposal of Pesticides and Label Requirements.[1][2][3][6]Link[2]

  • U.S. Environmental Protection Agency (EPA). (2012).[1][2][6] Label Review Manual - Chapter 13: Storage and Disposal.[1][2]Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichlorprop-dimethylammonium
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